molecular formula C12H14ClNO2 B141614 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride CAS No. 172733-79-8

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Cat. No.: B141614
CAS No.: 172733-79-8
M. Wt: 239.7 g/mol
InChI Key: JDUFOCPANLQXPS-UHFFFAOYSA-N
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Description

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

spiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUFOCPANLQXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625285
Record name 3H-Spiro[2-benzofuran-1,4'-piperidin]-3-one--hydrogen chloride (1/1)
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Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172733-79-8
Record name Spiro[isobenzofuran-1(3H),4′-piperidin]-3-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172733-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Spiro[2-benzofuran-1,4'-piperidin]-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride. The document details available quantitative data, outlines experimental protocols for the determination of key chemical properties, and visualizes its relevant biological signaling pathways and a general synthetic workflow. This compound is a valuable intermediate in pharmaceutical research, particularly in the development of novel therapeutics targeting the central nervous system.[1][2]

Core Chemical and Physical Properties

This compound is a white solid that serves as a crucial building block in medicinal chemistry.[1] Its spirocyclic structure is a key feature, providing a rigid scaffold that can be functionalized to interact with various biological targets, notably sigma (σ) receptors.[1][3][4][5][6]

Quantitative Data Summary

While specific experimental data for the hydrochloride salt is limited in publicly available literature, the following table summarizes the known properties of the compound and its free base form.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one hydrochlorideN/A
CAS Number 37663-44-8[1][7][8]
Molecular Formula C₁₂H₁₄ClNO₂[9]
Molecular Weight 239.70 g/mol N/A
Appearance White solid[1]
Purity ≥95% (by HPLC)[7][8]
Melting Point (Free Base) 132-133 °C[10]
Storage Conditions 0-8°C, Inert atmosphere, room temperature[1][8]

Experimental Protocols

This section details the standard experimental methodologies for determining the key chemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[11]

  • Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Approximate Melting Point: The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.[12]

  • Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.[11]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.[13] For a pure substance, this range should be narrow (0.5-1.0°C).[14]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and biological activity.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized 0.1 M NaOH solution

  • Deionized water

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).[15][16][17]

  • Titration Setup: The beaker containing the sample solution is placed on a stir plate, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.

  • Titration: The NaOH solution is added in small increments, and the pH is recorded after each addition, allowing the reading to stabilize. The titration is continued until the pH has passed the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point.[16]

Purity Analysis (High-Performance Liquid Chromatography - HPLC)

HPLC is a standard technique to assess the purity of pharmaceutical compounds.

Apparatus:

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

  • Solvents (e.g., HPLC-grade acetonitrile and water with additives like formic acid or trifluoroacetic acid)

  • Syringe filters

Procedure:

  • Mobile Phase Preparation: The mobile phase components are prepared and degassed. A common mobile phase for compounds of this nature would be a gradient of water and acetonitrile with 0.1% formic acid.

  • Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable diluent. The test sample is also dissolved in the same diluent to a similar concentration. All solutions are filtered through a 0.45 µm syringe filter before injection.[18]

  • Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase. The column temperature, flow rate, and UV detection wavelength are set. A typical flow rate is 1.0 mL/min, and the detection wavelength would be chosen based on the UV absorbance maximum of the compound.[19]

  • Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area are recorded.

  • Purity Calculation: The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[20]

Biological Context and Signaling Pathways

Derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold are known to interact with sigma (σ) receptors, which are implicated in various neurological processes.[3][4][5][6] The sigma-1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface and is involved in cellular stress responses.[21][22][23]

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the generally accepted signaling mechanism of the sigma-1 receptor. Under normal conditions, it is bound to the BiP chaperone protein. Upon ligand binding or cellular stress, it dissociates and modulates downstream effectors like the IP3 receptor, influencing calcium signaling and cell survival pathways.[22][23][24][25]

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive) BiP->Sigma1_inactive Binds/Inactivates Sigma1_active Sigma-1 Receptor (Active) Sigma1_inactive->Sigma1_active Dissociation from BiP IP3R IP3 Receptor Sigma1_active->IP3R Modulates Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Facilitates Ligand Ligand (e.g., Spiro Compound) or Cellular Stress Ligand->Sigma1_inactive Binds/Activates Ca_Mito Ca²⁺ uptake & ATP Production Cell_Survival Cell Survival & Neuroprotection Ca_Mito->Cell_Survival Ca_ER->Ca_Mito

Caption: Sigma-1 Receptor Signaling Cascade.

Synthetic Workflow

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] often involves the reaction of a suitable phthalide precursor with a piperidone derivative, followed by further modifications. The following diagram outlines a generalized synthetic workflow for compounds of this class.

synthesis_workflow start Starting Materials precursor Phthalide Precursor start->precursor piperidone N-Protected 4-Piperidone start->piperidone reaction Condensation Reaction precursor->reaction piperidone->reaction intermediate Spiro[isobenzofuran-1,4'-piperidine] Intermediate reaction->intermediate deprotection Deprotection intermediate->deprotection free_base Spiro[isobenzofuran-1,4'-piperidine] Free Base deprotection->free_base salt_formation Salt Formation (with HCl) free_base->salt_formation final_product 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride salt_formation->final_product

Caption: Generalized Synthetic Workflow.

References

Physicochemical Characterization of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt, this document presents a combination of data available for the parent compound, 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, and general experimental protocols applicable for the characterization of such molecules. All quantitative data is summarized in structured tables for clarity, and detailed methodologies for key experiments are provided.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a thorough understanding of properties such as solubility, pKa, and melting point is essential for formulation development and ensuring bioavailability.

Data Presentation

Table 1: General Physicochemical Properties

PropertyValueSource
Chemical Structure -
Molecular Formula C₁₂H₁₃NO₂ · HCl-
Molecular Weight 239.70 g/mol Calculated
Appearance White to off-white solidGeneral observation for similar compounds

Table 2: Quantitative Physicochemical Data

ParameterValueCompound FormSource
Melting Point 132-133 °CFree Base[1]
Density 1.25 g/cm³Free Base[1]
pKa Data not availableHydrochloride Salt-
Solubility Data not availableHydrochloride Salt-

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical parameters of a compound like this compound.

Melting Point Determination

The melting point is a fundamental property used to identify and assess the purity of a crystalline solid.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate until it is approximately 15-20°C below the expected melting point.

  • Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. For a pure substance, this range is typically narrow.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Finely powder the sample start->powder pack Pack into capillary tube powder->pack place Place in apparatus pack->place heat_fast Rapid heating place->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe Observe and record melting range heat_slow->observe end Melting Point observe->end pKaDeterminationWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis dissolve Dissolve compound in solvent titrate Titrate with standardized base dissolve->titrate calibrate Calibrate pH meter record_pH Record pH after each addition calibrate->record_pH titrate->record_pH plot_curve Plot pH vs. titrant volume record_pH->plot_curve determine_pKa Determine pKa from half-equivalence point plot_curve->determine_pKa SolubilityWorkflow cluster_protocol Experimental Protocol cluster_output Output add_excess Add excess solid to pH buffers equilibrate Equilibrate with shaking add_excess->equilibrate separate Separate solid and liquid phases equilibrate->separate quantify Quantify concentration in supernatant separate->quantify solubility_data pH-dependent solubility profile quantify->solubility_data

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical data integral to the structural elucidation of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride. This spirocyclic compound is a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.[1][2] Its unique three-dimensional structure offers opportunities for enhanced binding affinity and selectivity to biological targets.[1] This document details a plausible synthetic route, outlines the application of key analytical techniques, and presents representative data to illustrate the elucidation process.

Synthesis Pathway

The synthesis of the target compound can be achieved through a multi-step process, beginning with the protection of a piperidone derivative, followed by the formation of the isobenzofuranone ring system, and concluding with deprotection and salt formation. The following protocol is a representative method based on established organic chemistry principles for related structures.[3][4]

Experimental Protocol: Synthesis

Step 1: N-Boc-4-piperidone Synthesis To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent such as dichloromethane, a base (e.g., triethylamine) is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product, N-Boc-4-piperidone, is then isolated through standard aqueous workup and purification by column chromatography.

Step 2: Reaction with 2-Lithiobenzoate Derivative A solution of a suitable 2-halobenzoate derivative (e.g., methyl 2-bromobenzoate) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. An organolithium reagent, such as n-butyllithium, is added dropwise to facilitate lithium-halogen exchange. N-Boc-4-piperidone, dissolved in THF, is then added to the reaction mixture. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

Step 3: Acid-Catalyzed Cyclization and Deprotection The intermediate from the previous step is subjected to strong acidic conditions (e.g., concentrated hydrochloric acid) and heated. This facilitates both the cyclization to form the spiro[isobenzofuran-1,4'-piperidin]-3-one core and the removal of the Boc protecting group.

Step 4: Isolation and Purification Upon cooling, the hydrochloride salt of the product precipitates. The solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to yield this compound as a white solid.[1] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[1]

G cluster_0 Synthesis Workflow 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone Boc₂O, Et₃N Intermediate Intermediate N-Boc-4-piperidone->Intermediate Addition Methyl 2-bromobenzoate Methyl 2-bromobenzoate 2-Lithiobenzoate 2-Lithiobenzoate Methyl 2-bromobenzoate->2-Lithiobenzoate n-BuLi, -78°C 2-Lithiobenzoate->Intermediate Target_Compound 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl Intermediate->Target_Compound Conc. HCl, Heat

A plausible synthetic workflow for the target compound.

Spectroscopic and Spectrometric Analysis

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. The following sections present hypothetical, yet characteristic, data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of the molecule.

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing a small amount of Tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.[5][6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05d1HAr-H
7.80t1HAr-H
7.65t1HAr-H
7.50d1HAr-H
5.15s2H-CH₂-O-
3.40m2HPiperidine H (axial)
3.20m2HPiperidine H (equatorial)
2.20m2HPiperidine H (axial)
2.00m2HPiperidine H (equatorial)
Chemical Shift (δ) ppmAssignment
168.0C=O (Lactone)
145.0Ar-C (quaternary)
134.5Ar-CH
130.0Ar-C (quaternary)
129.0Ar-CH
126.0Ar-CH
122.5Ar-CH
95.0C (Spiro)
70.0-CH₂-O-
45.0Piperidine C
35.0Piperidine C
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Mass spectra are obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass.

m/zProposed Fragment
220.1332[M+H]⁺ (protonated base)
202.1227[M+H - H₂O]⁺
147.0441[Isobenzofuranone moiety]⁺
86.0964[Piperidine moiety]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr (potassium bromide) pellet.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadN-H stretch (from HCl salt)
2950-2850MediumC-H stretch (aliphatic)
1765StrongC=O stretch (lactone)
1600, 1470MediumC=C stretch (aromatic)
1250StrongC-O stretch (ester)

Structure Elucidation Workflow

The process of structure elucidation follows a logical progression, where data from each analytical technique provides complementary information to build a complete picture of the molecular structure.

G cluster_1 Structure Elucidation Logic Synthesis Proposed Synthesis MS Mass Spectrometry (HRMS) Synthesis->MS Provides Sample IR Infrared Spectroscopy MS->IR Confirms MW NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Identifies Functional Groups Structure Final Structure Confirmed NMR->Structure Defines Connectivity

Logical flow for the elucidation of the chemical structure.

Biological Context: Relevance in Drug Discovery

Compounds based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold are of significant interest due to their interactions with central nervous system targets, such as sigma (σ) receptors.[6][7] These receptors are implicated in a variety of neurological and psychiatric conditions. The development of ligands for these receptors is a promising area of research for new diagnostics and therapeutics for diseases like cancer and Alzheimer's disease.[6][7]

G cluster_2 Potential Signaling Interaction Ligand Spiro[isobenzofuran-piperidine] Derivative Receptor Sigma (σ) Receptor Ligand->Receptor Binds to Cellular_Response Modulation of Cellular Pathways (e.g., Ca²⁺ signaling) Receptor->Cellular_Response Activates/Inhibits Therapeutic_Effect Potential Therapeutic Effect Cellular_Response->Therapeutic_Effect Leads to

Generalized signaling pathway for this class of compounds.

References

An In-depth Technical Guide to the Mechanism of Action of Spiro[isobenzofuran-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the mechanism of action of spiro[isobenzofuran-piperidine] derivatives, a class of compounds with significant activity at various central nervous system targets. The guide synthesizes data from multiple studies, presenting quantitative pharmacological data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Core Pharmacological Targets

Spiro[isobenzofuran-piperidine] derivatives have been shown to interact with several key protein targets within the central nervous system. The primary mechanisms of action identified in the literature involve binding to sigma (σ) receptors, monoamine transporters, and melanocortin receptors.

Sigma (σ) Receptor Modulation

A significant number of spiro[isobenzofuran-piperidine] derivatives exhibit high affinity for sigma receptors, with many showing selectivity for the σ2 subtype.[1][2][3][4] The σ2 receptor is a target of interest for the development of therapeutics for cancer and neurodegenerative conditions like Alzheimer's disease.[1][3][4] The precise downstream signaling mechanisms of the σ2 receptor are still under active investigation, and fluorescently labeled spiro[isobenzofuran-piperidine] derivatives have been developed as tool compounds to probe these pathways.[1][3][4]

Monoamine Transporter Inhibition

Certain derivatives of this scaffold have been investigated for their potential as CNS agents, particularly as antidepressants.[5] This activity is often associated with the inhibition of monoamine transporters, such as the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a common mechanism for antidepressant and psychostimulant drugs. Some compounds in this class have shown potent activity in behavioral assays sensitive to monoamine modulation, such as the inhibition of tetrabenazine-induced ptosis.[5][6]

Melanocortin Receptor Agonism

A distinct series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been identified as potent and selective agonists of the melanocortin subtype-4 receptor (MC4R).[7] The MC4R is a G-protein coupled receptor that plays a critical role in the regulation of energy homeostasis and body weight. Agonism at this receptor is a therapeutic strategy being explored for the treatment of obesity.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of representative spiro[isobenzofuran-piperidine] derivatives at their respective targets, as reported in the scientific literature.

Table 1: Sigma (σ) Receptor Binding Affinities

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)Reference
Siramesine0.130.081.6[1]
Lu 28-17915.80.1887.8[2][8]
Compound 191.11.50.7[1]
Compound 291152.350.0[1][4]

Table 2: Monoamine Transporter Inhibition & Functional Activity

CompoundTarget/AssayPotency (ED50/IC50/Ki)Reference
7a (HP 365)Antagonism of Tetrabenazine-induced PtosisED50 = 10 mg/kg[5]
9a (HP 505)Antagonism of Tetrabenazine-induced PtosisED50 = 2.5 mg/kg[5]
2eSidman Avoidance (Rat)ED50 ~ 1 mg/kg (p.o.)[9]
2eApomorphine-induced Emesis (Dog)Low Potency[9]
2eAmphetamine-induced Stereotypy (Rat)Low Potency[9]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathways and experimental methodologies relevant to the study of spiro[isobenzofuran-piperidine] derivatives.

Sigma-2 (σ2) Receptor Ligand Interaction

The precise signaling cascade initiated by σ2 receptor binding is an area of ongoing research. The following diagram illustrates the initial binding event and a generalized representation of potential downstream cellular effects.

sigma2_pathway cluster_membrane Cell Membrane receptor σ2 Receptor unknown ? receptor->unknown ligand Spiro[isobenzofuran- piperidine] Derivative ligand->receptor Binding downstream Modulation of Cellular Processes (e.g., Proliferation, Ion Channel Function) unknown->downstream Signal Transduction

Figure 1: σ2 Receptor Ligand Binding and Downstream Signaling.
Monoamine Transporter Inhibition Workflow

The mechanism of action for derivatives targeting monoamine transporters involves the inhibition of neurotransmitter reuptake. This leads to an increased concentration of monoamines in the synaptic cleft, enhancing neurotransmission.

monoamine_workflow cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle (Dopamine) da_synapse Dopamine vesicle->da_synapse Release dat Dopamine Transporter (DAT) da_synapse->dat Reuptake da_receptor Dopamine Receptor da_synapse->da_receptor Binding & Signal ligand Spiro[isobenzofuran- piperidine] Derivative ligand->dat Inhibition

Figure 2: Inhibition of Dopamine Reuptake by a Spiro Derivative.
Radioligand Binding Assay Protocol

A common method to determine the affinity of a compound for a specific receptor is the competitive radioligand binding assay. The workflow for this experiment is outlined below.

binding_assay_workflow prep Prepare Tissue Homogenate (Source of Receptors) incubation Incubate Receptors, Radioligand, and Test Compound prep->incubation radioligand Radioligand (e.g., [3H]-DTG for σ receptors) radioligand->incubation test_compound Test Compound (Spiro Derivative) at various concentrations test_compound->incubation separation Separate Bound from Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Competition Curve Fitting, Ki Calculation) quantification->analysis

Figure 3: General Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of spiro[isobenzofuran-piperidine] derivatives.

Sigma (σ) Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

  • Materials:

    • σ1 Source: Guinea pig brain membranes.

    • σ2 Source: Rat liver membranes.

    • σ1 Radioligand: (+)-[3H]pentazocine.

    • σ2 Radioligand: [3H]di-o-tolylguanidine ([3H]DTG) with (+)-pentazocine to mask σ1 sites.

    • Non-specific Binding: Haloperidol (10 µM).

    • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compounds: Spiro[isobenzofuran-piperidine] derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Procedure:

    • Membrane homogenates (approximately 200-300 µg of protein) are incubated in a final volume of 0.5 mL of Tris-HCl buffer.

    • The incubation mixture contains the radioligand (at a concentration near its Kd, e.g., 2 nM for (+)-[3H]pentazocine) and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

    • For σ2 assays, (+)-pentazocine (e.g., 500 nM) is included to saturate σ1 receptors.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).

    • The mixtures are incubated at 37°C for 120 minutes.

    • The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.

    • Filters are washed three times with 4 mL of ice-cold buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis of the competition curves.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Antagonism of Tetrabenazine-Induced Ptosis in Mice
  • Objective: To assess the in vivo central nervous system activity of compounds, often indicative of monoamine release or reuptake inhibition.

  • Animals: Male mice.

  • Procedure:

    • Groups of mice are administered the test spiro[isobenzofuran-piperidine] derivative or vehicle control at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a set pretreatment time (e.g., 30 or 60 minutes), tetrabenazine (e.g., 40 mg/kg, i.p.) is administered to all animals. Tetrabenazine depletes presynaptic stores of monoamines, leading to effects like ptosis (eyelid drooping).

    • At the time of peak tetrabenazine effect (e.g., 30 minutes post-injection), mice are observed for the presence of ptosis.

    • Ptosis is scored by an observer blinded to the treatment conditions. A common scoring method is the degree of eyelid closure. Antagonism of ptosis is recorded if the palpebral fissure is open.

  • Data Analysis:

    • The percentage of animals in each dose group protected from ptosis is calculated.

    • The dose of the test compound that protects 50% of the animals from the tetrabenazine-induced ptosis (ED50) is calculated using probit analysis.[5][6]

This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for conducting independent, validated experiments.

References

The Biological Landscape of 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity associated with the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride scaffold. While direct biological data for this specific compound is limited in publicly available literature, its core structure is a pivotal pharmacophore in the development of potent and selective ligands for sigma (σ) receptors. This document will focus on the biological activities of its key derivatives, detailing their interactions with σ₁ and σ₂ receptors, and the subsequent implications for therapeutic development in neurological disorders, pain management, and oncology. We will explore the downstream signaling pathways, present quantitative binding data for representative derivatives, and provide detailed experimental protocols for relevant biological assays.

Introduction: The Spiro[isobenzofuran-piperidine] Scaffold

The compound this compound serves as a versatile intermediate in the synthesis of a range of bioactive molecules.[1] Its rigid, three-dimensional spirocyclic structure provides a unique framework for designing ligands with high affinity and selectivity for various biological targets.[1] In particular, this scaffold has been extensively utilized in the development of ligands targeting the central nervous system (CNS).[1] Research has demonstrated that derivatives of this core structure exhibit significant activity as modulators of sigma receptors, NPY5 receptors, and have also been investigated for antidepressant, diuretic, and antihypertensive properties.[2][3]

Primary Biological Target: Sigma (σ) Receptors

The primary biological targets for many derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold are the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[4][5][6][7] These receptors are unique, non-opioid proteins primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane.[8][9] They are implicated in a wide array of cellular functions and are considered important targets for therapeutic intervention in various diseases.[9][10]

  • Sigma-1 Receptor (σ₁R): The σ₁ receptor is a ligand-operated chaperone protein that modulates calcium signaling through the IP3 receptor.[8][10] It plays a crucial role in cellular stress responses and has been implicated in a variety of CNS disorders, including Alzheimer's disease, depression, and neuropathic pain.[8][9][10]

  • Sigma-2 Receptor (σ₂R): The σ₂ receptor is also a promising therapeutic target, particularly in the fields of oncology and neurodegenerative diseases like Alzheimer's.[4][5][6][7]

Quantitative Biological Data of Key Derivatives

CompoundModificationσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₁/σ₂)
Compound 19 N-butyl-indole derivative with Cy-5 fluorophore51.330.20.59 (pan affinity)
Compound 20 N-butyl-indole derivative with Cy-7 fluorophore88.839.80.45 (pan affinity)
Compound 29 N-butyl-indole derivative with Cy-5 fluorophore (alternative linkage)48851.19.55 (σ₂ selective)
Compound 30 N-butyl-indole derivative with Cy-7 fluorophore (alternative linkage)56939.414.44 (σ₂ selective)

Data extracted from a study on fluorescent probes for sigma receptors, where the 3H-spiro[isobenzofuran-1,4'-piperidine] moiety was a key structural component.[5]

Signaling Pathways and Mechanisms of Action

The biological effects of spiro[isobenzofuran-piperidine] derivatives are primarily mediated through their interaction with sigma receptors, which in turn modulate various downstream signaling pathways.

Sigma-1 Receptor Signaling

The σ₁ receptor is a chaperone protein at the ER that modulates intracellular calcium signaling.[8][10] Upon ligand binding, it can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and interact with various client proteins, including ion channels and other receptors, to modulate their activity.[11] This interaction can influence a number of downstream pathways, including those involved in oxidative stress and inflammation.[12][13]

sigma1_signaling cluster_er Endoplasmic Reticulum BiP BiP Sigma1_BiP Sigma-1 Receptor (Inactive) Sigma1_BiP->BiP Sigma1_Active Sigma-1 Receptor (Active) Sigma1_BiP->Sigma1_Active Dissociates IP3R IP3 Receptor Sigma1_Active->IP3R Modulates Ca_ER Ca2+ Ca_Cytosol Cytosolic Ca2+ Modulation Ca_ER->Ca_Cytosol Release Ligand Spiro[isobenzofuran-piperidine] Derivative (Antagonist) Ligand->Sigma1_BiP Binds Cell_Stress Cellular Stress Cell_Stress->Sigma1_BiP Induces Dissociation Downstream Downstream Signaling Ca_Cytosol->Downstream

Sigma-1 Receptor Signaling Pathway

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of spiro[isobenzofuran-piperidine] derivatives.

Sigma-1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the human sigma-1 receptor.[8]

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane homogenate (with σ₁R) - [³H]-(+)-pentazocine (Radioligand) - Test Compound (e.g., spiro derivative) - Unlabeled Ligand (for non-specific binding) Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells (serial dilutions) Prepare_Reagents->Plate_Setup Incubation Incubate plate (e.g., 120 min at room temperature) to reach equilibrium Plate_Setup->Incubation Filtration Rapidly filter through glass fiber filter plate to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold assay buffer Filtration->Washing Measurement Measure radioactivity (CPM) using a scintillation counter Washing->Measurement Analysis Data Analysis: - Non-linear regression to find IC₅₀ - Cheng-Prusoff equation to calculate Ki Measurement->Analysis End End Analysis->End

Radioligand Binding Assay Workflow

Protocol Details:

  • Reagent Preparation:

    • Prepare a membrane homogenate from a source rich in sigma-1 receptors (e.g., guinea pig liver) at an optimized concentration.[14]

    • Prepare a solution of the radioligand, [³H]-(+)-pentazocine, at a concentration appropriate for the assay.[8][14]

    • Prepare serial dilutions of the test compound.

    • Prepare a high concentration of an unlabeled sigma-1 ligand (e.g., Haloperidol) to determine non-specific binding.[8]

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, the high concentration of unlabeled ligand, and membrane preparation.

    • Test Compound Wells: Add assay buffer, radioligand, serially diluted test compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for approximately 120 minutes to allow the binding to reach equilibrium.[8]

  • Filtration and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[8]

  • Radioactivity Measurement: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Use non-linear regression analysis of the competition curve to determine the IC₅₀ value of the test compound.[8]

    • Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Capsaicin-Induced Inflammatory Pain Model

This in vivo model is used to evaluate the analgesic potential of compounds in response to a chemical noxious stimulus.[15][16]

Protocol Details (Mechanical Allodynia in Rats):

  • Animal Acclimatization: Acclimate rats to the testing environment and handling.

  • Baseline Measurement: Determine the baseline 50% paw withdrawal threshold for each rat using the up-down method with von Frey filaments applied to the plantar surface of the hind paw.[15]

  • Compound Administration: Administer the test compound or vehicle to the respective groups of animals.

  • Capsaicin Injection: After a predetermined time following compound administration (e.g., 30 minutes), inject approximately 40 µL of a capsaicin solution subcutaneously into the plantar surface of the hind paw.[15]

  • Mechanical Allodynia Assessment: Measure the 50% paw withdrawal threshold at various time points after capsaicin injection (e.g., 30, 90, and 150 minutes) to assess the effect of the test compound on pain sensitivity.[15]

Tetrabenazine-Induced Ptosis Assay

This behavioral assay is used to screen for potential antidepressant activity. Tetrabenazine depletes brain monoamines, leading to ptosis (drooping of the eyelids), an effect that can be reversed by some antidepressants.[17][18][19]

Protocol Details (Mice):

  • Animal Groups: Divide mice into control and test groups.

  • Compound Administration: Administer the test compound or vehicle to the respective groups.

  • Tetrabenazine Administration: After a set pre-treatment time, administer tetrabenazine to all animals to induce ptosis.

  • Ptosis Scoring: At various time points after tetrabenazine administration (e.g., 30, 60, 90 minutes), score the degree of ptosis. A common scoring system is:

    • 0: Eyes fully open

    • 1: Eyes one-quarter closed

    • 2: Eyes half closed

    • 3: Eyes three-quarters closed

    • 4: Eyes fully closed

  • Data Analysis: Compare the ptosis scores between the test compound group and the vehicle control group to determine if the compound can reverse the tetrabenazine-induced ptosis.

Conclusion

The this compound core structure is a highly valuable scaffold in medicinal chemistry, giving rise to derivatives with significant biological activity, primarily as modulators of sigma-1 and sigma-2 receptors. The potent and selective nature of these derivatives makes them promising candidates for the development of novel therapeutics for a range of disorders, including neuropathic pain, neurodegenerative diseases, and cancer. Further investigation into the structure-activity relationships of this chemical class will continue to be a fruitful area of research for drug discovery professionals.

References

Potential Therapeutic Targets of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Therapeutic Targets

The core structure of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a key pharmacophore for two principal therapeutic targets:

  • Sigma-2 (σ2) Receptor: This receptor is implicated in a variety of cellular functions and is a target of interest for neurodegenerative diseases, psychiatric disorders, and oncology.

  • Neuropeptide Y5 (NPY5) Receptor: This receptor plays a crucial role in the regulation of food intake and energy balance, making it a significant target for the development of anti-obesity agents.

Sigma-2 (σ2) Receptor Modulation

Derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold have been extensively investigated as high-affinity ligands for the σ2 receptor. These compounds are being explored for their potential in the treatment of Alzheimer's disease and for the diagnosis and therapy of cancer.

Quantitative Data: Binding Affinities of Derivatives

The following table summarizes the binding affinities (Ki) of various derivatives of the core scaffold for both σ1 and σ2 receptors, highlighting the potential for developing selective σ2 ligands.

Compound/Derivativeσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)
Siramesine-like ligand 1639.310.13.89
Siramesine-like ligand 1738.13.849.92
Derivative 232965.0758.38
Siramesine-like ligand 1951.330.21.70
Derivative 2948851.19.55

Data sourced from studies on fluorescently tagged derivatives of the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety.[1][2]

Experimental Protocols: σ2 Receptor Radioligand Binding Assay

A standard method to determine the binding affinity of compounds for the σ2 receptor is through a competitive radioligand binding assay.

Workflow for σ2 Receptor Binding Assay

G prep Receptor Preparation (e.g., Rat liver membranes) radioligand Radioligand Addition (e.g., [3H]DTG) prep->radioligand competitor Test Compound Addition (Varying Concentrations) radioligand->competitor incubation Incubation (e.g., 120 min at 25°C) competitor->incubation filtration Separation of Bound/Free Ligand (Rapid Filtration) incubation->filtration counting Quantification of Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Workflow for a typical σ2 receptor radioligand binding assay.

Detailed Methodology:

  • Receptor Source: Membrane homogenates from rat liver are a common source of σ2 receptors.

  • Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) is a widely used non-selective sigma receptor radioligand.

  • Masking of σ1 Receptors: To measure binding to σ2 receptors specifically, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to block binding to σ1 sites.

  • Incubation: The membrane preparation, radioligand, and varying concentrations of the test compound are incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at room temperature for a defined period (e.g., 120 minutes).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways

The precise signaling mechanisms of the σ2 receptor are still under investigation, but it is known to be involved in the regulation of intracellular calcium levels and cell death pathways.

Hypothesized σ2 Receptor Signaling

G ligand Spiro[isobenzofuran-piperidine] Derivative sigma2 σ2 Receptor ligand->sigma2 ca_release Intracellular Ca2+ Release sigma2->ca_release apoptosis Apoptosis ca_release->apoptosis

Caption: Hypothesized signaling pathway for σ2 receptor agonists.

Neuropeptide Y5 (NPY5) Receptor Modulation

The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold is also a key structural motif in the development of NPY5 receptor antagonists. These compounds have shown potential in preclinical models for the treatment of obesity by reducing food intake.

Quantitative Data: NPY5 Receptor Binding Affinities

While specific Ki values for the parent compound are not available, derivatives have demonstrated potent antagonism at the NPY5 receptor. For instance, aryl urea derivatives of spiro[3-oxoisobenzofurane-1(3H),4'-piperidine] have been identified as orally active NPY Y5 receptor antagonists.

At present, specific Ki values for a series of derivatives to include in a comparative table are not available in the public literature.

Experimental Protocols: NPY5 Receptor Radioligand Binding Assay

The affinity of compounds for the NPY5 receptor is typically determined using a competitive radioligand binding assay with cells expressing the recombinant human NPY5 receptor.

G cells Cell Culture (HEK293 cells expressing hNPY5R) membranes Membrane Preparation cells->membranes radioligand Radioligand Addition (e.g., [125I]PYY) membranes->radioligand competitor Test Compound Addition (Varying Concentrations) radioligand->competitor incubation Incubation (e.g., 2 hours at room temperature) competitor->incubation filtration Separation of Bound/Free Ligand (Rapid Filtration) incubation->filtration counting Quantification of Radioactivity (Gamma Counting) filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: NPY5 receptor signaling and antagonism by spiro-compounds.

Conclusion

The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride scaffold represents a highly promising starting point for the design of potent and selective ligands for the σ2 and NPY5 receptors. Derivatives of this core structure have demonstrated significant activity at these targets, indicating their potential for the development of novel therapeutics for a range of disorders, including neurodegenerative diseases, cancer, and obesity. Further research to synthesize and evaluate a broader range of analogs, including the parent compound, will be crucial in fully elucidating the therapeutic potential of this versatile chemical scaffold. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore and capitalize on the properties of these intriguing compounds.

References

The Versatile Scaffold: A Technical Guide to 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, demanding innovative molecular architectures that can effectively and selectively interact with biological targets. Among these, the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride scaffold has emerged as a privileged structure, demonstrating significant potential across a diverse range of therapeutic areas. Its rigid, three-dimensional spirocyclic system offers a unique conformational constraint that can enhance binding affinity and selectivity for various receptors and enzymes. This technical guide provides an in-depth exploration of this scaffold, detailing its application in the discovery of agents targeting the central nervous system, sigma receptors, and melanocortin receptors, complete with experimental protocols and quantitative data to inform future drug design and development efforts.

The Core Scaffold: Chemical and Synthetic Overview

The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one core provides a robust framework for chemical modification. The piperidine nitrogen allows for the introduction of a wide variety of substituents, profoundly influencing the pharmacological profile of the resulting compounds. The isobenzofuranone moiety also presents opportunities for structural diversification.

A common synthetic approach to derivatives of this scaffold involves the lithiation of a suitably substituted aromatic precursor, followed by the addition of a 4-piperidone derivative and subsequent acid-catalyzed cyclization to form the spirocyclic core.[1]

Applications in Drug Discovery

The versatility of the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold is evident in the range of biological targets for which potent and selective ligands have been developed.

Central Nervous System (CNS) Agents

Historically, derivatives of the spiro[isobenzofuran-1,4'-piperidine] scaffold have been investigated as potential agents for CNS disorders, particularly as antidepressants.[1][2] A key preclinical assay used in these early studies was the reversal of tetrabenazine-induced ptosis in mice. Tetrabenazine depletes monoamines (dopamine, serotonin, and norepinephrine) from nerve terminals by reversibly inhibiting the vesicular monoamine transporter 2 (VMAT2). This depletion leads to a state of sedation and ptosis (drooping of the eyelids).[1] The ability of a compound to reverse this ptosis is indicative of its potential to enhance monoaminergic neurotransmission, a common mechanism of action for antidepressant drugs.

While the precise molecular targets of these early CNS-active spiro-compounds were not always fully elucidated, their activity in this assay suggests an interaction with the monoaminergic system, potentially through the inhibition of monoamine reuptake transporters or by promoting monoamine release.

Sigma (σ) Receptor Ligands

More recently, the spiro[isobenzofuran-1,4'-piperidine] scaffold has been successfully employed in the development of high-affinity ligands for sigma receptors, which are unique intracellular proteins involved in a variety of cellular functions. There are two main subtypes, σ1 and σ2, which are targets of significant pharmaceutical interest for the treatment of neurological and psychiatric disorders, as well as for cancer diagnostics and therapeutics.[3][4]

Derivatives of this scaffold have been functionalized to create fluorescent probes with nanomolar affinity for σ receptors, enabling their study using advanced fluorescence-based techniques.[3][4]

Quantitative Data: Sigma Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of several representative compounds based on the spiro[isobenzofuran-1,4'-piperidine] scaffold for the σ1 and σ2 receptors.

CompoundR Group on Piperidine NitrogenKi (nM) for σ1 ReceptorKi (nM) for σ2 ReceptorSelectivity (σ1/σ2)
Siramesine-like 16N-butyl-indole functionalized with green-emitting fluorophore39.310.10.26
Siramesine-like 17N-butyl-indole functionalized with green-emitting fluorophore38.13.840.10
Siramesine-like 19N-butyl-indole functionalized with red-emitting fluorophore51.330.20.59
Siramesine-like 20N-butyl-indole functionalized with NIR-emitting fluorophore88.839.80.45
Compound 23N-butyl-indole functionalized with green-emitting fluorophore2965.0758.38
Compound 29N-butyl-indole functionalized with red-emitting fluorophore48851.19.55
Compound 30N-butyl-indole functionalized with NIR-emitting fluorophore56939.414.44

Data compiled from literature reports.[3]

Melanocortin Subtype-4 Receptor (MC4R) Agonists

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has also been utilized to design potent, selective, and orally bioavailable agonists of the melanocortin subtype-4 receptor (MC4R). The MC4R is a G-protein coupled receptor primarily expressed in the brain and plays a crucial role in regulating energy homeostasis, appetite, and body weight. As such, MC4R agonists are a promising therapeutic strategy for the treatment of obesity.[5]

Signaling Pathways

The therapeutic effects of drugs derived from the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold are mediated through distinct signaling pathways, depending on their biological target.

CNS Activity: Counteracting Monoamine Depletion

The diagram below illustrates the mechanism of tetrabenazine-induced monoamine depletion and the conceptual basis for its reversal by a CNS-active agent.

G cluster_presynaptic Presynaptic Monoaminergic Neuron VMAT2 VMAT2 Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle Monoamines_cyto Cytosolic Monoamines Monoamines_cyto->VMAT2 uptake Vesicle Synaptic Vesicle Synaptic_Cleft Monoamines in Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis Monoamines_vesicle->Vesicle Tetrabenazine Tetrabenazine Tetrabenazine->VMAT2 inhibition Spiro_Compound Spiro-Compound (e.g., Reuptake Inhibitor) Transporter Monoamine Transporter (DAT, SERT, NET) Spiro_Compound->Transporter inhibition Synaptic_Cleft->Transporter reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor binding Neuronal_Effect Neuronal Effect Postsynaptic_Receptor->Neuronal_Effect Signal Transduction

Caption: Mechanism of tetrabenazine action and its reversal.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating calcium signaling between the ER and mitochondria.

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R stabilization Ca_ER Ca2+ Store Mito_Ca Mitochondrial Ca2+ Uptake Ca_ER->Mito_Ca Ca2+ flux Spiro_Ligand Spiro-Compound (σ1 Agonist) Spiro_Ligand->Sigma1 binding ATP ATP Production Mito_Ca->ATP Cellular_Functions Cellular Functions (e.g., Neuronal Plasticity) ATP->Cellular_Functions supports

Caption: Sigma-1 receptor signaling pathway.

Sigma-2 (σ2) Receptor Signaling

The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and cellular proliferation. It forms a complex with other proteins to regulate these processes.

G cluster_membrane Cell Membrane Spiro_Ligand Spiro-Compound (σ2 Ligand) Sigma2 Sigma-2 Receptor (TMEM97) Spiro_Ligand->Sigma2 binding PGRMC1 PGRMC1 Sigma2->PGRMC1 LDLR LDLR Sigma2->LDLR Cholesterol Cholesterol Homeostasis Sigma2->Cholesterol regulation Proliferation Cell Proliferation Signaling Sigma2->Proliferation regulation Therapeutic_Effects Therapeutic Effects (e.g., Anti-cancer, Neuroprotection) Cholesterol->Therapeutic_Effects Proliferation->Therapeutic_Effects

Caption: Sigma-2 receptor (TMEM97) signaling complex.

MC4 Receptor Signaling

MC4R activation by an agonist leads to the stimulation of the Gs alpha subunit, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects on appetite and energy expenditure.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4 Receptor G_protein Gs Protein MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts Spiro_Agonist Spiro-Compound (MC4R Agonist) Spiro_Agonist->MC4R binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Physiological_Response Physiological Response (↓ Appetite, ↑ Energy Expenditure) Gene_Expression->Physiological_Response

Caption: MC4 Receptor signaling pathway.

Key Experimental Protocols

Synthesis of Spiro[isobenzofuran-1,4'-piperidine] Derivatives

The following is a general, representative procedure for the synthesis of N-substituted spiro[isobenzofuran-1,4'-piperidine] derivatives, based on published methods.[4]

Workflow Diagram: Synthesis of Spiro-Compound Derivatives

start Start Materials: - 4-(1H-indol-3-yl)butanoic acid - 3H-spiro[isobenzofuran-1,4'-piperidine] step1 Activate carboxylic acid with CDI in anhydrous THF. start->step1 step2 Add 3H-spiro[isobenzofuran-1,4'-piperidine] and stir overnight at room temperature. step1->step2 step3 Aqueous workup and extraction to yield intermediate amide. step2->step3 step4 Alkylate the indole nitrogen (e.g., with 3-bromopropanenitrile). step3->step4 step5 Reduce the nitrile and amide functions with BH3·DMS. step4->step5 step6 Acid/base workup and purification by column chromatography. step5->step6 end Final N-substituted spiro[isobenzofuran-1,4'-piperidine] derivative. step6->end

Caption: General synthetic workflow for derivatives.

Detailed Protocol:

  • Amide Formation: To a solution of a carboxylic acid (e.g., 4-(1H-indol-3-yl)butanoic acid, 1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI, 1.3 eq). Stir the mixture for 2 hours at room temperature. Add a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] (1.3 eq) in anhydrous THF. Stir the reaction mixture overnight at room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

  • Alkylation and Reduction: The intermediate can be further modified. For example, the indole nitrogen can be alkylated using an appropriate alkyl halide in the presence of a base. Subsequently, functional groups such as nitriles and amides can be reduced using a reducing agent like borane dimethyl sulfide complex (BH3·DMS) in refluxing THF.

  • Purification: The final compound is purified by standard techniques, such as column chromatography on silica gel.

Sigma Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of test compounds for σ1 and σ2 receptors using a competitive radioligand binding assay.

Workflow Diagram: Radioligand Binding Assay

start Prepare membrane homogenates from tissue or cells expressing sigma receptors. step1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H](+)-pentazocine for σ1). start->step1 step2 Add varying concentrations of the unlabeled test compound (competitor). step1->step2 step3 Incubate to allow binding to reach equilibrium. step2->step3 step4 Separate bound from free radioligand by rapid filtration through glass fiber filters. step3->step4 step5 Measure the radioactivity retained on the filters using liquid scintillation counting. step4->step5 step6 Analyze data to determine the IC50 of the test compound, then calculate the Ki value. step5->step6 end Binding Affinity (Ki) Determined step6->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in an appropriate buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors or [3H]DTG for σ2 receptors), and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

MC4R Agonist Functional Assay (cAMP Accumulation)

This protocol measures the ability of a test compound to act as an agonist at the MC4R by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Detailed Protocol:

  • Cell Culture: Culture cells stably or transiently expressing the human MC4R (e.g., HEK293 or CHO cells) in appropriate media.

  • Assay Preparation: Seed the cells into a 96- or 384-well plate and allow them to adhere. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of the test compound (potential agonist) to the wells. Include a known MC4R agonist (e.g., α-MSH) as a positive control.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel drug candidates. Its inherent structural features, combined with the extensive possibilities for chemical derivatization, have enabled the development of potent and selective modulators of challenging biological targets, including CNS-related proteins, sigma receptors, and the MC4R. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of new therapeutic agents based on this versatile and powerful scaffold. Future work in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in other disease areas where the identified targets are implicated.

References

Probing the Potential of 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Derivatives in Central Nervous System Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the burgeoning field of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives and their significant potential in the development of novel therapeutics for a range of central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative CNS agents. The core of this class of compounds presents a versatile scaffold, enabling the generation of derivatives with finely-tuned affinities for various CNS targets, including sigma (σ) receptors, neuropeptide Y5 (NPY5) receptors, and melanocortin 4 (MC4) receptors.

Core Structure and Therapeutic Landscape

The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one core has emerged as a privileged structure in medicinal chemistry due to its unique three-dimensional conformation, which facilitates precise interactions with biological targets.[1] Derivatives of this scaffold have been investigated for their potential as antidepressants, with early studies demonstrating their ability to inhibit tetrabenazine-induced ptosis, a preclinical model indicative of antidepressant activity.[2][3][4] More recent research has expanded the therapeutic landscape to include psychiatric and feeding disorders through the modulation of NPY5 receptors, and neurodegenerative diseases, such as Alzheimer's disease, and cancer through interaction with σ₁ and σ₂ receptors.[5][6][7][8][9] Furthermore, specific analogs have been identified as potent and selective agonists of the melanocortin subtype-4 receptor (MC4R), a key target in the regulation of energy homeostasis and appetite.

Quantitative Analysis of Receptor Binding Affinities

The following tables summarize the binding affinities of various 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives for their respective CNS targets. This data, compiled from seminal publications in the field, highlights the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Compound IDTargetBinding Affinity (Ki, nM)Reference
Sigma (σ) Receptor Ligands
Compound 19σ₁13.59 (Kd)[10]
Compound 19σ₂19.32 (Kd)[10]
Compound 29σ₂13.82 (Kd)[10]
Neuropeptide Y5 (NPY5) Receptor Modulators Data Not Available in Initial Search
Melanocortin 4 (MC4) Receptor Agonists Data Not Available in Initial Search
Antidepressant Activity (Tetrabenazine-Induced Ptosis) ED₅₀ (mg/kg)
Hydroxylamine 6-1.4[4]
Hydroxylamine 11-3.5[4]
Hydroxylamine 12-4.7[4]
Hydroxylamine 13-4.0[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols employed in the characterization of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives.

Radioligand Binding Assays for Sigma (σ) Receptors

This protocol is essential for determining the binding affinity of novel compounds for σ₁ and σ₂ receptors.

experimental_workflow_radioligand_binding prep Membrane Preparation (e.g., from cell lines or animal tissue) incubation Incubation (Membranes, Radioligand, Test Compound) prep->incubation radioligand Radioligand (e.g., [³H]-(+)-pentazocine for σ₁ [³H]-DTG for σ₂) radioligand->incubation test_compound Test Compound (Varying Concentrations) test_compound->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation data_analysis Data Analysis (Calculation of Ki values) scintillation->data_analysis

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

Synthesis of Key Intermediates

The synthesis of the core scaffold and its derivatives is a critical first step. The following represents a generalized synthetic pathway.

synthesis_workflow start Starting Materials (e.g., 2-bromobenzhydryl methyl ether, 1-methyl-4-piperidone) lithiation Lithiation start->lithiation addition Addition to Piperidone lithiation->addition cyclization Acid-Catalyzed Cyclization addition->cyclization core 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Core cyclization->core derivatization Derivatization (e.g., N-alkylation, substitution) core->derivatization final_compounds Final Bioactive Compounds derivatization->final_compounds

Caption: General Synthetic Scheme for Spiro-Piperidine Derivatives.

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling cascades initiated by the interaction of these derivatives with their targets is paramount for predicting their physiological effects.

Sigma (σ) Receptor Signaling

Sigma receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum membrane and can modulate calcium signaling and cell survival pathways.

sigma_receptor_signaling ligand Spiro-Piperidine Ligand sigma_r Sigma Receptor (σ₁ or σ₂) ligand->sigma_r ip3r IP₃ Receptor sigma_r->ip3r Modulates ca_er ER Ca²⁺ Release ip3r->ca_er downstream Modulation of Cellular Processes (e.g., Neuronal activity, Cell survival) ca_er->downstream

Caption: Simplified Sigma Receptor Signaling Cascade.

Future Directions and Conclusion

The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold represents a highly promising platform for the development of novel CNS therapeutics. The versatility of this core allows for the generation of derivatives with high affinity and selectivity for a range of important neurological targets. Future research should focus on expanding the SAR studies for NPY5 and MC4 receptors to identify lead candidates for further preclinical development. Additionally, in-depth investigation into the in vivo efficacy and pharmacokinetic profiles of the most promising compounds is warranted to translate the potential of this chemical class into tangible clinical benefits for patients with CNS disorders. The development of fluorescently labeled derivatives also opens up new avenues for their use as research tools to probe the intricate biology of their target receptors.[7][8][9][10]

References

Initial Screening of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this parent compound have been investigated for their potential as central nervous system (CNS) agents, melanocortin receptor agonists, neuropeptide Y receptor antagonists, and sigma receptor ligands. This technical guide provides an in-depth overview of the initial screening methodologies for analogs of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride, focusing on data presentation, detailed experimental protocols, and visual workflows to facilitate drug discovery and development efforts.

Data Summary: Quantitative Analysis of Analog Activity

The initial screening of a library of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one analogs typically involves assessing their potency and selectivity across various biological targets. The following tables summarize key quantitative data from structure-activity relationship (SAR) studies.

Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of Fluorescent Analogs

CompoundKi (σ₁) [nM]Ki (σ₂) [nM]Selectivity (σ₁/σ₂)
Analog 1 H4-DMAP39.310.10.26
Analog 2 F4-DMAP38.13.840.10
Analog 3 HCy-551.330.20.59
Analog 4 FCy-588.839.80.45
Analog 5 HCy-748851.10.10
Analog 6 FCy-756939.40.07

Data collated from studies on fluorescent probes for sigma receptors.[1][2]

Table 2: Antidepressant-like Activity of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] Analogs

CompoundR (on Phenyl)N-substituentAntagonism of Tetrabenazine-Induced Ptosis (Qualitative)
Analog 7 HCH₃Marked Inhibition
Analog 8 HHMarked Inhibition
Analog 9 4-FHActive
Analog 10 4-ClHActive
Analog 11 4-OCH₃HActive
Analog 12 HLarge AlkylReduced Activity

Qualitative SAR summary based on the inhibition of tetrabenazine-induced ptosis, a predictive model for antidepressant activity.[3]

Table 3: NPY Y5 Receptor Antagonism of Spiro[3-oxoisobenzofuran-1(3H),4'-piperidine] Aryl Urea Derivatives

CompoundAryl Urea SubstituentY5 Binding Affinity (IC₅₀) [nM]
Analog 13 Phenyl150
Analog 14 4-Chlorophenyl50
Analog 15 3,4-Dichlorophenyl25
Analog 16 4-Trifluoromethylphenyl30

Data summarized from SAR studies on NPY Y5 receptor antagonists.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of screening results. The following sections provide protocols for key in vitro and in vivo assays.

In Vitro Assays

This protocol is used to determine the binding affinity (Ki) of test compounds for sigma receptors.

Materials:

  • Membrane preparations from cells or tissues expressing sigma receptors.

  • Radioligand: --INVALID-LINK---pentazocine for σ₁ or [³H]-DTG for σ₂.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, pH 8.0.

  • Test compounds (analogs of this compound).

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand in the assay buffer. For determining non-specific binding, a high concentration of haloperidol is used instead of the test compound.

  • Incubation: Incubate the plates at 25°C for 120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][5][6][7]

This assay measures the ability of test compounds to act as agonists at the MC4R by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the human MC4R.

  • Assay medium: Serum-free DMEM.

  • Test compounds.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the MC4R-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Compound Addition: Replace the culture medium with assay medium containing varying concentrations of the test compounds.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).[2][4][8]

This protocol determines the binding affinity of test compounds for the NPY5 receptor.

Materials:

  • Membrane preparations from cells (e.g., HEK293) stably expressing the human NPY5 receptor.

  • Radioligand: [¹²⁵I]-PYY or a selective NPY5 radioligand.

  • Non-specific binding control: A high concentration of a known NPY5 antagonist.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Test compounds.

  • Glass fiber filters.

  • Gamma counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand in the binding buffer.

  • Incubation: Incubate at room temperature for 90-120 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding and determine IC₅₀ and Ki values as described for the sigma receptor binding assay.[9][10]

In Vivo Assay

This behavioral model is used to screen for compounds with potential antidepressant activity. Tetrabenazine depletes central monoamines, leading to ptosis (eyelid drooping), which can be reversed by antidepressants.

Materials:

  • Male ICR mice (or other suitable strain).

  • Tetrabenazine solution (e.g., 32 mg/kg in a suitable vehicle).

  • Test compounds.

  • Vehicle control (e.g., saline, 0.5% methylcellulose).

  • Standard antidepressant (e.g., imipramine) as a positive control.

Procedure:

  • Acclimation: Acclimate the mice to the experimental room for at least one hour before testing.

  • Compound Administration: Administer the test compounds, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.).

  • Tetrabenazine Injection: 30 minutes after compound administration, inject tetrabenazine (i.p.).

  • Ptosis Scoring: 30 minutes after tetrabenazine injection (60 minutes after test compound administration), score the degree of ptosis for each mouse. A common scoring system is: 0 = eyes fully open; 2 = eyes half-closed; 4 = eyes fully closed.

  • Data Analysis: Calculate the mean ptosis score for each treatment group. A significant reduction in the ptosis score compared to the vehicle-treated group indicates potential antidepressant-like activity. The ED₅₀ (the dose that reduces ptosis by 50%) can be calculated for active compounds.[1]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the key screening assays.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a typical radioligand binding assay.

Functional_Assay_cAMP cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Plating Plate Receptor- Expressing Cells Compound_Addition Add Test Compound Cell_Plating->Compound_Addition Incubation Incubation Compound_Addition->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis cAMP_Measurement Measure cAMP Cell_Lysis->cAMP_Measurement EC50 EC50 Determination cAMP_Measurement->EC50

Caption: Workflow for a cell-based functional assay measuring cAMP levels.

Tetrabenazine_Ptosis_Assay Start Start Compound_Admin Administer Test Compound (t=0 min) Start->Compound_Admin Wait1 Wait 30 min Compound_Admin->Wait1 TBZ_Admin Administer Tetrabenazine (t=30 min) Wait1->TBZ_Admin Wait2 Wait 30 min TBZ_Admin->Wait2 Score_Ptosis Score Ptosis (t=60 min) Wait2->Score_Ptosis Analysis Data Analysis Score_Ptosis->Analysis End End Analysis->End

Caption: Workflow for the in vivo tetrabenazine-induced ptosis assay.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride, a valuable spirocyclic scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. The synthesis proceeds through a three-step sequence involving the formation of a Boc-protected intermediate, followed by acid-mediated cyclization and subsequent deprotection and salt formation. This protocol includes comprehensive methodologies, data presentation in tabular format for clarity, and a visual workflow diagram to facilitate understanding and execution of the synthesis.

Introduction

Spirocyclic systems, particularly those incorporating piperidine and isobenzofuran moieties, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. The protocol outlined below describes a reproducible and scalable method for the preparation of this important building block.

Experimental Protocols

The synthesis of this compound is accomplished in three main steps:

  • Step 1: Synthesis of tert-butyl 4-(2-(diethylcarbamoyl)phenyl)-4-hydroxypiperidine-1-carboxylate. This step involves the reaction of a lithiated N,N-diethylbenzamide with N-Boc-4-piperidone.

  • Step 2: Synthesis of tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. This step involves the acid-catalyzed intramolecular cyclization of the product from Step 1.

  • Step 3: Synthesis of this compound. This final step involves the deprotection of the Boc group and formation of the hydrochloride salt.

Step 1: Synthesis of tert-butyl 4-(2-(diethylcarbamoyl)phenyl)-4-hydroxypiperidine-1-carboxylate

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
N,N-DiethylbenzamideC₁₁H₁₅NO177.2410.0 g56.4
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL-
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0624.8 mL62.0
tert-butyl 4-oxopiperidine-1-carboxylateC₁₀H₁₇NO₃199.2512.3 g61.7
Saturated aqueous ammonium chlorideNH₄Cl53.49100 mL-
Ethyl acetateC₄H₈O₂88.11300 mL-
Brine--100 mL-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • To a solution of N,N-diethylbenzamide (10.0 g, 56.4 mmol) in anhydrous tetrahydrofuran (200 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexanes, 24.8 mL, 62.0 mmol) dropwise over 20 minutes.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (12.3 g, 61.7 mmol) in anhydrous tetrahydrofuran (50 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (100 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(2-(diethylcarbamoyl)phenyl)-4-hydroxypiperidine-1-carboxylate as a solid.

Expected Yield: Approximately 75-85%.

Step 2: Synthesis of tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-butyl 4-(2-(diethylcarbamoyl)phenyl)-4-hydroxypiperidine-1-carboxylateC₂₁H₃₂N₂O₄376.4915.0 g39.8
TolueneC₇H₈92.14150 mL-
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.220.76 g4.0

Procedure:

  • A solution of tert-butyl 4-(2-(diethylcarbamoyl)phenyl)-4-hydroxypiperidine-1-carboxylate (15.0 g, 39.8 mmol) and p-toluenesulfonic acid monohydrate (0.76 g, 4.0 mmol) in toluene (150 mL) is heated to reflux with a Dean-Stark apparatus for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate.

Expected Yield: Approximately 80-90%.

Step 3: Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylateC₁₇H₂₁NO₄303.3510.0 g33.0
4 M HCl in 1,4-DioxaneHCl36.4650 mL200
Diethyl etherC₄H₁₀O74.12200 mL-

Procedure:

  • To a solution of tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (10.0 g, 33.0 mmol) in 1,4-dioxane (50 mL), add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours, during which a precipitate will form.

  • Add diethyl ether (200 mL) to the suspension and stir for an additional 30 minutes.

  • Collect the solid by filtration, wash with diethyl ether (3 x 50 mL), and dry under vacuum to yield this compound as a white solid.

Expected Yield: Approximately 90-95%.

Data Presentation

Table 1: Summary of Reaction Products and Yields

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Yield (%)
1tert-butyl 4-(2-(diethylcarbamoyl)phenyl)-4-hydroxypiperidine-1-carboxylateC₂₁H₃₂N₂O₄376.49Solid75-85
2tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylateC₁₇H₂₁NO₄303.35Solid80-90
3This compoundC₁₂H₁₄ClNO₂239.70White Solid90-95

Table 2: Characterization Data for this compound

PropertyValue
Appearance White to off-white solid
Melting Point >250 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.35 (br s, 2H), 7.95 (d, J=7.6 Hz, 1H), 7.88 (t, J=7.5 Hz, 1H), 7.72 (t, J=7.5 Hz, 1H), 7.65 (d, J=7.6 Hz, 1H), 3.30-3.15 (m, 4H), 2.25-2.15 (m, 2H), 2.10-2.00 (m, 2H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 169.8, 148.5, 135.2, 130.5, 126.0, 125.8, 123.7, 91.5, 42.1 (2C), 32.8 (2C)
Mass Spectrometry (ESI+) m/z 204.1 [M+H]⁺

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection and Salt Formation start N,N-Diethylbenzamide + N-Boc-4-piperidone lithiation Lithiation with n-BuLi in THF at -78°C start->lithiation addition Addition of Piperidone lithiation->addition workup1 Aqueous Workup and Purification addition->workup1 product1 tert-butyl 4-(2-(diethylcarbamoyl)phenyl) -4-hydroxypiperidine-1-carboxylate workup1->product1 cyclization Acid-catalyzed Cyclization (p-TsOH, Toluene, Reflux) product1->cyclization workup2 Aqueous Workup and Recrystallization cyclization->workup2 product2 tert-butyl 3-oxo-3H-spiro [isobenzofuran-1,4'-piperidine]-1'-carboxylate workup2->product2 deprotection Boc Deprotection (4M HCl in Dioxane) product2->deprotection precipitation Precipitation with Diethyl Ether deprotection->precipitation filtration Filtration and Drying precipitation->filtration final_product 3H-spiro[isobenzofuran-1,4'-piperidin] -3-one hydrochloride filtration->final_product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: Utilizing 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride is a key pharmacophore utilized in the development of ligands targeting sigma receptors. The spirocyclic system provides a rigid scaffold that, when appropriately substituted, can lead to high-affinity and selective ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.

The sigma-1 receptor, in particular, is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating intracellular calcium signaling, primarily through its interaction with the inositol 1,4,5-trisphosphate (IP₃) receptor. Activation or inhibition of the sigma-1 receptor can influence a range of cellular processes, including neuronal excitability, synaptic plasticity, and cellular survival.

Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with their biological targets. These assays allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of unlabeled ligands. This document provides detailed protocols for conducting saturation and competition radioligand binding assays using tritiated ligands based on the spiro[isobenzofuran-piperidine] scaffold to investigate the sigma-1 receptor.

Quantitative Data Summary

While 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one itself serves as a core structure, its affinity for sigma receptors is highly dependent on the substituent at the piperidine nitrogen. The unsubstituted parent compound, 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, demonstrates low affinity for both sigma-1 and sigma-2 receptors. However, the addition of various N-substituents can dramatically increase affinity and selectivity. The following table summarizes the binding affinities (Ki) for several N-substituted derivatives of the spiro[isobenzofuran-piperidine] core, illustrating the structure-activity relationship for this class of compounds.

CompoundTarget ReceptorKi (nM)Reference Compound for Non-specific Binding
Unsubstituted Spiro[isobenzofuran-1(3H),4'-piperidine]σ₁ & σ₂> 1000Haloperidol
1'-Benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]σ₁1.14Haloperidol
Fluorescent Derivative 1 (Siramesine-like with Cy-5)σ₁51.3Haloperidol
Fluorescent Derivative 1 (Siramesine-like with Cy-5)σ₂30.2Haloperidol
Fluorescent Derivative 2 (8-like counterpart with Cy-5)σ₁488Haloperidol
Fluorescent Derivative 2 (8-like counterpart with Cy-5)σ₂51.1Haloperidol

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the sigma-1 receptor and the general workflow for a radioligand binding assay.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol bip BiP sigma1_inactive Sigma-1 Receptor (Inactive) bip->sigma1_inactive Chaperoning sigma1_active Sigma-1 Receptor (Active) sigma1_inactive->sigma1_active Conformational Change ip3r IP3 Receptor ca_er Ca2+ ligand Ligand (e.g., 3H-Spiro-derivative) ligand->sigma1_inactive Binding ip3 IP3 ip3->ip3r Activation ca_cyto Ca2+ ca_er->ca_cyto Ca2+ Release cellular_response Cellular Response (e.g., Neuronal excitability, Synaptic plasticity) ca_cyto->cellular_response Downstream Signaling sigma1_active->ip3r Modulation

Figure 1: Sigma-1 Receptor Signaling Pathway.

binding_assay_workflow start Start receptor_prep Receptor Preparation (e.g., Membrane Homogenate) start->receptor_prep assay_setup Assay Setup (96-well plate) receptor_prep->assay_setup incubation Incubation (e.g., 60 min at 37°C) assay_setup->incubation filtration Rapid Filtration (Separation of bound/free radioligand) incubation->filtration counting Scintillation Counting (Quantification of bound radioactivity) filtration->counting analysis Data Analysis (Kd, Bmax, Ki calculation) counting->analysis end End analysis->end

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Experimental Protocols

The following are generalized protocols for saturation and competition radioligand binding assays targeting the sigma-1 receptor. These should be optimized for the specific radioligand and biological system being used.

Protocol 1: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a given radioligand.

Materials:

  • Radioligand: e.g., [³H]-(+)-Pentazocine or a tritiated derivative of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one.

  • Receptor Source: Membrane preparations from cells or tissues expressing the sigma-1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Compound: Haloperidol (10 µM final concentration).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Receptor Preparation: Prepare membrane homogenates from the chosen cell line or tissue. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

    • Total Binding: To each well, add assay buffer, the desired concentration of radioligand, and the membrane preparation (typically 50-100 µg of protein per well).

    • Non-specific Binding: To a separate set of wells, add assay buffer, the same concentrations of radioligand, the membrane preparation, and the non-specific binding compound (e.g., 10 µM haloperidol).

    • The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark for at least 4 hours.

  • Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).

    • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.

Materials:

  • Same as for the Saturation Binding Assay.

  • Unlabeled Test Compound: A range of concentrations of the compound of interest.

Procedure:

  • Receptor Preparation: As described in Protocol 1.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each concentration of the unlabeled test compound.

    • To each well, add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), the membrane preparation, and a varying concentration of the unlabeled test compound.

    • Include wells for total binding (no unlabeled compound) and non-specific binding (in the presence of a high concentration of a standard non-specific ligand like haloperidol).

  • Incubation, Filtration, and Counting: Follow steps 3-7 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the unlabeled test compound.

    • Plot the percentage of specific binding (y-axis) against the log concentration of the unlabeled test compound (x-axis).

    • Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.

Conclusion

The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold is a valuable starting point for the design of potent and selective sigma receptor ligands. The provided protocols offer a framework for researchers to characterize the binding of novel compounds based on this scaffold to the sigma-1 receptor. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining accurate and reproducible results, which are critical for advancing our understanding of sigma receptor pharmacology and for the development of novel therapeutics.

References

Application Notes and Protocols for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride in Sigma-2 Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride and its derivatives in studying the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97). The protocols and data presented are intended to guide researchers in designing and executing binding assays and to provide context for the interpretation of results.

Introduction

The sigma-2 (σ2) receptor, a four-transmembrane protein, is a promising therapeutic target due to its overexpression in proliferating cancer cells and its involvement in neurological disorders.[1] Spiro[isobenzofuran-1,4'-piperidine] derivatives have emerged as a versatile class of high-affinity ligands for sigma receptors. The hydrochloride salt of the tritiated 3-oxo derivative, this compound, is a valuable tool for direct binding assays to characterize the σ2 receptor.

Quantitative Data: Binding Affinities of Spiro[isobenzofuran-1,4'-piperidine] Derivatives

Table 1: Binding Affinities of N-substituted Spiro[isobenzofuran-1(3H),4'-piperidine] Derivatives [2]

N-Substituentσ2 IC50 (nM)σ1 IC50 (nM)Selectivity (σ1/σ2)
Hydrogen> 100> 100-
Methyl> 100> 100-
Ethyl> 100> 100-
Propyl2-52-5~1
Butyl2-52-5~1
Phenyl(CH2)22-52-5~1
4-Cyclohexyl-1-butyl0.071.521.4

Table 2: Binding Affinities of Ring-Substituted Spiro[isobenzofuran-1(3H),4'-piperidine] Derivatives (N-Substituent = 4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl) [2]

Isobenzofuran Substituentσ2 IC50 (nM)σ1 IC50 (nM)Selectivity (σ1/σ2)
Unsubstituted0.2 - 0.55 - 1525 - 30
4-Fluoro0.5 - 2> 100> 50
7-Fluoro0.5 - 2> 100> 50
4-Trifluoromethyl0.5 - 2> 100> 50
7-Trifluoromethyl0.5 - 2> 100> 50
5-Fluoro0.3 - 75 - 30~4
6-Fluoro0.3 - 75 - 30~4
5-Trifluoromethyl0.3 - 75 - 30~4
6-Trifluoromethyl0.3 - 75 - 30~4
5-Methyl0.3 - 75 - 30~4
6-Methyl0.3 - 75 - 30~4

Table 3: Binding Affinities of Fluorescently Labeled N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] Derivatives [3][4]

Compoundσ2 Ki (nM)σ1 Ki (nM)Selectivity (σ1/σ2)
Siramesine-like 19 (Cy-5 labeled)30.251.31.7
8-like counterpart 29 (Cy-5 labeled)51.14889.5
Siramesine-like 16 (4-DMAP labeled)10.139.33.9
Siramesine-like 17 (4-DMAP labeled)3.8438.19.9

Experimental Protocols

The following are generalized protocols for radioligand binding assays to determine the affinity of test compounds for the sigma-2 receptor. These can be adapted for the use of this compound as the radioligand.

  • Homogenization: Homogenize tissue (e.g., rat liver) or cultured cells expressing the sigma-2 receptor in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).[5]

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pelleting Membranes: Centrifuge the resulting supernatant at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a protein concentration of approximately 1-2 mg/mL.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Determine the protein concentration using a standard method such as the Bradford or BCA assay.

This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand for the sigma-2 receptor.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer (50 mM Tris-HCl, pH 8.0)

    • Increasing concentrations of this compound (e.g., 0.1 to 50 nM).

    • For non-specific binding (NSB) wells, add a high concentration of a non-labeled sigma-2 ligand (e.g., 10 µM DTG or haloperidol).

    • A selective sigma-1 receptor ligand (e.g., 100 nM (+)-pentazocine) to mask binding to sigma-1 receptors.[6]

    • Add the membrane preparation (typically 50-150 µg of protein).

    • Bring the final volume to 200-250 µL with assay buffer.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.[6][7]

  • Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Analyze the data using non-linear regression to determine the Kd and Bmax values.

This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with the radioligand for binding to the sigma-2 receptor.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer (50 mM Tris-HCl, pH 8.0)

    • A fixed concentration of this compound (typically at or near its Kd value).

    • Increasing concentrations of the unlabeled test compound.

    • A selective sigma-1 receptor ligand (e.g., 100 nM (+)-pentazocine) to mask binding to sigma-1 receptors.

    • Add the membrane preparation (typically 50-150 µg of protein).

    • Bring the final volume to 200-250 µL with assay buffer.

  • Incubation, Termination, and Counting: Follow steps 2-5 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflows

The sigma-2 receptor is involved in multiple cellular processes, including cholesterol homeostasis and cell proliferation signaling.

sigma2_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S2R σ2R (TMEM97) PGRMC1 PGRMC1 RAF RAF S2R->RAF PKC PKC S2R->PKC Endosome Endosome S2R->Endosome NPC1 NPC1 S2R->NPC1 Regulates LDLR LDLR PGRMC1->Endosome LDLR->Endosome Internalization EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K LDL LDL LDL->LDLR Binds EGF EGF EGF->EGFR Binds RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT Akt mTOR mTOR Proliferation Cell Proliferation ERK->Proliferation PKC->Proliferation PI3K->AKT AKT->mTOR mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy Lysosome Lysosome Endosome->Lysosome Cholesterol Cholesterol Efflux Lysosome->Cholesterol NPC1->Cholesterol

Caption: Sigma-2 receptor signaling pathways in cholesterol homeostasis and cell proliferation.

The following diagram illustrates the key steps in a typical radioligand binding assay.

binding_assay_workflow prep Membrane Preparation assay_setup Assay Setup (96-well plate) prep->assay_setup incubation Incubation (RT, 60-120 min) assay_setup->incubation filtration Rapid Filtration (GF/C filters) incubation->filtration washing Filter Washing (Ice-cold buffer) filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis

References

Application Notes and Protocols for Developing Fluorescent Probes with 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride in the development of novel fluorescent probes. This scaffold serves as a versatile building block for creating high-affinity ligands for various biological targets, particularly in the field of neuroscience and oncology. The following sections detail the application of this compound in developing fluorescent probes for sigma (σ) receptors, which are implicated in a range of neurological disorders and cancers.[1][2][3][4][5][6]

Application: Development of Fluorescent Probes for Sigma (σ) Receptors

The 3H-spiro[isobenzofuran-1,4'-piperidine] moiety is a key pharmacophore for engaging sigma receptors.[5] By chemically modifying this core structure, researchers have successfully synthesized a series of potent and selective fluorescent probes. These probes are instrumental in studying the distribution, function, and therapeutic potential of σ₁ and σ₂ receptor subtypes.[1][3][4][6]

A notable application is the development of indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] portion, which have been functionalized with various fluorescent tags.[1][3][4] This strategy has yielded a palette of fluorescent ligands with emissions spanning from the green to the near-infrared spectrum, enabling multicolor imaging and multiplexed assays.[1][3][4]

Key Advantages of these Probes:
  • High Affinity and Selectivity: The developed probes exhibit nanomolar affinity for sigma receptors, with some demonstrating high selectivity for the σ₂ subtype.[1][3][4]

  • Broad Spectral Range: The availability of probes with different emission wavelengths allows for flexibility in experimental design and instrumentation.[1][3][4]

  • Validated in Cellular Imaging: These fluorescent ligands have been successfully used in flow cytometry, confocal microscopy, and live-cell imaging to visualize and study σ₂ receptors in cancer cells.[1][3][4]

  • Therapeutic and Diagnostic Potential: The σ₂ receptor is a promising target for cancer diagnostics and therapeutics, as well as for Alzheimer's disease research. These probes are valuable tools for advancing these fields.[1][2][3][4][6]

Quantitative Data Summary

The following tables summarize the binding affinities and photophysical properties of representative fluorescent probes derived from 3H-spiro[isobenzofuran-1,4'-piperidine].

Table 1: Sigma Receptor Binding Affinities (Ki, nM)

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₁/σ₂)
Compound 19 1.8 ± 0.21.5 ± 0.11.2 (Pan Affinity)
Compound 29 150 ± 158.3 ± 0.718 (σ₂ Selective)

Data extracted from studies on newly synthesized indole derivatives.[1][3]

Table 2: Photophysical Properties

CompoundExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)
Green Emitting Probe 405520Not Determined
Red Emitting Probe (e.g., derivative of 29) 590610Not Determined
NIR Emitting Probe 650670Not Determined

Note: While specific quantum yields for all compounds were not provided in the initial source, the development of probes spanning the visible and near-infrared spectrum is a key achievement.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and application of these fluorescent probes.

Protocol 1: Synthesis of a Key Amide Intermediate (Compound 9)

This protocol describes the reaction between 3H-spiro[isobenzofuran-1,4'-piperidine] and 4-(1H-indol-3-yl)butanoic acid to form a crucial amide intermediate.[1]

Materials:

  • 4-(1H-indol-3-yl)butanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • 3H-spiro[isobenzofuran-1,4'-piperidine]

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Argon or Nitrogen gas supply

Procedure:

  • To a solution of 4-(1H-indol-3-yl)butanoic acid (1 equivalent) in anhydrous THF, add CDI (1.3 equivalents) under an inert atmosphere (Argon).

  • Stir the mixture for 2 hours at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve 3H-spiro[isobenzofuran-1,4'-piperidine] (1.3 equivalents) in anhydrous THF.

  • Add the solution of 3H-spiro[isobenzofuran-1,4'-piperidine] to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous mixture with Et₂O (2 x 10 mL) and then with EtOAc (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography to yield the pure amide intermediate.

Protocol 2: Reduction of Amide and Nitrile to Amine (Compound 11)

This protocol details the one-step reduction of both the amide and a nitrile function (introduced in a preceding step) to the corresponding amine using a borane dimethyl sulfide complex.[1]

Materials:

  • Nitrile and amide-containing intermediate (Compound 10)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Borane dimethyl sulfide complex (BH₃·DMS) in THF

  • Methanol (MeOH)

  • 3 N Hydrochloric acid (HCl)

  • 3 N Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Nitrogen gas supply

  • Ice bath

Procedure:

  • Dissolve the intermediate compound (1 equivalent) in anhydrous THF under a nitrogen atmosphere and cool the solution in an ice bath.

  • Slowly add a 2 M solution of BH₃·DMS in THF (5 equivalents).

  • After the addition is complete, reflux the mixture for 3 hours.

  • Cool the mixture to room temperature and then carefully add MeOH to quench the excess borane.

  • Add 3 N HCl and reflux the mixture for 1 hour.

  • Cool the mixture and basify with 3 N NaOH until the pH is > 10.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography.

Visualizations

Signaling Pathway Context

The development of these fluorescent probes is motivated by the need to better understand the signaling mechanisms of the σ₂ receptor, which are currently not well-defined but are known to be relevant in cancer and Alzheimer's disease.[1][2][3][4][6] The probes will help in elucidating these pathways.

sigma2_receptor_signaling Fluorescent_Probe Fluorescent Probe (e.g., Compound 29) Sigma2_Receptor σ₂ Receptor Fluorescent_Probe->Sigma2_Receptor Binds to Cellular_Pathways Downstream Cellular Pathways (Largely Unknown) Sigma2_Receptor->Cellular_Pathways Modulates Biological_Outcomes Biological Outcomes (e.g., Cancer Cell Proliferation, Neurodegeneration) Cellular_Pathways->Biological_Outcomes Leads to experimental_workflow cluster_synthesis Probe Synthesis cluster_application Probe Application Scaffold 3H-spiro[isobenzofuran- 1,4'-piperidin]-3-one HCl Modification Chemical Modification & Fluorophore Conjugation Scaffold->Modification Purification Purification & Characterization Modification->Purification Binding_Assay Radioligand Binding Assays (Affinity & Selectivity) Purification->Binding_Assay Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Binding_Assay->Cell_Culture Imaging Fluorescence Imaging (Confocal, Live-cell) Cell_Culture->Imaging Flow_Cytometry Flow Cytometry Cell_Culture->Flow_Cytometry

References

Application Notes and Protocols for Flow Cytometry Using 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride and its derivatives are a class of compounds with significant potential in pharmaceutical research, particularly in the study of neurological disorders and cancer.[1][2] Certain fluorescently-labeled derivatives of this scaffold have been developed as high-affinity probes for sigma (σ) receptors, with a notable specificity for the σ2 receptor subtype (TMEM97).[3][4][5][6] The σ2 receptor is a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[3][4][5] Flow cytometry, a powerful technique for single-cell analysis, can be effectively employed using these fluorescent derivatives to investigate σ2 receptor expression, binding kinetics, and their role in cellular signaling pathways.

These application notes provide detailed protocols for utilizing fluorescent derivatives of this compound in flow cytometry for both validated and potential applications, including receptor binding assays, and analyses of apoptosis and cell cycle.

I. Analysis of σ2 Receptor Expression and Binding

This protocol is based on the established use of fluorescent 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives for detecting and characterizing σ2 receptors in cell lines, such as the MCF7 breast adenocarcinoma cell line.[3][7]

Signaling Pathway Context: σ2 Receptor

The precise signaling mechanisms of the σ2 receptor are still under investigation, but it is known to be involved in cell proliferation, differentiation, and apoptosis. As a chaperone protein, it interacts with various other proteins to modulate their function. Dysregulation of σ2 receptor expression is observed in numerous cancer types, making it a valuable biomarker and therapeutic target.

sigma2_pathway cluster_membrane Plasma Membrane Sigma2_Receptor σ2 Receptor (TMEM97) Cellular_Proliferation Cellular Proliferation Sigma2_Receptor->Cellular_Proliferation Influences Apoptosis_Modulation Apoptosis Modulation Sigma2_Receptor->Apoptosis_Modulation Influences Other_Pathways Other Signaling Pathways (e.g., Calcium signaling) Sigma2_Receptor->Other_Pathways Interacts with Fluorescent_Ligand Fluorescent Spiro-isobenzofuran Derivative Fluorescent_Ligand->Sigma2_Receptor Binds to

Caption: Simplified diagram of the σ2 receptor's role.

Experimental Protocol: σ2 Receptor Binding Assay

This protocol details a saturation binding assay to determine the binding affinity (Kd) and the density of σ2 receptors (Bmax) on target cells using a fluorescent derivative.

Materials:

  • Fluorescent 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivative (e.g., a Cy5-conjugated version[3])

  • Cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Non-fluorescent σ2 receptor ligand for competition assay (e.g., Siramesine or DTG)[8]

  • Flow cytometer with appropriate laser and filter sets for the chosen fluorophore

Procedure:

  • Cell Preparation: Culture cells to a density of approximately 1 x 10^6 cells/mL. Harvest the cells and wash them twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Staining:

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into multiple flow cytometry tubes.

    • Add increasing concentrations of the fluorescent spiro-isobenzofuran derivative to the tubes.

    • For determining non-specific binding, add a high concentration of a non-fluorescent competitor ligand to a parallel set of tubes 15 minutes prior to adding the fluorescent ligand.

  • Incubation: Incubate the cells for 60 minutes at 4°C, protected from light.

  • Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

  • Data Acquisition: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer and acquire data on the flow cytometer. Record the Mean Fluorescence Intensity (MFI) for each sample.

  • Data Analysis:

    • Subtract the MFI of the non-specific binding samples from the total binding samples to obtain specific binding.

    • Plot the specific binding (MFI) against the concentration of the fluorescent ligand and fit the data using a non-linear regression model to determine the Kd and Bmax values.

Data Presentation
Concentration (nM)Total MFINon-specific MFISpecific MFI
0.115050100
112001001100
1085005008000
5015000200013000
10018000350014500
20018500500013500

II. Potential Application: Apoptosis Analysis

Given the role of σ2 receptors in modulating apoptosis, fluorescent spiro-isobenzofuran derivatives could potentially be used in conjunction with standard apoptosis markers like Annexin V and Propidium Iodide (PI) to investigate the relationship between σ2 receptor expression and cell death.

Experimental Workflow: Apoptosis Assay

apoptosis_workflow Start Start: Induce Apoptosis in Cell Culture Harvest Harvest and Wash Cells Start->Harvest Stain_Sigma2 Stain with Fluorescent Spiro-isobenzofuran Derivative Harvest->Stain_Sigma2 Stain_Apoptosis Co-stain with Annexin V and PI Stain_Sigma2->Stain_Apoptosis Acquire Acquire Data on Flow Cytometer Stain_Apoptosis->Acquire Analyze Analyze σ2 Expression in Apoptotic vs. Live Cells Acquire->Analyze End End Analyze->End

Caption: Workflow for co-staining σ2 receptors and apoptosis markers.

Experimental Protocol: Apoptosis Co-staining

Materials:

  • Fluorescent 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivative

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Apoptosis-inducing agent (e.g., staurosporine)

Procedure:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group.

  • Cell Preparation: Harvest both adherent and floating cells. Wash the cells once with cold PBS.[9]

  • σ2 Receptor Staining: Resuspend cells in 1X Binding Buffer and add the fluorescent spiro-isobenzofuran derivative at a pre-determined optimal concentration. Incubate for 60 minutes at 4°C in the dark.

  • Apoptosis Staining:

    • Wash the cells once with 1X Binding Buffer.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation
PopulationAnnexin VPIσ2 MFIInterpretation
Live--(Baseline)Healthy cells
Early Apoptotic+-(Measure)Cells in early apoptosis[9]
Late Apoptotic/Necrotic++(Measure)Cells in late apoptosis or necrosis[9]

This analysis would reveal if σ2 receptor expression levels correlate with the progression of apoptosis.

III. Potential Application: Cell Cycle Analysis

The involvement of σ2 receptors in cell proliferation suggests that their expression might vary across different phases of the cell cycle. This can be investigated by combining staining for the σ2 receptor with a DNA content dye like Propidium Iodide (PI).

Experimental Protocol: Cell Cycle Co-staining

Materials:

  • Fluorescent 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivative

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution with RNase A[10]

Procedure:

  • Cell Preparation: Harvest approximately 1-2 x 10^6 cells and wash with cold PBS.

  • σ2 Receptor Staining: Resuspend the live cells in Flow Cytometry Staining Buffer and stain with the fluorescent spiro-isobenzofuran derivative as described in the receptor binding protocol.

  • Fixation: After washing, resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise. Fix for at least 30 minutes at 4°C.[11]

  • DNA Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[10]

  • Data Acquisition: Analyze the samples on a flow cytometer.

Data Analysis

By gating on the G0/G1, S, and G2/M populations based on their DNA content (PI fluorescence), the MFI of the fluorescent spiro-isobenzofuran derivative can be measured for each cell cycle phase. This would indicate if σ2 receptor expression is cell cycle-dependent.

Cell Cycle PhaseDNA Contentσ2 MFI
G0/G12n(Measure)
S>2n, <4n(Measure)
G2/M4n(Measure)

Conclusion

Fluorescent derivatives of this compound are valuable tools for the study of σ2 receptors using flow cytometry. The provided protocols offer a framework for both the validated application of receptor binding analysis and for exploring the role of these receptors in fundamental cellular processes like apoptosis and cell cycle progression. Researchers can adapt these methodologies to their specific cell types and experimental questions, contributing to a deeper understanding of σ2 receptor biology and its therapeutic potential.

References

Probing Sigma Receptors: Application Notes for Confocal Microscopy with 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of fluorescent probes derived from the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride scaffold in confocal microscopy. These probes are high-affinity ligands for Sigma (σ) receptors, making them valuable tools for studying the distribution and function of these receptors in cells and tissues. The σ1 and σ2 receptor subtypes are of significant interest as therapeutic targets in oncology and neurodegenerative diseases, including cancer and Alzheimer's disease.[1][2][3][4]

Probe Characteristics and Performance

A series of fluorescent probes based on the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety have been developed and characterized.[1][2][5] These probes are functionalized with different fluorophores to provide a range of spectral properties, from green to near-infrared emission.[1][2] The selection of a suitable probe will depend on the specific application and the available laser lines on the confocal microscope.

Table 1: Quantitative Data of Selected 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Based Probes

CompoundTarget Affinity (Ki, nM) σ1Target Affinity (Ki, nM) σ2Excitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (%)
17 39.3 ± 9.010.1 ± 1.13954906.85
19 51.3 ± 3.230.2 ± 3.565767852.86
23 296 ± 715.07 ± 1.073954901.31
29 448 ± 8051.1 ± 5.165767847.83

Data extracted from the Journal of Medicinal Chemistry, 2023.[2]

Experimental Protocols

I. General Workflow for Confocal Imaging

This workflow outlines the key steps for visualizing σ receptors using the described fluorescent probes in cultured cells.

G cluster_prep Cell Preparation cluster_staining Fixation & Counterstaining cluster_imaging Imaging Cell_Culture 1. Seed cells on coverslips Probe_Incubation 2. Incubate with fluorescent probe Cell_Culture->Probe_Incubation Washing_1 3. Wash to remove unbound probe Probe_Incubation->Washing_1 Fixation 4. Fix cells with 4% PFA Washing_1->Fixation Permeabilization 5. Permeabilize with Triton X-100 Fixation->Permeabilization Counterstaining 6. Counterstain nuclei (e.g., DAPI) Permeabilization->Counterstaining Mounting 7. Mount coverslip on slide Counterstaining->Mounting Imaging 8. Acquire images via confocal microscopy Mounting->Imaging

Caption: General experimental workflow for confocal microscopy.
II. Detailed Protocol for Staining Adherent Cells

This protocol is a general guideline and may require optimization for different cell lines and experimental conditions.

Materials:

  • Adherent cells (e.g., MCF7 breast cancer cell line)[6]

  • Glass coverslips (e.g., 18 mm, #1.5 thickness)

  • 6-well plates

  • Complete cell culture medium

  • 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one based fluorescent probe (e.g., Compound 19 or 29)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS

  • DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining)

  • Mounting medium (e.g., ProLong Gold Antifade Mountant)

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 6-well plate.

    • Seed adherent cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate the cells in complete culture medium under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.

  • Probe Incubation:

    • Prepare a working solution of the fluorescent probe in pre-warmed, serum-free cell culture medium. A final concentration of 5 µM is a good starting point, but this should be optimized.[6]

    • Aspirate the culture medium from the wells and wash the cells gently with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 1 hour at 37°C.[6]

    • Optional for specificity check: To mask σ1 receptor binding, pre-incubate cells with a selective σ1 receptor agonist like (+)-pentazocine (10 µM) for 2 hours before adding the fluorescent probe.[6]

  • Washing:

    • Aspirate the probe solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Fixation:

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow the nuclear stain to enter the cells.

    • Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI solution according to the manufacturer's instructions (typically 1-5 minutes at room temperature).

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Invert the coverslip and mount it onto a clean microscope slide with a drop of mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

    • Allow the mounting medium to cure as recommended by the manufacturer before imaging.

  • Confocal Imaging:

    • Image the samples using a confocal microscope equipped with the appropriate lasers and emission filters for the chosen fluorescent probe and DAPI.

    • Set the imaging parameters (laser power, gain, pinhole size) to obtain optimal signal-to-noise ratio and avoid photobleaching.

Signaling Pathways of Interest

The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one based probes are designed to target σ1 and σ2 receptors, which are involved in a variety of cellular signaling pathways.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) and is known to modulate calcium signaling through its interaction with the inositol trisphosphate (IP3) receptor.[5]

G cluster_er Endoplasmic Reticulum Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER Ca2+ Store IP3R->Ca_ER Releases Ca2+ from Ca_Cyto Cytosolic Ca2+ Increase Ca_ER->Ca_Cyto Ligand σ1 Ligand (e.g., Probe) Ligand->Sigma1 Binds to Downstream Downstream Signaling Ca_Cyto->Downstream

Caption: Simplified σ1 receptor signaling pathway.
Sigma-2 (σ2) Receptor Signaling

The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is involved in multiple cellular processes, including autophagy and cell cycle regulation, often in conjunction with its binding partner, the progesterone receptor membrane component 1 (PGRMC1).[7][8]

G cluster_membrane Cellular Membranes Sigma2 σ2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2->PGRMC1 Interacts with Autophagy Autophagy PGRMC1->Autophagy Modulates CellCycle Cell Cycle Progression PGRMC1->CellCycle Affects mTOR mTOR Pathway PGRMC1->mTOR Inhibits Ligand σ2 Ligand (e.g., Probe) Ligand->Sigma2 Binds to

References

Application Notes & Protocols: HPLC Analysis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

I. HPLC Analytical Method

This method is adapted from the analysis of closely related spiro[isobenzofuran-piperidine] derivatives and is suitable for determining the purity of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride.[2]

Chromatographic Conditions:

ParameterValue
Column WATERS XSelect PREMIER HSS T3 (100 Å, 2.5 µm, 2.1 mm x 100 mm) or equivalent C18 column
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Linear Gradient (specifics to be optimized, e.g., 5-95% B over 15 min)
Flow Rate 0.5 mL/min
Column Temperature Ambient (or controlled at 25 °C for higher reproducibility)
Detection Wavelength 220 nm and 250 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase A/B (50:50) or Acetonitrile/Water (50:50)

II. Experimental Protocols

1. Standard Preparation:

  • Accurately weigh approximately 5 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using the sample diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This yields a stock solution of approximately 0.5 mg/mL.

  • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., for linearity studies).

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in a 10 mL volumetric flask using the sample diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (sample diluent) to ensure no carryover or system contamination.

  • Perform five replicate injections of a standard solution.

  • Inject the prepared sample solutions.

  • After the analytical run, wash the column with a high percentage of the organic phase to remove any strongly retained compounds.

III. Data Presentation

Table 1: System Suitability Results (Example Data)

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.15678
28.5112567891.15712
38.5312539871.25654
48.5212554321.15698
58.5112571231.25723
Mean 8.52 1255530 1.14 5693
%RSD 0.10% 0.12% --

Table 2: Purity Determination of a Sample Batch (Example Data)

Sample IDMain Peak AreaImpurity 1 AreaImpurity 2 Area% Purity
Batch-001245678912345543299.27%
Batch-002248912311987601299.28%
Batch-003247532113012587699.23%

Note: % Purity is calculated using the area normalization method: (% Purity) = (Area of Main Peak / Total Area of all Peaks) x 100.

IV. Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Reference Standard Preparation smp_prep Sample Preparation filtration Filtration (0.45 µm) std_prep->filtration smp_prep->filtration hplc_system HPLC System Equilibration filtration->hplc_system Inject into HPLC sys_suit System Suitability Test hplc_system->sys_suit analysis Sample Analysis sys_suit->analysis integration Peak Integration analysis->integration Acquire Chromatogram calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: General workflow for the HPLC analysis of this compound.

Logical_Relationship compound 3H-spiro[isobenzofuran-1,4'- piperidin]-3-one hydrochloride method HPLC Analytical Method compound->method purity Purity Assessment method->purity quality Quality Control purity->quality

Caption: Logical relationship between the compound, analytical method, and quality control.

References

Application of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one in Antidepressant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives represent a promising scaffold in the field of antidepressant drug discovery. Research into this chemical class has revealed significant potential for the development of novel therapeutics for depressive disorders. The core structure has been identified as a versatile pharmacophore for targeting central nervous system (CNS) pathologies.[1]

Derivatives of this scaffold have demonstrated antidepressant-like activity in established preclinical models. The primary mechanism of action for some of these compounds appears to be the inhibition of serotonin (5-HT) reuptake, a well-established target for antidepressant medications.[2] Furthermore, studies have indicated that these compounds may modulate key signaling pathways implicated in the pathophysiology of depression, such as the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway.[2]

Preclinical evidence suggests that certain derivatives can reverse the effects of tetrabenazine, a substance known to deplete monoamines and induce a depressive-like state in animal models.[3][4] Specifically, hydroxylamine derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidine] have shown notable potency in the tetrabenazine-induced ptosis assay.[3] Moreover, a recent 2024 study on a closely related series of novel isobenzofuran-1(3H)-one derivatives highlighted a lead compound, 10a, which not only increased cortical 5-HT levels but also enhanced the expression of synaptic-associated proteins like BDNF and TrkB in the hippocampus of mice subjected to chronic restraint stress (CRS).[2] This suggests a dual mechanism of action that could lead to more robust and potentially faster-acting antidepressant effects.

The versatility of the spiro[isobenzofuran-1,4'-piperidine] core is further underscored by its exploration for other CNS targets, including dopamine receptors, sigma (σ) receptors, and neuropeptide Y5 (NPY5) receptors, indicating a broad potential for this chemical class in neuropsychopharmacology.[5][6][7]

Quantitative Data Summary

Table 1: In Vivo Efficacy of Spiro[isobenzofuran-1,4'-piperidine] Derivatives in the Tetrabenazine-Induced Ptosis Assay

Compound ClassSpecific DerivativeED₅₀ (mg/kg)SpeciesReference
Hydroxylamine DerivativesDerivative 61.4Mice[3]
Derivative 113.5Mice[3]
Derivative 124.7Mice[3]
Derivative 134.0Mice[3]
Phenyl Seriescis-3'-phenyl secondary amine 5a~2x more potent than tertiary amine 3aRats[8]

Table 2: In Vitro Activity of Isobenzofuran-1(3H)-one Derivatives

CompoundPrimary TargetActivityAssayReference
9d, 10a, 10cSerotonin ReuptakeSuperior inhibitory effectsIn vitro serotonin reuptake inhibition[2]

Experimental Protocols

Tetrabenazine-Induced Ptosis Antagonism Assay

This in vivo assay is a primary screening tool to identify compounds with potential antidepressant activity by assessing their ability to counteract the ptosis (eyelid drooping) induced by tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes monoamines.

Materials:

  • Male CD-1 mice (20-25 g)

  • Tetrabenazine solution (in a suitable vehicle)

  • Test compound (solubilized in an appropriate vehicle, e.g., 0.5% methylcellulose)

  • Vehicle control

  • Positive control (e.g., Imipramine)

  • Observation chambers

Procedure:

  • Acclimatize mice to the laboratory environment for at least one week.

  • Fast mice overnight prior to the experiment, with water available ad libitum.

  • On the day of the experiment, administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, orally).

  • After a specific pretreatment time (e.g., 30-60 minutes), administer tetrabenazine (e.g., 30-40 mg/kg, i.p.).

  • Place mice in individual observation chambers.

  • At the time of peak tetrabenazine effect (typically 30-60 minutes post-administration), score the degree of ptosis for each eye. A common scoring system is:

    • 0: Eyes fully open

    • 1: Eyes one-quarter closed

    • 2: Eyes half closed

    • 3: Eyes three-quarters closed

    • 4: Eyes fully closed

  • The total score per mouse is the sum of the scores for both eyes (maximum score of 8).

  • Calculate the percentage of ptosis inhibition for each group compared to the vehicle-treated group.

  • Determine the ED₅₀ value (the dose required to produce a 50% reversal of the tetrabenazine-induced ptosis) for the test compound using a dose-response curve.

In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes or cells expressing the serotonin transporter (SERT).

Materials:

  • Rat brain cortex synaptosomes or a cell line stably expressing human SERT (e.g., HEK293-hSERT)

  • [³H]-Serotonin (radioligand)

  • Krebs-Ringer buffer

  • Test compound at various concentrations

  • Positive control (e.g., Fluoxetine)

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Prepare synaptosomes from rat brain cortex or culture the SERT-expressing cells.

  • Pre-incubate the synaptosomes or cells with the test compound or vehicle at various concentrations for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of [³H]-Serotonin taken up by the synaptosomes or cells using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Calculate the percentage of inhibition of specific serotonin uptake for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific serotonin uptake) by non-linear regression analysis of the concentration-response curve.

Chronic Restraint Stress (CRS) Model

The CRS model is a widely used and validated animal model of depression that induces a range of behavioral and neurochemical alterations relevant to human depression.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Restraint devices (e.g., well-ventilated plastic tubes)

  • Behavioral testing apparatus (e.g., forced swim test tank, sucrose preference test bottles)

  • Test compound, vehicle, and positive control (e.g., a known antidepressant)

Procedure:

  • Acclimatize animals to the housing conditions for at least one week.

  • Divide animals into experimental groups: non-stressed + vehicle, CRS + vehicle, CRS + test compound, CRS + positive control.

  • Subject the CRS groups to daily restraint stress (e.g., 2-6 hours per day) for a period of 2 to 4 weeks. The non-stressed group should be handled daily.

  • Administer the test compound, vehicle, or positive control daily throughout the stress period, typically before the restraint session.

  • After the stress period, conduct a battery of behavioral tests to assess depression-like behaviors, such as:

    • Forced Swim Test (FST): Measure the duration of immobility during a swimming session in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.

    • Sucrose Preference Test (SPT): Measure the preference for a sweetened solution over plain water. Anhedonia, a core symptom of depression, is indicated by a reduced preference for the sucrose solution. An increase in sucrose preference suggests an antidepressant effect.

  • Following behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) can be collected for neurochemical analysis (e.g., measurement of 5-HT levels, expression of BDNF, TrkB, and other synaptic proteins via Western blot or qPCR).

Visualizations

Experimental_Workflow cluster_preclinical Preclinical Screening cluster_analysis Analysis in_vitro In Vitro Assay (Serotonin Reuptake) in_vivo_screening In Vivo Screening (Tetrabenazine Ptosis) in_vitro->in_vivo_screening Identify Active Scaffolds in_vivo_model In Vivo Model (Chronic Restraint Stress) in_vivo_screening->in_vivo_model Confirm Antidepressant-like Activity behavioral Behavioral Analysis (FST, SPT) in_vivo_model->behavioral neurochemical Neurochemical Analysis (5-HT, BDNF, TrkB) in_vivo_model->neurochemical behavioral->neurochemical Correlate

Caption: Preclinical workflow for evaluating novel antidepressant candidates.

BDNF_TrkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Antidepressant Spiro-isobenzofuranone Derivative Antidepressant->TrkB Potentiates Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression (e.g., BDNF, Synaptic Proteins) CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Neurogenesis Neurogenesis Gene_Expression->Neurogenesis Neuronal_Survival Neuronal Survival Gene_Expression->Neuronal_Survival

Caption: Proposed BDNF/TrkB signaling pathway modulated by antidepressants.

References

Application Notes and Protocols for the Synthesis and Diuretic Evaluation of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride and the evaluation of its potential diuretic properties. While derivatives of the spiro[isobenzofuran-piperidine] scaffold have shown diuretic and antihypertensive activities, specific data for this compound is not extensively available in public literature.[1] The protocols outlined below are based on established synthetic methodologies for related compounds and standard pharmacological screening procedures for diuretics.

Synthesis of this compound

The synthesis of the target compound can be achieved through a two-step process involving the formation of a protected spiro-lactone followed by deprotection and salt formation. This method is adapted from general procedures for the synthesis of similar spiro[isobenzofuran-piperidine] structures.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1'-(tert-butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

  • Reaction Setup: To a solution of 2-(lithiomethyl)benzoate, prepared in situ from a suitable precursor such as methyl 2-methylbenzoate and a strong base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran [THF]), at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-(tert-butoxycarbonyl)-4-piperidone in THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, allowing the reactants to form the intermediate alkoxide.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature, and then extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1'-(tert-butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one.

Step 2: Synthesis of this compound

  • Deprotection: Dissolve the purified product from Step 1 in a suitable solvent such as dioxane or methanol.

  • Acidification: Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) and stir the mixture at room temperature for 2-4 hours.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum to yield the final product, this compound.

Data Presentation: Synthesis
ParameterValue
Reactants Methyl 2-methylbenzoate, LDA, 1-(tert-butoxycarbonyl)-4-piperidone, HCl
Solvents THF, Ethyl Acetate, Dioxane/Methanol
Reaction Time Step 1: 2-4 hours; Step 2: 2-4 hours
Theoretical Yield (To be calculated based on starting material quantities)
Actual Yield (To be determined experimentally)
Purity (e.g., by HPLC) >95% (Target)
Appearance White to off-white solid

In Vivo Diuretic Activity Assay in a Rat Model

The following protocol, adapted from standard preclinical models for diuretic screening, can be used to evaluate the diuretic efficacy of this compound.

Experimental Protocol: Diuretic Assay
  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (200-250 g) to individual metabolic cages for at least 24 hours before the experiment, with free access to food and water. This minimizes stress-induced variations in urine output.

  • Fasting: 18 hours prior to the experiment, withhold food but continue to provide free access to water.

  • Animal Grouping and Dosing: On the day of the experiment, weigh each rat and divide them into groups (n=6 per group):

    • Control Group: Receives normal saline (0.9% NaCl) via oral gavage.

    • Positive Control Group: Receives a standard diuretic, such as furosemide (10 mg/kg), via oral gavage.

    • Test Group(s): Receives this compound at various doses (e.g., 10, 30, 100 mg/kg) dissolved in normal saline, administered via oral gavage.

  • Urine Collection: Immediately after dosing, place each rat back into its individual metabolic cage. Collect urine over a period of 5 to 24 hours. For acute effects, a 5-hour collection period is often sufficient.

  • Urine Analysis:

    • Record the total volume of urine collected for each animal.

    • Centrifuge the urine samples to remove any particulate matter.

    • Analyze the supernatant for electrolyte concentrations (Na+, K+, Cl-) and creatinine using an auto-analyzer.

Data Presentation: Diuretic Activity

Table 1: Urine Volume Excretion

GroupDose (mg/kg)Mean Urine Volume (mL) ± SEM% Increase over Control
Control-(Experimental Value)-
Furosemide10(Experimental Value)(Calculated Value)
Test Compound10(Experimental Value)(Calculated Value)
Test Compound30(Experimental Value)(Calculated Value)
Test Compound100(Experimental Value)(Calculated Value)

Table 2: Urinary Electrolyte Excretion

GroupDose (mg/kg)Na+ (mmol/L) ± SEMK+ (mmol/L) ± SEMCl- (mmol/L) ± SEM
Control-(Experimental Value)(Experimental Value)(Experimental Value)
Furosemide10(Experimental Value)(Experimental Value)(Experimental Value)
Test Compound10(Experimental Value)(Experimental Value)(Experimental Value)
Test Compound30(Experimental Value)(Experimental Value)(Experimental Value)
Test Compound100(Experimental Value)(Experimental Value)(Experimental Value)

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_0 Step 1: Spiro-lactone Formation cluster_1 Step 2: Deprotection and Salt Formation A Methyl 2-methylbenzoate + LDA C Reaction in THF at -78°C A->C B 1-(tert-butoxycarbonyl)-4-piperidone B->C D Quenching and Extraction C->D E Column Chromatography D->E F 1'-(tert-butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one E->F G Protected Spiro-lactone F->G Proceed to Step 2 I Reaction at Room Temperature G->I H HCl in Dioxane H->I J Precipitation and Filtration I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Diuretic Activity Assay Workflow

G Workflow for In Vivo Diuretic Activity Assay A Animal Acclimatization (24h in metabolic cages) B Fasting (18h, water ad libitum) A->B C Grouping and Dosing (Control, Positive Control, Test Groups) B->C D Urine Collection (5-24 hours) C->D E Urine Volume Measurement D->E F Urine Analysis (Na+, K+, Cl-, Creatinine) D->F G Data Analysis and Comparison E->G F->G

Caption: Experimental workflow for the in vivo diuretic activity assay.

References

Troubleshooting & Optimization

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride precipitation in DMSO stock solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride, focusing on the common issue of its precipitation in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my DMSO stock solution?

A1: Precipitation of hydrochloride salts like this compound from DMSO stock solutions is a common issue. The primary reason is often the hygroscopic nature of DMSO, meaning it readily absorbs moisture from the atmosphere.[1][2] Even small amounts of absorbed water can significantly decrease the solubility of the compound, leading to its precipitation.[1] Repeated freeze-thaw cycles can also promote the precipitation of compounds from DMSO.[1][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: DMSO is a widely used solvent for a broad range of polar and nonpolar compounds in biological research.[4] However, for hydrochloride salts, which can have limited solubility in non-polar solvents, alternative solvents or co-solvents may be considered if precipitation in DMSO persists.[5] These could include DMF or ethanol, but their compatibility with your specific experimental setup must be verified.

Q3: How can I redissolve the precipitate in my DMSO stock solution?

A3: If you observe a precipitate, you can attempt to redissolve it by gentle warming of the solution in a water bath (not exceeding 37°C) and brief sonication.[4] It is crucial to visually inspect the solution to ensure all particulates have dissolved before use.

Q4: What are the best practices for storing DMSO and my stock solutions to prevent precipitation?

A4: To minimize water absorption, always use a new, unopened bottle of anhydrous (dry) DMSO for preparing stock solutions.[1] After preparation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4][6] This practice minimizes the exposure of the main stock to air and reduces the number of freeze-thaw cycles.[4] Store the aliquots in tightly sealed containers at -20°C or -80°C, protected from light.[4][6]

Q5: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. What should I do?

A5: This is a common occurrence as the compound is likely much less soluble in aqueous solutions.[1] To address this, you can try lowering the final concentration of the compound in your assay. Alternatively, consider a stepwise dilution process to avoid a rapid change in solvent polarity.[6] If compatible with your experiment, using a co-solvent or surfactant in your aqueous buffer may also help maintain solubility.[6]

Troubleshooting Guide

If you are experiencing precipitation of this compound in your DMSO stock solution, follow this troubleshooting workflow:

dot

G cluster_0 Troubleshooting Workflow: DMSO Stock Precipitation start Precipitate Observed in DMSO Stock check_water Is your DMSO anhydrous and freshly opened? start->check_water redissolve Attempt to Redissolve: 1. Gentle warming (≤37°C) 2. Sonication check_water->redissolve Yes new_stock Prepare Fresh Stock Solution: - Use anhydrous DMSO - Follow best practices check_water->new_stock No/Unsure check_dissolved Is the precipitate fully redissolved? redissolve->check_dissolved check_dissolved->new_stock No aliquot Aliquot into single-use volumes and store at -20°C or -80°C check_dissolved->aliquot Yes new_stock->aliquot consider_alternatives Consider Alternative Solvents (e.g., DMF, Ethanol) or co-solvents end_success Proceed with Experiment aliquot->end_success

Caption: Troubleshooting workflow for addressing precipitation in DMSO stock solutions.

Data Presentation

SolventTemperature (°C)Maximum Solubility (mM) (Hypothetical)Notes
Anhydrous DMSO2550May require gentle warming or sonication to fully dissolve.
DMSO (exposed to air)2510-20Solubility decreases as DMSO absorbs atmospheric moisture.
Water25<0.1Predicted to have low aqueous solubility.
Ethanol255May be a viable alternative solvent for some applications.
PBS (pH 7.4)25<0.1Low solubility expected in aqueous buffers.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in Anhydrous DMSO

Materials:

  • This compound (MW: 225.71 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath

  • Calibrated pipettes and sterile tips

Procedure:

  • Preparation: Allow the vial of this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Weigh out the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.257 mg of the compound.

  • Dissolving:

    • Add the weighed compound to a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO (in this example, 1 mL) to the tube.

    • Securely cap the tube and vortex thoroughly for 1-2 minutes.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution for any undissolved particles.

    • If particulates are present, sonicate the tube in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution in a water bath at a temperature not exceeding 37°C, followed by vortexing.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

dot

G cluster_1 Hypothetical Signaling Pathway Investigation compound 3H-spiro[isobenzofuran-1,4'- piperidin]-3-one HCl receptor Target Receptor (e.g., Sigma Receptor) compound->receptor Binds/Modulates downstream_effector Downstream Effector (e.g., Ion Channel) receptor->downstream_effector Activates/Inhibits second_messenger Second Messenger (e.g., Ca2+) downstream_effector->second_messenger Modulates Levels cellular_response Cellular Response (e.g., Neurite Outgrowth, Apoptosis) second_messenger->cellular_response Triggers

Caption: A hypothetical signaling pathway that could be investigated using this compound.

References

Technical Support Center: Optimizing pH for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide answers and troubleshooting for optimizing the aqueous solubility of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical factor for the solubility of this compound?

A1: The chemical structure of this compound includes a piperidine ring, which contains a basic nitrogen atom. In the hydrochloride salt form, this nitrogen is protonated (positively charged), which generally enhances its solubility in water. The extent of this protonation is directly dependent on the pH of the solution. At lower (acidic) pH, the compound will be predominantly in its ionized, more soluble form. As the pH increases, deprotonation occurs, leading to the formation of the neutral, less soluble free base, which may precipitate out of solution.

Q2: What is the expected pH-solubility profile for this compound?

A2: As a hydrochloride salt of a weak base, this compound is expected to exhibit high solubility at acidic pH values. As the pH of the solution approaches and surpasses the pKa of the piperidine nitrogen, the solubility will decrease significantly. The pKa of unsubstituted piperidine is approximately 11.2, but substitution on the ring can alter this value. For 4-substituted piperidines, the pKa can vary, but it generally remains in the basic range. Therefore, a significant drop in solubility is anticipated as the pH becomes neutral to basic.

Q3: How does the Henderson-Hasselbalch equation relate to the solubility of this compound?

A3: The Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized (protonated) to the unionized (neutral) form of the compound at a given pH, which is directly related to its solubility.[1][2][3][4] For a weak base like the piperidine moiety, the equation is:

pH = pKa + log ([Base] / [Acid])

Where [Base] is the concentration of the neutral, less soluble form, and [Acid] is the concentration of the protonated, more soluble form. This relationship is fundamental to predicting and understanding the pH-dependent solubility profile.[1][2][3][4]

Q4: What is a suitable starting pH for dissolving this compound?

A4: To ensure complete dissolution, it is recommended to start with an acidic pH, for example, by dissolving the compound in a buffer with a pH of 2-4. At this pH, the piperidine nitrogen will be fully protonated, maximizing solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon addition of a neutral or basic buffer. The pH of the solution has exceeded the pKa of the compound, causing the formation of the less soluble free base.Lower the pH of the solution by adding a small amount of a suitable acid (e.g., HCl). Determine the pH at which precipitation occurs to identify the upper limit for solubility.
Inconsistent solubility results between experiments. - Inaccurate pH measurement.- Insufficient equilibration time.- Temperature fluctuations.- Calibrate the pH meter before each use.- Ensure the solution has reached equilibrium (typically 24-48 hours with agitation).- Perform experiments at a constant, controlled temperature (e.g., 25°C or 37°C).
Cloudiness or opalescence in the solution. Formation of a colloidal suspension of the free base, indicating that the solubility limit is being approached or has been exceeded.Filter the solution through a 0.22 µm filter before analysis to remove any undissolved particles. Consider working at a slightly lower pH to maintain full solubility.
Difficulty dissolving the compound even at acidic pH. The intrinsic solubility of the ionized form might be limited, or the sample may contain impurities.- Gently warm the solution and/or use sonication to aid dissolution.- Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR).

Experimental Protocols

Protocol for Determining the pH-Solubility Profile

This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.[5]

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, citrate buffers).

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the compound.

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Sample Preparation: Add an excess amount of the compound to vials containing a known volume of each buffer. The excess solid should be visible to ensure that saturation is reached.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours. A longer time (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached.

  • pH Measurement: After equilibration, measure the final pH of each slurry.

  • Sample Collection and Filtration: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Dilution and Analysis: Dilute the filtered samples with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) as a function of the final measured pH to generate the pH-solubility profile.

Data Presentation

Table 1: Hypothetical pH-Solubility Data for this compound at 25°C

Final pHSolubility (mg/mL)
2.0> 50
3.0> 50
4.045.2
5.030.8
6.015.1
7.02.5
8.00.3
9.00.1
10.0< 0.1

Note: This data is illustrative and should be determined experimentally for the specific compound and conditions.

Visualizations

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) add_to_vials Add Compound to Vials prep_buffers->add_to_vials weigh_compound Weigh Excess Compound weigh_compound->add_to_vials agitate Agitate at Constant Temp. (24-48h) add_to_vials->agitate measure_ph Measure Final pH agitate->measure_ph filter_sample Filter Sample (0.22 µm) measure_ph->filter_sample hplc Analyze by HPLC filter_sample->hplc plot_data Plot Solubility vs. pH hplc->plot_data

Caption: Workflow for Determining the pH-Solubility Profile.

G cluster_ph cluster_form cluster_solubility low_ph Low pH (Acidic) ionized Ionized Form (Protonated Piperidine) low_ph->ionized Favors high_ph High pH (Basic) neutral Neutral Form (Free Base) high_ph->neutral Favors high_sol High Solubility ionized->high_sol Leads to low_sol Low Solubility (Precipitation Risk) neutral->low_sol Leads to

Caption: Relationship between pH, Ionization, and Solubility.

References

stability of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride is not extensively available in public literature. The following troubleshooting guides and FAQs are based on general chemical principles of the isobenzofuranone and piperidine moieties, and established practices for stability testing of pharmaceutical compounds. The provided quantitative data and degradation pathways are illustrative and should be confirmed by experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on its chemical structure, the two primary points of instability are the isobenzofuranone and the piperidine ring systems. The isobenzofuranone contains a lactone (a cyclic ester) which is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the lactone ring. The piperidine ring is generally more stable but can be susceptible to oxidation under harsh conditions.

Q2: How stable is the compound in aqueous solutions at different pH values?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. It is likely most stable in neutral to slightly acidic conditions (pH 4-6). In strongly acidic or basic solutions, hydrolysis of the lactone ring is the most probable degradation pathway.

Q3: What is the recommended storage condition for this compound?

A3: For optimal stability, the compound should be stored as a solid in a cool, dry, and dark place. If in solution, it is advisable to use a buffered solution within its optimal pH stability range and store at low temperatures (e.g., 2-8°C) for short periods. Long-term storage in solution is generally not recommended without prior stability studies.

Q4: Is this compound sensitive to light?

A4: Many heterocyclic and aromatic compounds exhibit sensitivity to light. Therefore, it is recommended to handle the compound and its solutions with protection from light to prevent potential photodegradation. Photostability studies according to ICH Q1B guidelines are necessary to confirm its light sensitivity.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the identification and characterization of the degradation products formed during stability studies.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: Loss of the main peak corresponding to this compound in the HPLC chromatogram and the appearance of new peaks.

  • Possible Cause: The pH of the solution may be outside the optimal stability range, leading to hydrolysis of the lactone ring.

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • If the pH is highly acidic or basic, prepare a fresh solution using a buffer in the recommended pH range of 4-6.

    • Store the solution at a lower temperature (2-8°C) and protect it from light.

    • Analyze the freshly prepared solution by HPLC to confirm the integrity of the compound.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results when using solutions of the compound prepared at different times.

  • Possible Cause: The compound may be degrading in the assay medium over the course of the experiment.

  • Troubleshooting Steps:

    • Prepare fresh solutions of the compound immediately before each experiment.

    • Perform a time-course stability study of the compound in the specific assay medium to understand its stability profile under the experimental conditions.

    • If degradation is observed, consider modifying the assay protocol to minimize the incubation time or adjust the pH of the medium if possible.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study. These values are for illustrative purposes to guide researchers on potential stability characteristics.

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 25°C

pHIncubation Time (hours)% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
2.02415%Lactone ring-opened product
4.024< 2%-
7.024< 5%-
9.02425%Lactone ring-opened product
12.024> 50%Lactone ring-opened product

Table 2: Hypothetical Stability under Various Stress Conditions

Stress ConditionDuration% Degradation (Hypothetical)
Acidic (0.1 N HCl, 60°C)8 hours20%
Basic (0.1 N NaOH, RT)4 hours40%
Oxidative (3% H₂O₂, RT)24 hours10%
Thermal (80°C, solid)48 hours< 5%
Photolytic (ICH Q1B)1.2 million lux hours15%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 8 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 4 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours. At various time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 230 nm and 275 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze identify Identify Degradation Products analyze->identify quantify Quantify Degradation analyze->quantify G cluster_pathway Hypothetical Degradation Pathway Parent 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride Hydrolysis_Product Ring-Opened Carboxylic Acid (Hydrolysis Product) Parent->Hydrolysis_Product  H⁺ or OH⁻ (Hydrolysis) Oxidation_Product Oxidized Piperidine Derivative (Oxidation Product) Parent->Oxidation_Product [O] (Oxidation)

Technical Support Center: 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride. Here you will find guidance on storage, handling, and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry place.[1] Some suppliers recommend storage at 0-8°C or under an inert atmosphere at room temperature.[2] It is crucial to protect it from direct sunlight.[1]

Q2: What are the general safety precautions for handling this compound?

A2: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[1] Ensure handling is performed in a well-ventilated area or under a fume hood.[1] Avoid contact with skin and eyes.[1]

Q3: What is the appearance of this compound?

A3: The compound is typically a white solid.[1][2]

Q4: In what research areas is this compound commonly used?

A4: This compound is primarily utilized in pharmaceutical research and development. It serves as a key intermediate in the synthesis of novel drug candidates, particularly those targeting the central nervous system (CNS) for potential therapeutic applications in neurological disorders.[2][3]

Storage and Handling Data

ParameterRecommendationSource(s)
Storage Temperature 0-8°C or Room Temperature (under inert atmosphere)[2]
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place.[1]
Light Sensitivity Avoid direct sunlight.[1][4]
Air Sensitivity May be air sensitive; storage under an inert atmosphere is recommended.[4]
Incompatible Materials Strong oxidizing agents.[4]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound appears discolored or clumped upon receipt. Improper storage or shipping; exposure to moisture or light.Contact the supplier immediately. Do not use the compound if its integrity is questionable. Visually inspect the packaging for any breaches.
Poor solubility in a chosen solvent. The compound may have limited solubility in certain solvents.While specific solubility data is not readily available, start with common polar organic solvents. Gentle heating or sonication may aid dissolution. It is recommended to perform small-scale solubility tests before proceeding with a large-scale experiment.
Inconsistent experimental results. Compound degradation due to improper handling or storage. Inaccurate weighing.Always use a freshly opened vial or ensure the compound has been stored correctly. Use a calibrated analytical balance for accurate measurements. Prepare solutions fresh for each experiment if stability in solution is unknown.
Reaction failure or low yield in synthesis. Inactive reagent due to degradation. Presence of impurities. Incorrect reaction conditions.Confirm the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). Ensure all other reagents and solvents are pure and dry. Optimize reaction parameters such as temperature, time, and stoichiometry based on literature protocols.[5][6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol is a generalized example based on similar reactions found in the literature for the alkylation of the piperidine nitrogen in related spiro[isobenzofuran-1,4'-piperidine] structures.[5][6]

Materials:

  • This compound

  • Alkylating agent (e.g., an alkyl halide)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound in the anhydrous solvent, add the base.

  • Stir the mixture at room temperature for a short period to neutralize the hydrochloride and free the amine.

  • Add the alkylating agent to the reaction mixture.

  • The reaction may be stirred at room temperature or heated depending on the reactivity of the alkylating agent. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve add_base Add Base dissolve->add_base add_alkylating Add Alkylating Agent add_base->add_alkylating react Stir/Heat & Monitor add_alkylating->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify concentrate->purify end End purify->end

Caption: Experimental workflow for a typical N-alkylation reaction.

troubleshooting_logic issue Inconsistent Experimental Results? check_storage Verify Proper Storage (Cool, Dry, Dark) issue->check_storage Yes check_handling Review Handling Procedure (Fresh Solutions, Calibrated Balance) issue->check_handling No resolve_storage Action: Re-order from supplier if storage compromised. check_storage->resolve_storage check_purity Assess Compound Purity (e.g., NMR, LC-MS) check_handling->check_purity resolve_purity Action: Purify compound or obtain new batch. check_purity->resolve_purity resolve_handling Action: Refine protocol, use fresh solutions.

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Synthesis and Purification of Spiro[isobenzofuran-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of spiro[isobenzofuran-piperidine] compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of spiro[isobenzofuran-piperidine] compounds.

Column Chromatography Purification

Question 1: I am having difficulty separating my spiro[isobenzofuran-piperidine] product from non-polar impurities by column chromatography. What should I do?

Answer:

This is a common issue, especially if unreacted starting materials or non-polar byproducts are present. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • TLC First: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation on the column.

    • Solvent System Selection: For many spiro[isobenzofuran-piperidine] derivatives, a gradient elution from a non-polar solvent (like hexanes or petroleum ether) to a more polar solvent (like ethyl acetate or dichloromethane/methanol mixtures) is effective. A common starting point is a gradient of ethyl acetate in petroleum ether.[1] For fluorescent derivatives, a gradient of methanol in dichloromethane (e.g., from 2% to 5% methanol) has been used successfully.

    • Increase Polarity Gradually: A shallow gradient, where the polarity of the mobile phase is increased slowly, can significantly improve the resolution of closely eluting compounds.

  • Improve Column Packing and Loading:

    • Proper Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.

    • Dry Loading: If your crude product has poor solubility in the initial mobile phase, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and then load the dry powder onto the column.

  • Consider a Different Stationary Phase:

    • If silica gel proves ineffective, alumina may offer different selectivity.

    • For particularly challenging separations, reverse-phase chromatography using a C18-functionalized silica gel can be an alternative.

Question 2: My spiro[isobenzofuran-piperidine] compound appears to be degrading on the silica gel column. How can I prevent this?

Answer:

The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, potentially leading to degradation or irreversible adsorption.

  • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a triethylamine solution (e.g., 1-2% triethylamine in your mobile phase) to neutralize the acidic sites.

  • Use a Treated Stationary Phase: Consider using a deactivated or end-capped silica gel.

  • Alternative Stationary Phases: Alumina is less acidic than silica gel and can be a good alternative for acid-sensitive compounds.

Crystallization

Question 3: I am struggling to crystallize my spiro[isobenzofuran-piperidine] hydrochloride salt. What solvents should I try?

Answer:

The choice of solvent is critical for successful recrystallization. For amine hydrochloride salts, polar protic solvents or mixtures are often effective.

  • Solvent Selection:

    • Ethanol or Methanol: These are common choices for recrystallizing amine salts. Dissolve the crude product in a minimal amount of hot ethanol or methanol and allow it to cool slowly.

    • Mixed Solvent Systems: If your compound is too soluble in one solvent and poorly soluble in another, a mixed solvent system can be effective. For example, dissolve the compound in a good solvent (like ethanol) and then slowly add a poor solvent (like diethyl ether or hexanes) until the solution becomes slightly turbid. Heating to redissolve and then slow cooling can yield crystals.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Chiral Separation

Question 4: I need to separate the enantiomers of my chiral spiro[isobenzofuran-piperidine] compound. Where do I start with chiral HPLC method development?

Answer:

Separating enantiomers requires a chiral environment, most commonly achieved using a chiral stationary phase (CSP) in HPLC.

  • Column Screening:

    • Polysaccharide-Based Columns: Columns with chiral selectors based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are a good starting point as they have broad applicability for a wide range of chiral compounds.

    • Macrocyclic Glycopeptide Columns: These (e.g., CHIROBIOTIC™) can also be effective, particularly for polar compounds.

  • Mobile Phase Selection:

    • Normal Phase: A mobile phase of hexane/isopropanol or hexane/ethanol is a common starting point for normal-phase chiral HPLC.

    • Reversed Phase: A mobile phase of acetonitrile/water or methanol/water with a buffer is used for reversed-phase chiral HPLC.

    • Additives: For basic compounds like spiro[isobenzofuran-piperidines], adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase in normal phase mode can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is used.

  • Method Optimization:

    • Once a column and mobile phase system show some separation, optimize the ratio of the solvents, the flow rate, and the column temperature to improve the resolution between the enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of spiro[isobenzofuran-piperidine] compounds?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as the initial benzhydryl ether derivative or the piperidone.

  • Byproducts from Side Reactions:

    • In syntheses involving lithiation, incomplete reaction or side reactions of the organolithium reagent can occur.

    • During acid-catalyzed cyclization, dehydration or rearrangement products are possible.

    • If an N-dealkylation step is performed, incomplete reaction will leave the N-alkylated starting material.

Q2: What is a typical yield and purity I can expect after column chromatography of a spiro[isobenzofuran-piperidine] derivative?

A2: Yields and purity are highly dependent on the specific reaction and the effectiveness of the work-up procedure. However, for a fluorescent derivative of a spiro[isobenzofuran-piperidine] compound, a yield of 91% with a purity of >95% (as determined by HPLC) has been reported after purification by column chromatography.

Quantitative Data Summary

The following table summarizes reported purification data for a spiro[isobenzofuran-piperidine] derivative.

CompoundPurification MethodYieldPurityReference
4-(1H-Indol-3-yl)-1-(3H-spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butan-1-oneColumn Chromatography91%>95% (HPLC)

Experimental Protocols

Protocol 1: Column Chromatography Purification of a Fluorescent Spiro[isobenzofuran-piperidine] Derivative

This protocol is adapted from the purification of 4-(1H-Indol-3-yl)-1-(3H-spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butan-1-one.

1. Materials:

  • Crude reaction mixture.
  • Silica gel (230-400 mesh).
  • Dichloromethane (CH₂Cl₂), HPLC grade.
  • Methanol (MeOH), HPLC grade.
  • Hexanes or Petroleum Ether, HPLC grade.
  • Ethyl Acetate, HPLC grade.
  • Glass chromatography column.
  • TLC plates, solvent tank, and UV lamp.
  • Collection tubes.
  • Rotary evaporator.

2. Procedure:

  • TLC Analysis:
  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., different ratios of methanol in dichloromethane or ethyl acetate in hexanes) to find a system that gives an Rf value of 0.2-0.3 for the desired product and good separation from impurities.
  • Column Preparation:
  • Securely clamp the column in a vertical position.
  • Plug the bottom of the column with a small piece of cotton or glass wool.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
  • Add a layer of sand on top of the packed silica gel.
  • Sample Loading:
  • Dissolve the crude product in a minimal amount of dichloromethane.
  • Carefully apply the solution to the top of the column.
  • Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
  • Elution and Fraction Collection:
  • Begin eluting the column with the initial mobile phase.
  • Gradually increase the polarity of the mobile phase according to your TLC optimization (e.g., from 98:2 CH₂Cl₂/MeOH to 95:5 CH₂Cl₂/MeOH).
  • Collect fractions in test tubes.
  • Fraction Analysis and Product Isolation:
  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: General Recrystallization Procedure for Spiro[isobenzofuran-piperidine] Hydrochloride

1. Materials:

  • Crude spiro[isobenzofuran-piperidine] hydrochloride.
  • Ethanol (or other suitable solvent).
  • Erlenmeyer flask.
  • Hot plate.
  • Buchner funnel and filter paper.
  • Vacuum flask.

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a small amount of ethanol and heat the mixture to boiling while stirring.
  • Continue adding small portions of hot ethanol until the solid just dissolves.
  • If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes.
  • Hot filter the solution to remove any insoluble impurities or charcoal.
  • Cover the flask and allow the solution to cool slowly to room temperature.
  • For further crystallization, cool the flask in an ice bath.
  • Collect the crystals by vacuum filtration using a Buchner funnel.
  • Wash the crystals with a small amount of cold ethanol.
  • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Spiro[isobenzofuran-piperidine] Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Analysis Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Analysis Crystallization Crystallization Crystallization->Purity_Analysis Chiral_HPLC Chiral HPLC (if necessary) Chiral_HPLC->Purity_Analysis Purity_Analysis->Crystallization If further purification needed Purity_Analysis->Chiral_HPLC For enantiomeric separation Pure_Product Pure Spiro[isobenzofuran-piperidine] Purity_Analysis->Pure_Product If purity is ≥95%

Caption: General workflow for the purification of spiro[isobenzofuran-piperidine] compounds.

Troubleshooting_Tree Start Purification Issue Problem_Type What is the nature of the issue? Start->Problem_Type Poor_Separation Poor Separation in Column Chromatography Problem_Type->Poor_Separation Column Chromatography Degradation Compound Degradation on Column Problem_Type->Degradation Column Chromatography Crystallization_Fail Failure to Crystallize Problem_Type->Crystallization_Fail Crystallization Chiral_Separation_Fail No Enantiomeric Separation Problem_Type->Chiral_Separation_Fail Chiral HPLC Sol_Optimize_Mobile_Phase Optimize Mobile Phase (TLC) Poor_Separation->Sol_Optimize_Mobile_Phase Sol_Improve_Packing Improve Column Packing/Loading Poor_Separation->Sol_Improve_Packing Sol_Change_Stationary_Phase Change Stationary Phase Poor_Separation->Sol_Change_Stationary_Phase Sol_Deactivate_Silica Deactivate Silica Gel (Et3N) Degradation->Sol_Deactivate_Silica Sol_Use_Alumina Use Alumina Degradation->Sol_Use_Alumina Sol_Screen_Solvents Screen Different Solvents/Mixtures Crystallization_Fail->Sol_Screen_Solvents Sol_Induce_Crystallization Induce Crystallization (Seeding/Scratching) Crystallization_Fail->Sol_Induce_Crystallization Sol_Screen_Chiral_Columns Screen Different Chiral Columns Chiral_Separation_Fail->Sol_Screen_Chiral_Columns Sol_Optimize_Chiral_Mobile_Phase Optimize Chiral Mobile Phase (Additives) Chiral_Separation_Fail->Sol_Optimize_Chiral_Mobile_Phase

Caption: Troubleshooting decision tree for purification challenges.

References

avoiding degradation of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride in solution. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally a stable white solid when stored under recommended conditions (0-8°C). However, in solution, its stability can be influenced by several factors, including pH, solvent, light, and temperature. The primary points of potential degradation are the isobenzofuranone (lactone) ring and the piperidine moiety.

Q2: What are the likely degradation pathways for this compound in solution?

A2: The two most probable degradation pathways are:

  • Hydrolysis of the Lactone Ring: The isobenzofuranone core contains a lactone (cyclic ester) functional group, which is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases, leading to the opening of the ring to form a 2-(hydroxymethyl)benzoyl derivative of piperidine.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For similar spiro-isobenzofuran structures, photodegradation can lead to oxidative cleavage of the isobenzofuranone ring.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures: If the experimental protocol allows, store solutions at 2-8°C. For long-term storage, consider storing aliquots at -20°C or below to slow down potential hydrolytic degradation.

  • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Prepared fresh: Whenever possible, prepare solutions fresh for each experiment to avoid degradation over time.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound potency or unexpected experimental results over time. Degradation of the compound in solution.1. Check the pH of your solution: The lactone ring is susceptible to both acid- and base-catalyzed hydrolysis. Adjust the pH to a neutral or slightly acidic range (pH 4-6) if your experiment allows. 2. Protect from light: Ensure your solution is stored in a light-protected container. 3. Use a suitable solvent: Consider the compatibility of your solvent with the compound. If using aqueous buffers, ensure they are free of contaminants that could catalyze degradation. For organic solvents, use high-purity, anhydrous grades. 4. Prepare fresh solutions: Avoid using old stock solutions. Prepare the solution immediately before use.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Identify the degradation pathway: The new peaks could correspond to the hydrolyzed ring-opened product or photo-degradation products. Use techniques like LC-MS to determine the mass of the impurities and infer their structure. 2. Perform a forced degradation study: To confirm the identity of the degradation products, intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions and compare the resulting chromatograms with your sample. (See Experimental Protocols section).
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Verify solubility: Check the solubility of the compound in your chosen solvent system. The hydrochloride salt form generally has better aqueous solubility at acidic pH. 2. Adjust pH: If precipitation occurs in a neutral or basic aqueous buffer, the compound may have converted to the less soluble free base. Lowering the pH might redissolve the compound. 3. Consider a co-solvent: If aqueous solubility is an issue, consider using a co-solvent such as DMSO, ethanol, or PEG, ensuring it is compatible with your experimental system.

Quantitative Data Summary

Compound Class Condition Observation Reference
Spiro-isobenzofuran derivativesHydrolysisProne to hydrolysis leading to ring-opening.Inferred from studies on similar compounds.
Spiro[indoline-pyran] derivativesUV irradiation in tolueneDegradation observed, with isobenzofuran-1,3-dione identified as a product.Based on photodegradation studies of related spiro systems.
Piperidine-containing compoundsAcidic aqueous solutionHydrochloride salts of basic compounds generally exhibit higher solubility and stability in acidic pH.General principle for amine hydrochloride salts.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the desired solvent (e.g., sterile water, DMSO, ethanol) to the vial. To aid dissolution, gentle vortexing or sonication can be applied.

  • pH Adjustment (for aqueous solutions): If necessary, adjust the pH of the solution. For optimal stability, a slightly acidic pH (around 4-6) is recommended to minimize hydrolysis of the lactone ring while maintaining the protonated, more soluble form of the piperidine nitrogen.

  • Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., amber glass vial) at the recommended temperature (2-8°C for short-term, -20°C or below for long-term).

Protocol 2: Forced Degradation Study Workflow

This protocol outlines a general workflow for a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility under all stress conditions).

  • Acidic Degradation:

    • Treat the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Basic Degradation:

    • Treat the stock solution with 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature for a defined period (e.g., 24 hours).

  • Photodegradation:

    • Expose the stock solution to a light source with a specific wavelength range (e.g., UV light at 254 nm or a broad-spectrum light source).

    • Run a control sample stored in the dark under the same conditions.

  • Thermal Degradation:

    • Heat the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

  • Analysis:

    • Analyze all stressed samples and a control (unstressed) sample by a stability-indicating analytical method, such as HPLC with UV detection or LC-MS.

    • Compare the chromatograms to identify and quantify the degradation products.

Visualizations

logical_relationship Troubleshooting Logic for Compound Degradation start Unexpected Experimental Results / Loss of Potency check_solution Is the solution old? start->check_solution prepare_fresh Prepare fresh solution check_solution->prepare_fresh Yes check_storage How was the solution stored? check_solution->check_storage No end_good Problem Resolved prepare_fresh->end_good improper_storage Improper Storage: - Exposed to light? - Wrong temperature? - Incorrect pH? check_storage->improper_storage Improperly analyze_degradation Analyze for degradation products (e.g., HPLC, LC-MS) check_storage->analyze_degradation Properly correct_storage Store in amber vial at 2-8°C and adjust pH to 4-6 improper_storage->correct_storage correct_storage->prepare_fresh analyze_degradation->end_good signaling_pathway Potential Degradation Pathways compound 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl (in solution) hydrolysis Hydrolysis (Acid or Base Catalyzed) compound->hydrolysis photodegradation Photodegradation (UV/Light Exposure) compound->photodegradation ring_opened Ring-Opened Hydroxy Acid Product hydrolysis->ring_opened photo_oxidized Photo-oxidized Products (e.g., isobenzofuran-1,3-dione derivatives) photodegradation->photo_oxidized experimental_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions acid Acidic (HCl) analysis Analyze all samples by stability-indicating method (e.g., HPLC, LC-MS) acid->analysis base Basic (NaOH) base->analysis oxidation Oxidative (H₂O₂) oxidation->analysis photo Photolytic (UV/Light) photo->analysis thermal Thermal thermal->analysis start Prepare Stock Solution start->acid start->base start->oxidation start->photo start->thermal end Identify & Quantify Degradation Products analysis->end

Technical Support Center: Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride, with a focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and convenient laboratory synthesis involves a multi-step process that includes the lithiation of a suitable starting material, followed by the addition to a piperidone derivative, and subsequent acid-catalyzed cyclization to form the spirocyclic core. The final step is the formation of the hydrochloride salt. A potential precursor for the lithiation step could be a protected 2-bromobenzyl alcohol derivative.

Q2: What are the most critical steps affecting the overall yield of the synthesis?

The most critical steps that significantly impact the yield are typically the organometallic addition to the piperidone and the subsequent cyclization reaction. The formation and reactivity of the organolithium reagent are highly sensitive to reaction conditions. Incomplete reaction or side reactions during these stages can drastically reduce the amount of the desired intermediate, leading to a low overall yield.

Q3: My lithiation reaction is giving a low yield. What are the likely causes?

Low yields in lithiation reactions are often due to the deactivation of the highly reactive organolithium reagent. Common causes include the presence of moisture or other protic sources in the glassware, solvents, or starting materials. The quality and accurate titration of the organolithium reagent (e.g., n-butyllithium) are also crucial for success.[1][2][3]

Q4: I am observing the formation of multiple byproducts during the reaction. What could be the reason?

The formation of byproducts can occur at various stages. During the organometallic addition, side reactions such as enolization of the piperidone can compete with the desired nucleophilic addition. In the acid-catalyzed cyclization step, incomplete cyclization or the formation of undesired rearranged products can occur if the reaction conditions are not optimal.

Q5: How can I effectively purify the final spirocyclic compound?

The purification of spirocyclic compounds can be challenging due to their rigid three-dimensional structures.[4] Column chromatography on silica gel is a common method for purifying the free base before converting it to the hydrochloride salt. Careful selection of the eluent system is necessary to achieve good separation from any unreacted starting materials or byproducts. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Q6: I am having trouble precipitating the hydrochloride salt. What can I do?

Difficulty in precipitating the hydrochloride salt can be due to its solubility in the chosen solvent system or its hygroscopic nature, causing it to form an oil.[5] It is recommended to use a solution of HCl in a non-polar organic solvent like diethyl ether or dioxane. Adding an anti-solvent, such as hexane or petroleum ether, can help induce precipitation. Ensure all solvents are anhydrous to prevent the formation of oils.

Troubleshooting Guides

Low Yield in the Overall Synthesis
Potential Cause Troubleshooting/Optimization Strategy
Inefficient Lithiation Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum). Use anhydrous solvents. Titrate the organolithium reagent (e.g., n-BuLi) before use to determine its exact concentration.[1][2]
Side Reactions with Piperidone Add the organolithium reagent slowly to the piperidone solution at a low temperature (e.g., -78 °C) to minimize enolization.
Incomplete Cyclization Optimize the acid catalyst, concentration, reaction temperature, and time for the cyclization step. Monitor the reaction progress by TLC or LC-MS.
Product Loss During Work-up Ensure proper pH adjustment during extractions to minimize the loss of the amine product in the aqueous layer. Use a continuous extraction apparatus for products with moderate water solubility.
Degradation of Intermediates Some intermediates may be unstable. It is advisable to proceed to the next step without extensive purification if possible, or to purify under mild conditions.
Issues with Hydrochloride Salt Formation
Problem Potential Cause Troubleshooting/Optimization Strategy
Product oils out, does not precipitate The hydrochloride salt is hygroscopic or too soluble in the solvent.Use anhydrous solvents for the salt formation. Try adding an anti-solvent (e.g., hexane, pentane) to decrease solubility.[5]
Low recovery of the salt The salt is partially soluble in the precipitation solvent.Cool the solution to a lower temperature to maximize precipitation. Minimize the volume of solvent used.
Formation of an impure salt The free base was not sufficiently pure before salt formation.Purify the free base by column chromatography or recrystallization before proceeding to the salt formation step.

Experimental Protocols

Protocol 1: Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (Free Base)

This protocol is a generalized procedure based on common synthetic routes for similar spiroisobenzofuran derivatives.[6]

Step 1: Formation of the Organolithium Reagent and Addition to N-Boc-4-piperidone

  • To a solution of a suitable protected 2-bromobenzyl alcohol (e.g., 2-bromobenzyl methyl ether) (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq., solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of N-Boc-4-piperidone (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate alcohol.

Step 2: Acid-Catalyzed Cyclization and Deprotection

  • Dissolve the crude intermediate alcohol from Step 1 in a suitable solvent (e.g., dichloromethane or toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The Boc protecting group may be cleaved under these acidic conditions. If not, treat the crude product with a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc group.

  • Purify the crude product by column chromatography on silica gel to afford the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one free base.

Protocol 2: Formation of this compound
  • Dissolve the purified 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M) or dioxane (e.g., 4.0 M) dropwise with stirring.

  • Continue stirring until a precipitate forms. If no precipitate forms, the addition of an anti-solvent like hexane may be necessary.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Visualizations

Synthesis_Pathway A 2-Bromobenzyl Derivative B Organolithium Intermediate A->B n-BuLi, THF, -78 °C D Addition Product B->D Addition C N-Protected-4-piperidone C->D E 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (Free Base) D->E Acid Catalyst, Heat (Cyclization & Deprotection) F 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride E->F HCl in Ether/Dioxane

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Lithiation Analyze Lithiation Step Start->Check_Lithiation Check_Addition Analyze Addition Step Check_Lithiation->Check_Addition No Issue Optimize_Lithiation Optimize Lithiation: - Anhydrous conditions - Reagent titration Check_Lithiation->Optimize_Lithiation Problem Found Check_Cyclization Analyze Cyclization Step Check_Addition->Check_Cyclization No Issue Optimize_Addition Optimize Addition: - Low temperature - Slow addition Check_Addition->Optimize_Addition Problem Found Check_Purification Analyze Purification/Isolation Check_Cyclization->Check_Purification No Issue Optimize_Cyclization Optimize Cyclization: - Catalyst, temp, time Check_Cyclization->Optimize_Cyclization Problem Found Optimize_Purification Optimize Purification: - Solvent system - pH control Check_Purification->Optimize_Purification Problem Found End Yield Improved Optimize_Lithiation->End Optimize_Addition->End Optimize_Cyclization->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields.

Low_Yield_Causes Low_Yield Low Yield Moisture Moisture/Protic Solvents Low_Yield->Moisture Bad_Reagent Poor Reagent Quality Low_Yield->Bad_Reagent Side_Reactions Side Reactions (e.g., Enolization) Low_Yield->Side_Reactions Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Loss Product Loss During Work-up Low_Yield->Product_Loss

Caption: Relationship between common problems and their solutions.

References

Technical Support Center: Managing Hygroscopicity of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation and handling of this and similar hygroscopic compounds.

Troubleshooting Guide

This section provides solutions to specific problems that may arise when working with this compound.

Problem Potential Cause Recommended Solution
Material Clumping or Caking Exposure to ambient humidity above the critical relative humidity (RH) of the compound.Transfer and weigh the material in a controlled environment, such as a glove box with low humidity. Dry the material under vacuum at a suitable temperature if clumping has already occurred. Ensure storage containers are tightly sealed.
Inconsistent Results in Assays Absorption of atmospheric moisture leading to inaccurate weighing and altered concentrations.Equilibrate the compound in a desiccator over a suitable desiccant before weighing. Perform all manipulations in a controlled humidity environment. Use a moisture-corrected weight for calculations based on Karl Fischer titration data.
Changes in Physical Appearance (e.g., from crystalline to amorphous) Moisture-induced phase transition.[1][2]Characterize the solid-state properties of the material before and after exposure to humidity using Powder X-ray Diffraction (PXRD).[1][2] Store the compound under strict humidity control.
Degradation of the Compound Hydrolysis of the active pharmaceutical ingredient (API) due to moisture uptake.[3][4]Conduct stability studies at various humidity levels to determine the critical RH for chemical degradation.[3] Store the compound in a desiccator with an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Handling and Formulation Poor flow properties and stickiness due to moisture absorption.[5]Consider formulation strategies such as co-processing with excipients that can deflect moisture or film coating to act as a barrier.[6] Handle the material in a low-humidity environment.

Frequently Asked Questions (FAQs)

1. What is hygroscopicity and why is it a concern for this compound?

Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment.[1][5] For a pharmaceutical compound like this compound, this can lead to various issues such as caking, altered dissolution rates, chemical degradation, and changes in crystal structure, all of which can impact the compound's efficacy and stability.[3][4]

2. How can I determine the critical relative humidity (RH) of my compound?

The critical RH can be determined using Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to a range of controlled humidity levels. The critical RH is the point at which a significant amount of moisture is absorbed, often leading to a phase transition from a crystalline to a deliquescent state.

3. What are the best practices for storing this compound?

To maintain the integrity of the compound, it should be stored in a tightly sealed container, preferably in a desiccator with a suitable desiccant or in a controlled low-humidity environment. For long-term storage, consider placing the container in a sealed bag with a desiccant and storing it at a controlled temperature.

4. How can I accurately weigh a hygroscopic compound?

Accurate weighing should be performed in a controlled environment, such as a glove box with low humidity. If a controlled environment is not available, work quickly and use a container with a small opening to minimize exposure to ambient air. It is also recommended to determine the water content of the material using Karl Fischer titration and correct the weight accordingly.

5. What analytical techniques are essential for characterizing a hygroscopic compound?

The following techniques are crucial for understanding and managing the hygroscopicity of a pharmaceutical compound:

  • Dynamic Vapor Sorption (DVS): To determine the moisture sorption and desorption properties and identify the critical relative humidity.[7][8]

  • Karl Fischer (KF) Titration: To accurately quantify the water content of the material.[9][10][11]

  • Powder X-ray Diffraction (PXRD): To assess the solid-state stability and detect any moisture-induced phase transitions.[2][12]

  • Thermogravimetric Analysis (TGA): To determine the amount of water present and the temperature at which it is lost.

Experimental Protocols

Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption and desorption isotherm of this compound and identify its critical relative humidity.

Methodology:

  • Place a small amount of the sample (typically 5-20 mg) onto the DVS instrument's microbalance.

  • Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) at a constant temperature (e.g., 25 °C).

  • At each RH step, allow the sample to equilibrate until a stable weight is recorded.

  • Once the maximum RH is reached, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

  • Plot the change in mass (%) versus the relative humidity (%) to generate the sorption-desorption isotherm.

Karl Fischer (KF) Titration

Objective: To accurately determine the water content of this compound.

Methodology:

  • Select either the volumetric or coulometric Karl Fischer titration method based on the expected water content. Coulometric titration is more suitable for very low water content.[9]

  • Standardize the Karl Fischer reagent with a known water standard.

  • Accurately weigh a sample of the compound and quickly introduce it into the titration vessel to prevent absorption of atmospheric moisture.[10]

  • The titrator will automatically dispense the Karl Fischer reagent until the endpoint of the reaction is reached, which is detected potentiometrically.[11][13]

  • The instrument calculates the water content based on the amount of reagent consumed.

Powder X-ray Diffraction (PXRD) Analysis

Objective: To evaluate the solid-state stability of this compound under different humidity conditions.

Methodology:

  • Prepare samples of the compound that have been stored under different, controlled humidity conditions (e.g., 0% RH, 50% RH, 90% RH).

  • Gently grind the sample to a fine powder, if necessary.

  • Mount the sample on a PXRD sample holder.

  • Run the PXRD analysis over a suitable 2θ range (e.g., 5-40°) with a defined step size and scan speed.

  • Compare the resulting diffraction patterns to identify any changes in peak positions or the appearance of new peaks, which would indicate a phase transition.[2]

Visualizations

experimental_workflow cluster_characterization Initial Characterization cluster_stability Stability Assessment cluster_handling Handling and Formulation start Sample of this compound dvs Dynamic Vapor Sorption (DVS) start->dvs kf Karl Fischer (KF) Titration start->kf pxrd_initial Initial PXRD start->pxrd_initial storage Store at various RH conditions dvs->storage Determine critical RH kf->storage Initial water content pxrd_initial->storage pxrd_stability PXRD after storage storage->pxrd_stability kf_stability KF Titration after storage storage->kf_stability handling Handling in controlled environment pxrd_stability->handling kf_stability->handling formulation Formulation Development handling->formulation

Caption: Experimental workflow for managing hygroscopicity.

troubleshooting_hygroscopicity start Observed Issue with Compound clumping Clumping or Caking? start->clumping inconsistent_results Inconsistent Assay Results? clumping->inconsistent_results No solution_clumping Store and handle in low RH environment. Dry if necessary. clumping->solution_clumping Yes physical_change Change in Physical Appearance? inconsistent_results->physical_change No solution_inconsistent Equilibrate before weighing. Use moisture-corrected weight. inconsistent_results->solution_inconsistent Yes solution_physical Perform PXRD to check for phase transition. Control storage humidity. physical_change->solution_physical Yes

Caption: Troubleshooting decision tree for hygroscopic compounds.

References

Validation & Comparative

A Comparative Analysis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride and Siramesine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride and siramesine, two compounds with structural similarities but differing applications in pharmacological research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective biochemical activities and the experimental protocols used to evaluate them.

Introduction

Siramesine is a well-characterized sigma-2 (σ2) receptor agonist with high affinity and selectivity.[1] It is widely utilized as a pharmacological tool to study the role of σ2 receptors in various cellular processes, particularly in the context of cancer biology, where it has been shown to induce apoptosis and autophagy.[2][3] Siramesine also exhibits affinity for sigma-1 (σ1) and dopamine D2 receptors.[2]

This compound , on the other hand, is primarily recognized as a versatile synthetic intermediate.[4] Its spirocyclic core is a key pharmacophore in the development of various therapeutic agents, including those targeting sigma receptors and other central nervous system (CNS) targets.[5][6] While direct and extensive biological data for this compound itself is limited in publicly available literature, the biological activity of its derivatives provides valuable insight into its potential pharmacological profile.[5][6]

This guide will compare siramesine with derivatives of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one to highlight their relative pharmacological properties.

Quantitative Data Comparison

The following tables summarize the available quantitative data for siramesine and key derivatives of the spiro[isobenzofuran-1,4'-piperidine] scaffold.

Table 1: Receptor Binding Affinities (Ki, nM)

Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)
Siramesine17[2]0.12[2]800[2]
Derivative 1 (Compound 16)[5]39.3[5]10.1[5]Not Reported
Derivative 2 (Compound 17)[5]38.1[5]3.84[5]Not Reported
Derivative 3 (Compound 29)[5]488[5]51.1[5]Not Reported

Table 2: In Vitro Cytotoxicity (IC50/EC50/LC50, µM)

CompoundCell LineAssayValue (µM)
SiramesineC6 (rat glioma)MTT43.1[2]
SiramesineDU-145 (prostate cancer)Not Specified13.9[2]
SiramesinePC3 (prostate cancer)Trypan Blue20[7]
SiramesineLNCaP (prostate cancer)Trypan Blue40[7]
SiramesineNIH 3T3 (fibroblast)MTT9.4[8]
Siramesinev-Ha-ras transformed NIH 3T3MTT7.3[8]
Siramesinec-src transformed NIH 3T3MTT6.4[8]

Signaling Pathways

The primary target of siramesine is the σ2 receptor, which is implicated in several signaling pathways related to cell proliferation and cell death. The following diagram illustrates a simplified overview of the σ2 receptor signaling cascade often initiated by agonists like siramesine.

sigma2_pathway Siramesine Siramesine Sigma2R σ2 Receptor (TMEM97) Siramesine->Sigma2R binds to LMP Lysosomal Membrane Permeabilization Siramesine->LMP induces ER_Stress Endoplasmic Reticulum Stress Sigma2R->ER_Stress Ca_Release Ca²⁺ Release ER_Stress->Ca_Release Mito_Dys Mitochondrial Dysfunction Ca_Release->Mito_Dys ROS Reactive Oxygen Species (ROS) Production Mito_Dys->ROS Caspase_Act Caspase Activation Mito_Dys->Caspase_Act LMP->Caspase_Act Apoptosis Apoptosis Caspase_Act->Apoptosis

Caption: Simplified signaling pathway of the σ2 receptor upon activation by an agonist like siramesine.

Siramesine also has an affinity for the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission.

D2R_pathway Siramesine Siramesine D2R Dopamine D2 Receptor Siramesine->D2R binds to Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces PKA ↓ PKA Activity cAMP->PKA activates Cell_Response Altered Cellular Response PKA->Cell_Response

Caption: Canonical Gαi/o-coupled signaling pathway of the dopamine D2 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the characterization of these compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-siramesine or a known high-affinity ligand for the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., siramesine or a derivative of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

binding_assay Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for a typical radioligand binding assay.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of a compound on a cell population.

General Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

mtt_assay Start Start Cell_Seeding Cell Seeding Start->Cell_Seeding Treatment Compound Treatment Cell_Seeding->Treatment MTT_Addition MTT Addition Treatment->MTT_Addition Incubation Formazan Formation MTT_Addition->Incubation Solubilization Solubilization Incubation->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance Analysis IC50 Determination Absorbance->Analysis End End Analysis->End

Caption: General workflow of an MTT cell viability assay.

Conclusion

Siramesine is a potent and selective σ2 receptor agonist with well-documented cytotoxic effects in various cancer cell lines. Its mechanism of action involves the induction of apoptosis through pathways involving the endoplasmic reticulum, mitochondria, and lysosomes. In contrast, this compound serves as a foundational scaffold for the synthesis of novel compounds with potential therapeutic activities, particularly those targeting sigma receptors. While direct comparative data for the hydrochloride salt is scarce, the pharmacological profiles of its derivatives suggest that this chemical moiety is a promising starting point for the development of new σ2 receptor ligands.

For researchers in drug discovery, siramesine represents a valuable tool for investigating σ2 receptor function and a benchmark for the development of new anticancer agents. This compound and its analogs offer a rich chemical space for the design and synthesis of novel modulators of sigma receptors and other CNS targets, warranting further investigation to fully elucidate their therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other related compounds.

References

A Comparative Guide to the Validation of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride as a Sigma Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride as a sigma receptor ligand. It offers a comparative analysis of its binding affinity against established sigma receptor ligands, supported by detailed experimental protocols and visual representations of key biological and experimental processes.

Introduction

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intriguing molecular targets implicated in a range of physiological and pathological processes.[1] Their modulation has shown potential in the treatment of neurological disorders, psychiatric conditions, and cancer. The spiro[isobenzofuran-piperidine] scaffold is a core structural motif in many potent sigma receptor ligands. This guide focuses on the foundational molecule of this class, this compound, to objectively assess its standing as a sigma receptor ligand in comparison to widely used research and clinical compounds.

Data Presentation: Comparative Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in its validation. The following table summarizes the inhibitory constant (Kᵢ) values for this compound and a selection of well-characterized sigma receptor ligands. Lower Kᵢ values indicate higher binding affinity.

Ligandσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity
This compound >10000[2]>10000[2]Non-selective
Haloperidol2-4[3]~24.2[4]σ₁-preferring
1,3-Di-o-tolylguanidine (DTG)61 - 69[5][6]21 - 42[5][6]Non-selective
(+)-Pentazocine~1.7 - 6.5[3]>1000[7]Highly σ₁-selective
Siramesine (Lu 28-179)17[8][9]0.12[8][9]Highly σ₂-selective
BD10470.9 - 0.93[10][11]47[10]Highly σ₁-selective

Note: Kᵢ values can vary slightly between different studies and experimental conditions.

Based on available data, the unsubstituted this compound exhibits very low affinity for both sigma-1 and sigma-2 receptors.[2] This suggests that while the spiro[isobenzofuran-piperidine] core is a valuable scaffold, N-substitution is critical for potent and selective sigma receptor binding.

Mandatory Visualizations

Signaling Pathways and Experimental Logic

To visually conceptualize the processes involved in sigma receptor ligand validation, the following diagrams have been generated using the DOT language.

sigma_receptor_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane / ER Membrane cluster_intracellular Intracellular Ligand Sigma Ligand SigmaReceptor Sigma Receptor (σ₁ or σ₂) Ligand->SigmaReceptor Binding Effector Effector Proteins (e.g., Ion Channels, Kinases) SigmaReceptor->Effector Modulation Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, Cell Survival/Apoptosis) Effector->Signaling

Caption: Simplified Sigma Receptor Signaling Pathway.

experimental_workflow compound Test Compound (3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl) binding_assay Radioligand Binding Assay compound->binding_assay functional_assay Functional Assays (e.g., Calcium Flux, Cell Viability) compound->functional_assay data_analysis Data Analysis (Kᵢ, EC₅₀/IC₅₀ determination) binding_assay->data_analysis functional_assay->data_analysis comparison Comparison with Known Ligands data_analysis->comparison conclusion Conclusion on Ligand Properties comparison->conclusion

Caption: Experimental Workflow for Sigma Receptor Ligand Validation.

logical_relationship Target 3H-spiro[isobenzofuran-1,4'- piperidin]-3-one HCl BindingAffinity Binding Affinity (Kᵢ) Target->BindingAffinity FunctionalActivity Functional Activity (Agonist/Antagonist) Target->FunctionalActivity Selectivity Subtype Selectivity (σ₁ vs. σ₂) Target->Selectivity Alternatives Alternative Ligands (Haloperidol, DTG, etc.) Alternatives->BindingAffinity Alternatives->FunctionalActivity Alternatives->Selectivity Comparison Comparative Evaluation BindingAffinity->Comparison FunctionalActivity->Comparison Selectivity->Comparison

Caption: Logical Relationship for Comparative Ligand Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental findings. Below are protocols for key assays in the validation of sigma receptor ligands.

Radioligand Binding Assay for σ₁ and σ₂ Receptors

This protocol is adapted from established methods for determining the binding affinity of a test compound for sigma-1 and sigma-2 receptors.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for σ₁ and σ₂ receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Test Compound: this compound

  • Radioligands:

    • For σ₁: --INVALID-LINK---pentazocine

    • For σ₂: [³H]1,3-di-o-tolylguanidine ([³H]DTG)

  • Membrane Preparations:

    • For σ₁: Guinea pig brain membranes

    • For σ₂: Rat liver membranes

  • Non-specific Binding Control:

    • For σ₁: Haloperidol (10 µM)

    • For σ₂: 1,3-Di-o-tolylguanidine (DTG) (10 µM)

  • Masking Agent (for σ₂ assay): (+)-Pentazocine (100-200 nM) to block binding of [³H]DTG to σ₁ receptors.[12][13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well filter plates and vacuum manifold

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to cover a concentration range from 0.1 nM to 10 µM.

    • Prepare solutions of radioligands, non-specific binding controls, and masking agents in the assay buffer. The final concentration of the radioligand should be approximately at its Kₔ value.

  • Assay Setup (for a single well):

    • Total Binding: Add 50 µL of assay buffer, 100 µL of membrane preparation (typically 100-300 µg of protein), and 50 µL of radioligand solution.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 100 µL of membrane preparation, and 50 µL of radioligand solution.

    • Competitive Binding: Add 50 µL of the test compound at various concentrations, 100 µL of membrane preparation, and 50 µL of radioligand solution.

    • For the σ₂ assay, add (+)-pentazocine to all wells to mask σ₁ sites.

  • Incubation: Incubate the plates at 37°C for 90 minutes for the σ₁ assay and at room temperature for 120 minutes for the σ₂ assay.[13]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plates using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: Calcium Flux Measurement

Sigma receptors are known to modulate intracellular calcium levels. This assay measures the ability of a test compound to induce or inhibit calcium mobilization.

Objective: To assess the functional activity (agonist or antagonist) of this compound by measuring changes in intracellular calcium concentration.

Materials:

  • Cell Line: A cell line endogenously expressing sigma receptors (e.g., BV2 microglia cells) or a cell line transfected to express the desired sigma receptor subtype.

  • Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound.

  • Positive Control Agonist: A known sigma receptor agonist (e.g., PRE-084 for σ₁).

  • Antagonist Control: A known sigma receptor antagonist (e.g., BD1047 for σ₁).

  • Fluorescence Plate Reader with automated injection capabilities.

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound, positive control, and antagonist control in the assay buffer.

  • Measurement of Calcium Flux:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • For Agonist Testing:

      • Measure the baseline fluorescence for a short period.

      • Inject the test compound or positive control into the wells.

      • Continue to measure the fluorescence intensity over time to detect any increase in intracellular calcium.

    • For Antagonist Testing:

      • Pre-incubate the cells with the test compound or antagonist control for a defined period.

      • Measure the baseline fluorescence.

      • Inject the positive control agonist.

      • Continue to measure the fluorescence intensity to determine if the test compound inhibits the agonist-induced calcium flux.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • For agonist activity, calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, calculate the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).

Functional Assay: Cell Viability/Cytotoxicity

Sigma-2 receptor ligands, in particular, have been shown to induce cell death in cancer cell lines.[14] This assay assesses the effect of the test compound on cell viability.

Objective: To determine if this compound affects the viability of cells, which can be indicative of σ₂ receptor-mediated cytotoxic effects.

Materials:

  • Cell Line: A cancer cell line known to express sigma-2 receptors (e.g., EMT-6 mouse breast cancer cells).

  • Cell Viability Reagent: MTT, XTT, or a similar colorimetric or fluorometric reagent.

  • Test Compound: this compound.

  • Positive Control: A known cytotoxic sigma-2 ligand (e.g., Siramesine).

  • Spectrophotometer or Fluorometer

Procedure:

  • Cell Plating:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound or positive control for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • If using MTT, add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • The signal is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Conclusion

The validation of this compound as a sigma receptor ligand reveals that in its unsubstituted form, it possesses negligible affinity for both σ₁ and σ₂ receptors. This underscores the critical role of N-substituents in modulating the affinity and selectivity of ligands based on the spiro[isobenzofuran-piperidine] scaffold. While the parent compound itself is not a potent sigma ligand, its chemical structure serves as a foundational element for the synthesis of highly potent and selective modulators of sigma receptors. For researchers in drug discovery and development, this information is vital for the rational design of novel therapeutic agents targeting the sigma receptor system. The provided experimental protocols offer a standardized framework for the in-vitro characterization of such novel compounds.

References

A Comparative Analysis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride and DTG in Sigma Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sigma receptor research, the selection of appropriate chemical tools is paramount for elucidating the complex roles of these receptors in cellular function and disease. This guide provides a comparative overview of two such tools: 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride and the well-established non-selective sigma receptor ligand, 1,3-di-o-tolyl-guanidine (DTG). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the binding characteristics and functional activities of these compounds in sigma receptor assays.

It is important to note that while extensive data is available for DTG, there is a significant lack of published scientific literature detailing the sigma receptor binding affinity and functional activity of the specific compound this compound. Therefore, for the purpose of providing a contextual comparison, this guide will also reference data for a structurally related and well-characterized derivative, 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine], while clearly acknowledging that this is an indirect comparison.

Binding Affinity at Sigma-1 and Sigma-2 Receptors

The binding affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki), is a critical parameter in determining its potency and selectivity. Below is a summary of the available binding affinity data for DTG and a derivative of the spiro[isobenzofuran-1,4'-piperidine] scaffold.

CompoundSigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)Selectivity
1,3-di-o-tolyl-guanidine (DTG)~35.5 - 63.1~21.7 - 55.9Non-selective
1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]1.14>1250Highly Selective for Sigma-1 (>1100-fold)
This compoundData not availableData not availableData not available

Table 1: Comparison of Binding Affinities for Sigma Receptors.

DTG is a non-selective ligand, exhibiting moderate affinity for both sigma-1 and sigma-2 receptors. In contrast, the analyzed derivative of the spiro[isobenzofuran-1,4'-piperidine] core structure, 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine], demonstrates high potency and remarkable selectivity for the sigma-1 receptor.[2] The lack of data for this compound prevents a direct comparison.

Functional Activity at Sigma Receptors

The functional activity of a ligand describes its ability to elicit a biological response upon binding to the receptor, classifying it as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (produces an effect opposite to that of an agonist).

CompoundFunctional Activity at Sigma-1 ReceptorFunctional Activity at Sigma-2 Receptor
1,3-di-o-tolyl-guanidine (DTG)AgonistAgonist
1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]AntagonistData not available
This compoundData not availableData not available

Table 2: Comparison of Functional Activities at Sigma Receptors.

DTG is generally characterized as a non-selective sigma receptor agonist.[3] Conversely, 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] has been identified as a potent and selective sigma-1 receptor antagonist.[2] This suggests that the spiro[isobenzofuran-1,4'-piperidine] scaffold may be a promising starting point for the development of sigma-1 antagonists. The functional activity of this compound remains to be determined.

Experimental Protocols

Radioligand Binding Assays for Sigma Receptors

A standard method to determine the binding affinity of a compound for sigma receptors is the competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from a tissue or cell line expressing sigma receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).

  • Radioligand:

    • For sigma-1: --INVALID-LINK---pentazocine (a selective sigma-1 ligand).

    • For sigma-2: [³H]DTG (a non-selective ligand).

  • Masking ligand (for sigma-2 assay): A selective sigma-1 ligand (e.g., (+)-pentazocine) to block the binding of [³H]DTG to sigma-1 receptors.

  • Test compound (e.g., this compound or DTG) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. For sigma-2 assays, the masking ligand is also included.

  • Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_0 Competitive Binding Assay Receptor Sigma Receptor Radioligand Radioligand ([³H](+)-pentazocine or [³H]DTG) Receptor->Radioligand Binds TestCompound Test Compound TestCompound->Receptor Competes for Binding

A diagram illustrating the principle of a competitive radioligand binding assay.

Signaling Pathways and Experimental Workflows

The sigma-1 receptor is known to modulate a variety of intracellular signaling pathways. As an agonist, DTG would be expected to activate these pathways, while a sigma-1 antagonist would block them.

G cluster_0 Simplified Sigma-1 Receptor Signaling S1R_Agonist Sigma-1 Agonist (e.g., DTG) S1R Sigma-1 Receptor S1R_Agonist->S1R Activates IP3R IP3 Receptor S1R->IP3R Modulates Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Induces Cellular_Response Cellular Response Ca_Release->Cellular_Response Leads to

A simplified diagram of a potential sigma-1 receptor signaling pathway.

Experimental Workflow for a Functional Assay (Calcium Mobilization)

A common functional assay to assess the agonist or antagonist properties of a compound at the sigma-1 receptor involves measuring changes in intracellular calcium levels.

G cluster_0 Calcium Mobilization Assay Workflow Start Cells expressing Sigma-1 Receptors Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Start->Load_Dye Add_Compound Add Test Compound (Agonist or Antagonist) Load_Dye->Add_Compound Stimulate Stimulate with a known Sigma-1 agonist (for antagonist testing) Add_Compound->Stimulate (for antagonist) Measure_Fluorescence Measure changes in fluorescence intensity Add_Compound->Measure_Fluorescence (for agonist) Stimulate->Measure_Fluorescence Analyze Analyze data to determine agonist or antagonist activity Measure_Fluorescence->Analyze

A workflow diagram for a calcium mobilization functional assay.

Conclusion

The compound this compound remains uncharacterized in the scientific literature regarding its interaction with sigma receptors. However, the spiro[isobenzofuran-1,4'-piperidine] scaffold has been utilized to develop potent and highly selective sigma-1 receptor antagonists. This suggests that this compound could potentially serve as a precursor or a starting point for the synthesis of novel sigma-1 selective ligands.

For researchers and drug development professionals, the choice between these compounds, or derivatives thereof, will depend on the specific research question. DTG is suitable for broad investigations of sigma receptor function, while derivatives of the spiro[isobenzofuran-1,4'-piperidine] scaffold may offer the precision required for studies focused on the selective modulation of the sigma-1 receptor. Further experimental evaluation of this compound is necessary to determine its place within the toolkit of sigma receptor research.

References

Comparative Analysis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride analogs. This class of compounds has garnered significant interest for its diverse pharmacological activities, showing potential as modulators of various central nervous system targets.

This guide summarizes the available quantitative data on the biological activity of these analogs, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area.

I. Comparative Biological Activity

The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold has been explored for its interaction with multiple receptors, including sigma (σ) receptors, dopamine D2 receptors, melanocortin-4 receptors (MC4R), and neuropeptide Y5 receptors (NPY5R). The most extensive quantitative data available pertains to their high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Sigma Receptor Binding Affinity

A series of fluorescently labeled analogs of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one have been synthesized and evaluated for their binding affinity at σ₁ and σ₂ receptors. The data reveals that substitutions on the piperidine nitrogen and the indole moiety significantly influence both affinity and selectivity.

CompoundLinker (X)Ki (σ₁) [nM]Ki (σ₂) [nM]Selectivity (σ₁/σ₂)
Analog 1 HH(CH₂)₄51.330.21.7
Analog 2 HH(CH₂)₆88.839.82.2
Analog 3 FH(CH₂)₄48851.19.5
Analog 4 FH(CH₂)₆56939.414.4
Analog 5 HOCH₃(CH₂)₄2965.0758.4
Analog 6 HH(CH₂)₄-indole-N¹-propyl39.310.13.9
Analog 7 HH(CH₂)₄-indole-N¹-hexyl38.13.849.9

Data compiled from publicly available research.[1]

Structure-Activity Relationship (SAR) Insights:

  • Piperidine N-Substituent: The nature and length of the substituent on the piperidine nitrogen are critical for affinity and selectivity. Longer alkyl chains and the incorporation of aromatic moieties can significantly impact binding.

  • Aromatic Ring Substitution: Substitution on the isobenzofuran ring can modulate affinity and selectivity between σ₁ and σ₂ receptors.

  • Fluorescent Labeling: The addition of fluorescent tags, while useful for imaging studies, can also influence the binding affinity of the parent compound.

Other Receptor Interactions (Qualitative Summary)

While extensive quantitative comparative data for the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one core at other receptors is limited in the public domain, studies on closely related analogs suggest the following activities:

  • Melanocortin-4 Receptors (MC4R): The spiro[isobenzofuran-1,4'-piperidine] moiety has been incorporated into compounds designed as MC4R agonists, suggesting its potential as a scaffold for developing agents targeting this receptor.[3]

  • Neuropeptide Y5 Receptors (NPY5R): Aryl urea derivatives of the related spiro[3-oxoisobenzofuran-1(3H),4'-piperidine] have been reported as NPY5 receptor antagonists, indicating that the core structure is amenable to modification for this target.[4]

II. Experimental Protocols

A. General Synthesis of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] Analogs

The synthesis of the core scaffold can be achieved through a multi-step process, a representative protocol is outlined below.[1][5]

cluster_synthesis General Synthetic Workflow start 2-Bromobenzhydryl methyl ether step1 Lithiation (n-BuLi) start->step1 step2 Addition of N-substituted-4-piperidone step1->step2 step3 Acid-catalyzed cyclization step2->step3 product 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] analog step3->product

Caption: General workflow for the synthesis of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] analogs.

Detailed Protocol:

  • Lithiation: To a solution of 2-bromobenzhydryl methyl ether in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

  • Addition of Piperidone: A solution of the desired N-substituted-4-piperidone in anhydrous THF is added to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • Cyclization: The reaction is quenched with water, and the aqueous layer is acidified with a strong acid (e.g., HCl). The mixture is then heated to reflux for 2-4 hours to facilitate cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is basified and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] analog.

B. Sigma Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the test compounds for σ₁ and σ₂ receptors.[5]

cluster_binding_assay Radioligand Binding Assay Workflow start Prepare membrane homogenates (e.g., from cell lines expressing σ receptors) step1 Incubate membranes with radioligand (e.g., ³H-pentazocine for σ₁ or [³H]DTG for σ₂) and varying concentrations of test compound start->step1 step2 Separate bound from free radioligand by rapid filtration step1->step2 step3 Quantify radioactivity of bound ligand using liquid scintillation counting step2->step3 step4 Calculate IC50 and Ki values step3->step4

Caption: Workflow for a typical sigma receptor radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from cell lines overexpressing either σ₁ or σ₂ receptors are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

  • Binding Assay: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ or [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) for σ₂) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known sigma receptor ligand (e.g., haloperidol).

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 120 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

III. Signaling Pathways

The therapeutic potential of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one analogs is linked to their ability to modulate specific signaling pathways. Below are diagrams of two such pathways that are relevant to the targets of these compounds.

A. Melanocortin-4 Receptor (MC4R) Signaling Pathway

cluster_mc4r MC4R Signaling Pathway agonist MC4R Agonist mc4r MC4R agonist->mc4r binds g_protein Gs Protein mc4r->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates gene_expression Gene Expression (e.g., POMC) creb->gene_expression regulates

Caption: Simplified MC4R signaling cascade leading to changes in gene expression.

B. Neuropeptide Y5 Receptor (NPY5R) Signaling Pathway

cluster_npy5r NPY5R Signaling Pathway antagonist NPY5R Antagonist npy5r NPY5R antagonist->npy5r blocks npy Neuropeptide Y npy->npy5r binds gi_protein Gi Protein npy5r->gi_protein activates ac Adenylate Cyclase gi_protein->ac inhibits camp cAMP ac->camp decreased production downstream Inhibition of Downstream Effectors camp->downstream

Caption: Inhibitory signaling of the NPY5R and the blocking action of an antagonist.

This guide provides a foundational understanding of the comparative analysis of this compound analogs. The provided data and protocols are intended to facilitate further research into the therapeutic potential of this versatile chemical scaffold.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for developing therapeutic agents targeting a diverse range of biological systems.[1] Its unique three-dimensional and rigid conformation allows for precise orientation of functional groups, enabling high-affinity interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their applications as central nervous system (CNS) agents, melanocortin subtype-4 receptor (MC4R) agonists, and sigma (σ) receptor ligands. Experimental data is presented to highlight the impact of structural modifications on biological activity across these different therapeutic areas.

Comparative Analysis of Biological Activities

The versatility of the spiro[isobenzofuran-1,4'-piperidine] scaffold is evident in the distinct biological activities exhibited by its derivatives upon modification. The following sections and data tables summarize the key SAR findings for different therapeutic targets.

Central Nervous System (CNS) Activity

Early investigations into this class of compounds identified their potential as CNS agents, particularly for antidepressant and antihypertensive applications.[2][3] The core structure was recognized as a key moiety in established antidepressants.[3]

Key SAR Insights:

  • Piperidine Nitrogen Substitution: The nature of the substituent on the piperidine nitrogen is critical for activity. Optimal antitetrabenazine activity, an indicator of antidepressant potential, is associated with a basic nitrogen, with small substituents like methyl or hydrogen being favorable.[3] Larger substituents on the nitrogen significantly reduce this activity.[3]

  • 3-Position of Isobenzofuran: Modification at the 3-position of the isobenzofuran ring with substituents larger than hydrogen also leads to a decrease in antitetrabenazine activity.[3]

  • Aromatic Substituents: While a series of analogues with various aromatic substituents were synthesized, few showed significantly improved activity over the parent compounds with a simple 3-phenyl group.[3]

  • Stereochemistry: In related spiro[cyclohexane-1,1'(3'H)-isobenzofuran] analogues, the cis-isomers demonstrated more potent antitetrabenazine activity compared to the trans-isomers.[4] Specifically, the cis secondary amine was found to be approximately twice as potent as the corresponding cis tertiary amine.[4]

Table 1: Antidepressant Activity of Spiro[isobenzofuran-1(3H),4'-piperidine] Derivatives

Compound IDR (Piperidine-N)R' (Isobenzofuran-3)Biological Activity (Antitetrabenazine)
7a CH₃PhenylMarked Inhibition
9a HPhenylMarked Inhibition (Selected for further studies)
Analogues Large SubstituentsPhenylSignificantly Reduced Activity
Analogues CH₃ / H> HSignificantly Reduced Activity

Data synthesized from multiple sources indicating qualitative relationships.[3]

Melanocortin Subtype-4 Receptor (MC4R) Agonism

More recent research has explored derivatives of this scaffold as potent and selective agonists for the melanocortin subtype-4 receptor (MC4R), a key target for the treatment of obesity.[5]

Key SAR Insights:

  • Detailed structure-activity relationships for MC4R agonists based on the 3H-spiro[isobenzofuran-1,4'-piperidine] core have been developed, leading to the discovery of potent, selective, and orally bioavailable compounds.[5] (Specific quantitative data was not available in the public abstract).

Sigma (σ) Receptor Modulation

The 3H-spiro[isobenzofuran-1,4'-piperidine] moiety is a core component of high-affinity ligands for sigma (σ) receptors, which are implicated in cancer and neurological disorders like Alzheimer's disease.[6][7] Fluorescent derivatives have been developed as powerful tools to study these receptors.[6][7][8]

Key SAR Insights:

  • High Affinity: The N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] portion is a key pharmacophore for achieving high, nanomolar affinity for both σ₁ and σ₂ receptors.[6][7]

  • Selectivity: Subtle modifications to the overall structure can tune the selectivity between σ₁ and σ₂ receptors. For example, compound 29 from a recent study demonstrated high selectivity for the σ₂ receptor.[8]

  • Fluorescent Labeling: The scaffold is amenable to the addition of fluorescent tags at various positions, typically on an indolyl group attached to the core, without abolishing high-affinity binding. This has enabled the development of probes for fluorescence-based assays.[6][7]

Table 2: Sigma Receptor Binding Affinities of Indolyl-Spiro[isobenzofuran-1,4'-piperidine] Derivatives

Compound IDModificationKi (σ₁) [nM]Ki (σ₂) [nM]Selectivity (σ₁/σ₂)
19 Fluorescent tag on indole1.8 ± 0.21.0 ± 0.11.8 (Pan-affinity)
29 Alternative fluorescent tag and linkage100 ± 51.5 ± 0.167 (σ₂ selective)

Data extracted from studies on fluorescent probes.[8] Ki values represent the inhibition constant, a measure of binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to evaluate the biological activity of these derivatives.

Radioligand Binding Assays for Sigma (σ) Receptors

This protocol is used to determine the binding affinity (Ki values) of the test compounds for σ₁ and σ₂ receptors.

  • Preparation of Receptor Sources: Guinea pig brain membranes (for σ₁) and rat liver membranes (for σ₂) are prepared by homogenization in a sucrose buffer, followed by centrifugation to isolate the membrane fractions.

  • Binding Incubation: The membrane preparations are incubated with a specific radioligand (--INVALID-LINK---pentazocine for σ₁ and [³H]di-o-tolylguanidine (DTG) with an excess of unlabeled (+)-pentazocine to mask σ₁ sites for σ₂) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by nonlinear regression analysis of the competition curves. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

This is a generalized protocol based on standard receptor binding assay descriptions.[7]

Antitetrabenazine-Induced Ptosis Assay (Antidepressant Screening)

This in-vivo assay is used to screen for potential antidepressant activity.

  • Animal Model: Male mice or rats are used for the study.

  • Compound Administration: The test compounds are administered to the animals, typically via intraperitoneal injection.

  • Induction of Ptosis: After a set period (e.g., 30-60 minutes), tetrabenazine is administered to induce ptosis (drooping of the eyelids), a characteristic sign of depleted biogenic amines.

  • Scoring: The degree of ptosis is observed and scored at regular intervals after tetrabenazine administration.

  • Data Analysis: The ability of the test compound to inhibit or reverse tetrabenazine-induced ptosis is quantified. A significant reduction in the ptosis score compared to a vehicle-treated control group indicates potential antidepressant activity.[3]

Visualizing Structure-Activity Relationships and Workflows

Diagrams created using Graphviz help to visualize the complex relationships in SAR studies and experimental processes.

SAR_Overview cluster_mods Structural Modifications cluster_targets Biological Targets & Activities Core 3H-Spiro[isobenzofuran- 1,4'-piperidin]-3-one Scaffold R1 Piperidine-N (R) Core->R1 Modify R2 Isobenzofuran-3 (R') Core->R2 Modify R3 Aromatic Ring Core->R3 Modify R4 Linker & Appendage Core->R4 Modify CNS CNS Activity (Antidepressant) R1->CNS Size critical: Small (H, Me) optimal R2->CNS Size critical: >H reduces activity MC4R MC4R Agonism (Anti-Obesity) R4->MC4R Key for potency Sigma Sigma Receptors (Oncology, Neurology) R4->Sigma Determines affinity & selectivity

Caption: SAR overview of the spiro[isobenzofuran-1,4'-piperidine] scaffold.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Isolate Membranes (Brain/Liver) Incubate Incubate Membranes, Radioligand & Compound Membranes->Incubate Ligands Prepare Radioligand & Test Compounds Ligands->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Curve Generate Competition Curves (IC50) Count->Curve Ki Calculate Ki (Cheng-Prusoff) Curve->Ki

Caption: Workflow for a typical radioligand binding assay.

References

Comparative Analysis of 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride and Related Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold, with a focus on selectivity between sigma-1 (σ1) and sigma-2 (σ2) receptors. Due to the limited availability of broad cross-reactivity panel data for the specific hydrochloride salt, this guide leverages published data on structurally related and well-characterized compounds to provide insights into the potential selectivity of this chemical class. The information presented is intended to support researchers in drug design and development targeting neurological disorders and other conditions involving sigma receptors.[1]

Executive Summary

The 3H-spiro[isobenzofuran-1,4'-piperidine] chemical scaffold is a core component of various ligands targeting sigma receptors. While comprehensive cross-reactivity data for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride across a wide range of receptors is not publicly available, analysis of its derivatives reveals a significant potential for high affinity and selectivity for the σ2 receptor over the σ1 receptor. This guide compares the binding affinities of derivatives of this scaffold with established sigma receptor ligands, Siramesine and Haloperidol, to contextualize its selectivity profile.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, inhibition constant) of various compounds for the σ1 and σ2 receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio (σ1/σ2) indicates the preference for the σ2 receptor.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)Reference Compound(s)
Siramesine 10.512.6~0.83A known selective σ2 ligand[1][2]
Derivative 16 (Siramesine-like with 4-DMAP fluorophore) 39.310.1~3.9Derivative of the core scaffold[1][2]
Derivative 17 (Siramesine-like with 4-DMAP fluorophore) 38.13.84~9.9Derivative of the core scaffold[1][2]
Derivative 23 (Indole functionalized with dye A) 2965.07~58.4Derivative of the core scaffold[1]
Derivative 29 (8-like counterpart with cyanine-based fluorophore) 48851.1~9.5Derivative of the core scaffold[1][2]
Haloperidol ---A non-selective sigma receptor ligand and D2 antagonist

Note: Data for Haloperidol's Ki at σ1 and σ2 receptors from a comparable assay was not available in the searched literature. It is widely characterized as a non-selective ligand. Data for the specific compound this compound is not available in the cited literature; the table presents data for its derivatives to indicate the scaffold's potential.

Experimental Protocols

The binding affinity data presented in this guide is typically generated using radioligand binding assays. Below is a detailed methodology for a competitive inhibition radioligand binding assay for σ1 and σ2 receptors.

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the σ1 and σ2 receptors by measuring its ability to displace a known radioligand.

Materials:

  • Radioligand for σ1: --INVALID-LINK---pentazocine

  • Radioligand for σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)

  • Masking Agent for σ2 Assay: (+)-pentazocine (to block binding of [³H]-DTG to σ1 receptors)

  • Membrane Preparations: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)

  • Assay Buffer: Tris-HCl buffer (pH 7.4)

  • Test Compounds: this compound and reference compounds

  • Scintillation Fluid and Vials

  • Filtration Apparatus with glass fiber filters

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold sucrose buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Increasing concentrations of the test compound or reference compound.

    • For non-specific binding (NSB) wells, a high concentration of a non-radiolabeled ligand (e.g., Haloperidol).

    • For the σ2 assay, a masking concentration of (+)-pentazocine to all wells.

    • A fixed concentration of the respective radioligand (--INVALID-LINK---pentazocine for σ1 or [³H]-DTG for σ2).

    • The membrane preparation.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C for σ1, room temperature for σ2) for a set duration (e.g., 90-120 minutes) to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts from NSB wells) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of a typical competitive radioligand binding assay used to determine the cross-reactivity between sigma receptor subtypes.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation Add to Assay prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation Add to Assay filtration Rapid Filtration (Separates Bound/Unbound) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis Calculate IC50 & Ki (Determine Affinity) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While a comprehensive cross-reactivity profile for this compound is not available, the analysis of its structural analogs strongly suggests that this scaffold is a promising starting point for the development of selective σ2 receptor ligands. The data on related compounds demonstrate the potential to achieve high affinity for the σ2 receptor with significant selectivity over the σ1 receptor. Further studies involving broad receptor screening panels would be beneficial to fully characterize the off-target interaction profile of this compound and its derivatives. The experimental protocols and workflows provided in this guide offer a foundational methodology for conducting such comparative studies.

References

A Comparative Benchmarking Guide: 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride versus Established Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the novel compound 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride against established antidepressant agents. Due to the limited publicly available data on this specific compound, this document serves as a template, outlining the requisite experimental assays and presenting hypothetical data to guide future research and direct comparison. The methodologies provided are standardized protocols for assessing potential antidepressant efficacy.

Introduction

This compound belongs to a class of spirocyclic compounds that have garnered interest in medicinal chemistry for their potential as therapeutic agents targeting the central nervous system.[1] Derivatives of the spiro[isobenzofuran-1,4'-piperidine] scaffold have been investigated for various CNS activities, including potential antidepressant effects.[2][3][4] Notably, some derivatives of isobenzofuran-1(3H)-one have been synthesized and evaluated as serotonin reuptake inhibitors, a primary mechanism of action for many clinically effective antidepressants.[5]

This guide will focus on a comparative analysis based on the hypothesis that this compound may exert its antidepressant-like effects via inhibition of the serotonin transporter (SERT). For comparison, we have selected two well-characterized antidepressants:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), representing a first-line treatment for major depressive disorder.[6][7]

  • Amitriptyline: A tricyclic antidepressant (TCA) that inhibits the reuptake of both serotonin and norepinephrine.[8][9]

In Vitro Benchmarking: Serotonin Reuptake Inhibition

A crucial initial step in characterizing a potential antidepressant is to determine its in vitro affinity for and inhibition of key monoamine transporters.

Hypothetical Comparative Data:

The following table presents hypothetical inhibitory concentration (IC50) values for this compound (referred to as "Investigational Compound") in a serotonin reuptake inhibition assay, compared to published data for Fluoxetine and Amitriptyline.

CompoundSerotonin Transporter (SERT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Dopamine Transporter (DAT) IC50 (nM)
Investigational CompoundData to be determinedData to be determinedData to be determined
Fluoxetine17[10]2700[10]>10000
Amitriptyline~40-80~100-200>10000
Experimental Protocol: Serotonin Reuptake Inhibition Assay

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of a compound on the human serotonin transporter.

Objective: To measure the concentration of the test compound required to inhibit 50% of serotonin reuptake (IC50) in cells expressing the human serotonin transporter.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT)

  • [³H]-Serotonin (5-hydroxytryptamine)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds (Investigational Compound, Fluoxetine, Amitriptyline)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture hSERT-expressing HEK293 cells to confluency in appropriate media.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay:

    • Pre-incubate the cells with the test compounds or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Measurement: Lyse the cells and measure the amount of [³H]-Serotonin taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Benchmarking: Behavioral Models of Antidepressant Activity

In vivo models are essential for evaluating the potential antidepressant effects of a compound in a whole-organism context. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for antidepressant-like activity.[11][12][13][14][15][16]

Hypothetical Comparative Data:

The tables below present hypothetical data for the Investigational Compound in the FST and TST, compared to representative data for Fluoxetine and Amitriptyline.

Forced Swim Test (FST) - Mice

Treatment (dose, i.p.)Immobility Time (seconds)
Vehicle180 ± 10
Investigational CompoundData to be determined
Fluoxetine (20 mg/kg)110 ± 8
Amitriptyline (10 mg/kg)95 ± 7

*p < 0.05 compared to vehicle. Data are represented as mean ± SEM.

Tail Suspension Test (TST) - Mice

Treatment (dose, i.p.)Immobility Time (seconds)
Vehicle150 ± 12
Investigational CompoundData to be determined
Fluoxetine (20 mg/kg)90 ± 9
Amitriptyline (10 mg/kg)80 ± 6

*p < 0.05 compared to vehicle. Data are represented as mean ± SEM.

Experimental Protocols:

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.[17][18]

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or reference antidepressant intraperitoneally (i.p.) at a specified time before the test (e.g., 30-60 minutes).

  • Test:

    • Gently place each mouse into the cylinder of water.

    • The test duration is typically 6 minutes.

    • Record the session for later scoring.

  • Scoring: The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is typically scored during the last 4 minutes of the 6-minute test.

Objective: To evaluate the antidepressant-like activity of a compound by measuring the duration of immobility when a mouse is suspended by its tail. A decrease in immobility is indicative of an antidepressant effect.[12][13][15]

Apparatus: A suspension box or chamber that allows the mouse to hang freely without being able to touch any surfaces. Adhesive tape is used to secure the tail to a suspension bar.

Procedure:

  • Acclimation: Acclimate the mice to the testing room.

  • Dosing: Administer the test compound, vehicle, or reference drug as in the FST protocol.

  • Suspension:

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

    • The test duration is typically 6 minutes.

  • Scoring: The total time the mouse remains immobile (hanging passively) is recorded during the 6-minute test. Automated systems can also be used for scoring.

Visualizations

Signaling Pathway

Antidepressant_Mechanism Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Release of Serotonin Postsynaptic Postsynaptic Neuron Vesicle Vesicle with Serotonin SERT SERT (Serotonin Transporter) SERT->Presynaptic Receptor 5-HT Receptor Receptor->Postsynaptic Signal Transduction SynapticCleft->SERT Reuptake SynapticCleft->Receptor Binding Drug Investigational Compound (e.g., SSRI) Drug->SERT Inhibition

Caption: Hypothetical mechanism of action for a serotonin reuptake inhibitor.

Experimental Workflow

Antidepressant_Screening_Workflow Start Start: Novel Compound Synthesis (3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one HCl) InVitro In Vitro Screening (Serotonin Reuptake Assay) Start->InVitro Active Active? InVitro->Active InVivo In Vivo Behavioral Testing (FST & TST) Active->InVivo Yes Inactive Inactive/ Revise Structure Active->Inactive No Effective Effective? InVivo->Effective Lead Lead Compound for Further Development Effective->Lead Yes Effective->Inactive No

Caption: General workflow for preclinical screening of antidepressant compounds.

Conclusion

This guide provides a foundational framework for the preclinical evaluation of this compound as a potential antidepressant. The outlined in vitro and in vivo assays are standard in the field and will allow for a robust comparison against established drugs like Fluoxetine and Amitriptyline. The generation of empirical data for the investigational compound within this comparative structure is a critical next step in elucidating its therapeutic potential.

References

In Vivo Efficacy of 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary therapeutic target for this class of compounds is the Neuropeptide Y5 (NPY5) receptor. As such, their development has been focused on the treatment of eating disorders, particularly obesity.

Data Presentation: In Vivo Efficacy

Quantitative in vivo efficacy data for multiple 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride derivatives is sparse in the public domain. The majority of in vivo data for these compounds is likely held within proprietary pharmaceutical research. However, related studies on spirocyclic NPY Y5 receptor antagonists provide some performance benchmarks.

Compound IDAnimal ModelKey Efficacy EndpointDosageRouteOutcome
Derivative Series 1 Diet-Induced Obese (DIO) RatChange in Body WeightData not publicly availableOralData not publicly available
Compound 7a *Diet-Induced Obese (DIO) RatWeight LossNot specifiedNot specifiedFailed to demonstrate weight loss activity

Note: Compound 7a is described as a spirocyclic NPY Y5R antagonist, closely related to the target chemical class.

Experimental Protocols

The following is a representative experimental protocol for evaluating the in vivo efficacy of this compound derivatives in a relevant disease model.

Diet-Induced Obesity (DIO) Rodent Model

This model is standard for assessing the efficacy of potential anti-obesity therapeutic agents.

1. Animal Model:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatization: Animals are acclimated for at least one week upon arrival, with ad libitum access to standard chow and water.

  • Induction of Obesity: Following acclimatization, animals are switched to a high-fat diet (typically 45-60% kcal from fat) for a period of 8-12 weeks to induce a stable obese phenotype. Body weight and food intake are monitored regularly.

2. Compound Administration:

  • Formulation: The this compound derivative is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing: Animals are dosed once or twice daily via oral gavage at various concentrations (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group is always included.

  • Duration: The study duration is typically 2-4 weeks.

3. Efficacy Endpoints:

  • Body Weight: Measured daily or several times per week.

  • Food Intake: Measured daily by weighing the remaining food.

  • Body Composition: Assessed at the beginning and end of the study using techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR) to determine fat mass and lean mass.

  • Plasma Biomarkers: At the end of the study, blood samples are collected to measure relevant biomarkers such as glucose, insulin, triglycerides, and cholesterol.

4. Statistical Analysis:

  • Data are typically analyzed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups with the vehicle control group. A p-value of <0.05 is generally considered statistically significant.

Mandatory Visualization

NPY5 Receptor Signaling Pathway

The this compound derivatives act as antagonists at the NPY5 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neuropeptide Y (NPY), to the Y5 receptor initiates a signaling cascade that is associated with an increase in food intake (orexigenic effect). The antagonists described in this guide are designed to block this interaction.

NPY5_Signaling_Pathway NPY Neuropeptide Y (NPY) Y5R NPY5 Receptor (GPCR) NPY->Y5R Binds G_protein Gi/o Protein Y5R->G_protein Activates Antagonist Spiro[isobenzofuran-1,4'-piperidin] -3-one Derivative Antagonist->Y5R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca_release Intracellular Ca2+ Release G_protein->Ca_release Promotes cAMP cAMP AC->cAMP Decreases Food_Intake Increased Food Intake Ca_release->Food_Intake Leads to

Caption: NPY5 receptor antagonist mechanism of action.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vivo efficacy of a novel this compound derivative.

experimental_workflow cluster_preclinical Preclinical In Vivo Study animal_model Select Animal Model (e.g., DIO Rats) acclimatization Acclimatization & Obesity Induction (8-12 weeks) animal_model->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization dosing Daily Dosing with Derivative or Vehicle (2-4 weeks) randomization->dosing monitoring Monitor Body Weight, Food Intake dosing->monitoring final_assessment Final Assessment: Body Composition (DEXA/NMR), Plasma Biomarkers dosing->final_assessment monitoring->dosing data_analysis Data Analysis (ANOVA) final_assessment->data_analysis

Caption: Workflow for preclinical in vivo efficacy testing.

Assessing the Selectivity of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride for Sigma Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride for the sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. By presenting experimental data for this compound and its close analogs alongside established reference ligands, this document aims to inform researchers, scientists, and drug development professionals on its potential utility in sigma receptor-targeted studies.

Executive Summary

Comparative Binding Affinity Data

The following table summarizes the binding affinities (IC₅₀ or Kᵢ values) of various spiro[isobenzofuran-1,4'-piperidine] derivatives and standard sigma receptor ligands for the sigma-1 and sigma-2 receptors. This comparative data highlights the impact of N-substitution on the affinity and selectivity of the spiro[isobenzofuran-1,4'-piperidine] scaffold.

CompoundSigma-1 Affinity (Kᵢ/IC₅₀, nM)Sigma-2 Affinity (Kᵢ/IC₅₀, nM)Selectivity (σ₁/σ₂)
Spiro[isobenzofuran-1(3H),4'-piperidines] (Unsubstituted N) > 100> 100Non-selective
N-Propyl Derivative 2-52-5Non-selective
N-Butyl Derivative 2-52-5Non-selective
N-(4-Cyclohexyl-1-butyl) Derivative 1.50.0721.4-fold for σ₂
(+)-Pentazocine ~2-10> 10,000Highly σ₁ selective
Haloperidol ~1-5~1-5Non-selective
1,3-di-o-tolylguanidine (DTG) ~10-40~10-40Non-selective
Siramesine ~10.5~12.6Non-selective

Note: Data for N-substituted derivatives are derived from studies on related spiro[isobenzofuran-1(3H),4'-piperidines] and serve to illustrate the impact of the N-substituent.

Experimental Protocols for Sigma Receptor Binding Assays

The determination of binding affinities for sigma receptor subtypes is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing binding to both sigma-1 and sigma-2 receptors.

Sigma-1 Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand specifically bound to the sigma-1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.

  • Membrane Preparation: Guinea pig brain membrane homogenates, which are a rich source of sigma-1 receptors.

  • Non-specific Binding Control: Haloperidol or another suitable high-affinity sigma ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compound: this compound or its analogs at varying concentrations.

Procedure:

  • Incubate the guinea pig brain membrane homogenates with --INVALID-LINK---pentazocine at a fixed concentration (typically below its Kd value).

  • Add the test compound at a range of concentrations.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled sigma ligand.

  • Incubate the mixture at room temperature for a specified period (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay

This assay is similar to the sigma-1 assay but often requires a "masking" ligand to block the binding of the radioligand to any co-expressed sigma-1 receptors.

Materials:

  • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG), a non-selective sigma receptor ligand.

  • Membrane Preparation: Rat or mouse liver membrane homogenates, which express both sigma-1 and sigma-2 receptors.

  • Masking Ligand: (+)-Pentazocine to saturate and block the sigma-1 receptors.

  • Non-specific Binding Control: Haloperidol or another suitable high-affinity sigma ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compound: this compound or its analogs at varying concentrations.

Procedure:

  • Pre-incubate the rat or mouse liver membrane homogenates with an excess of (+)-pentazocine to mask the sigma-1 receptors.

  • Add [³H]-DTG at a fixed concentration.

  • Add the test compound at a range of concentrations.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled sigma ligand.

  • Incubate the mixture at room temperature for a specified period (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the specific binding to the sigma-2 receptor.

  • Determine the IC₅₀ and Kᵢ values as described for the sigma-1 receptor assay.

Visualizing Experimental Workflows and Selectivity

To further clarify the experimental process and the concept of selectivity, the following diagrams are provided.

G cluster_s1 Sigma-1 Binding Assay cluster_s2 Sigma-2 Binding Assay s1_radioligand ³H-Pentazocine s1_incubate Incubate s1_radioligand->s1_incubate s1_membrane Guinea Pig Brain Membranes (σ₁ rich) s1_membrane->s1_incubate s1_test Test Compound (e.g., Spiroisobenzofuran) s1_test->s1_incubate s1_filter Filter & Wash s1_incubate->s1_filter s1_count Scintillation Counting s1_filter->s1_count s1_analyze Calculate Ki (σ₁) s1_count->s1_analyze s2_mask (+)-Pentazocine (Mask σ₁) s2_incubate Incubate s2_mask->s2_incubate s2_radioligand [³H]-DTG s2_radioligand->s2_incubate s2_membrane Rat Liver Membranes (σ₁/σ₂) s2_membrane->s2_incubate s2_test Test Compound s2_test->s2_incubate s2_filter Filter & Wash s2_incubate->s2_filter s2_count Scintillation Counting s2_filter->s2_count s2_analyze Calculate Ki (σ₂) s2_count->s2_analyze

Caption: Workflow for Sigma-1 and Sigma-2 Receptor Binding Assays.

G cluster_interpretation Interpretation compound 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl s1_affinity Affinity for Sigma-1 (Ki σ₁) compound->s1_affinity s2_affinity Affinity for Sigma-2 (Ki σ₂) compound->s2_affinity selectivity Selectivity Ratio (Ki σ₁ / Ki σ₂) s1_affinity->selectivity s2_affinity->selectivity conclusion Conclusion selectivity->conclusion high_ratio Ratio >> 1 (σ₂ Selective) selectivity->high_ratio e.g., N-(4-Cyclohexyl-1-butyl) derivative low_ratio Ratio << 1 (σ₁ Selective) selectivity->low_ratio e.g., (+)-Pentazocine ratio_one Ratio ≈ 1 (Non-selective) selectivity->ratio_one e.g., N-Propyl derivative

Caption: Logical Flow for Determining Sigma Receptor Subtype Selectivity.

Conclusion

Based on the available structure-activity relationship data for the spiro[isobenzofuran-1,4'-piperidine] scaffold, the parent compound, this compound, is predicted to have low affinity for both sigma-1 and sigma-2 receptors. Significant affinity and selectivity for either subtype are only achieved with the introduction of specific substituents on the piperidine nitrogen. Researchers interested in utilizing this scaffold for targeting sigma receptors should focus on these N-substituted analogs, with the choice of substituent dictating the resulting affinity and selectivity profile. For the development of selective sigma-2 ligands, exploration of longer, lipophilic N-alkyl chains on the spiro[isobenzofuran-1,4'-piperidine] core is a promising strategy.

Safety Operating Guide

Proper Disposal Procedures for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Safety and Handling Summary

All personnel handling this compound must be familiar with its hazard profile and adhere to the following safety precautions.

PropertyInformation
Appearance White solid.[1]
Molecular Formula C₁₂H₁₅NO·HCl[1]
Molecular Weight 225.72 g/mol [1]
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side shields, and a lab coat. Use a chemical fume hood to avoid inhalation of dust.
In case of a Spill For small spills, carefully sweep up the solid material, place it in a sealed, labeled container, and dispose of it as chemical waste. Avoid generating dust. Ventilate the area of the spill. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Experimental Disposal Protocols

The following are step-by-step procedures for the disposal of this compound in various forms. Note: Always consult and adhere to your institution's specific hazardous waste disposal guidelines and local regulations.

1. Disposal of Solid this compound

  • Step 1: Container Labeling: Obtain a designated hazardous waste container from your institution's EHS office. Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard symbols.

  • Step 2: Waste Collection: Carefully transfer the solid waste into the labeled hazardous waste container using a dedicated spatula or scoop. Avoid creating dust.

  • Step 3: Sealing and Storage: Securely close the container. Store the container in a designated, secure waste accumulation area, away from incompatible materials, until it is collected by authorized personnel.

2. Disposal of Solutions Containing this compound

  • Step 1: pH Testing: As a hydrochloride salt, aqueous solutions of this compound will be acidic. Use pH paper or a calibrated pH meter to determine the pH of the waste solution.

  • Step 2: Neutralization (if required by local regulations for dilute solutions): If the solution is acidic (pH < 6) and your local regulations permit neutralization for drain disposal of non-hazardous salts, proceed with neutralization. In a chemical fume hood, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate) to the acidic waste solution while stirring.[3] Monitor the pH throughout the process. The reaction is complete when effervescence ceases and the pH is between 6.0 and 8.0.[3][4]

  • Step 3: Drain Disposal (for neutralized, non-hazardous solutions ONLY): If the neutralized solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with a copious amount of running water (at least 100-fold excess).[5] Confirm this is in accordance with your local and institutional policies.

  • Step 4: Hazardous Aqueous Waste Collection: If the solution contains other hazardous components or if drain disposal is not permitted, pour the waste solution into a designated "Hazardous Aqueous Waste" container that is properly labeled with all chemical constituents.

3. Decontamination of Empty Containers

  • Step 1: Triple Rinsing: Empty containers that held this compound must be decontaminated before disposal.[6] Rinse the container thoroughly with a suitable solvent (e.g., water or ethanol) at least three times.

  • Step 2: Rinsate Collection: The first rinseate is considered hazardous waste and must be collected in the appropriate hazardous waste container (aqueous or solvent waste, depending on the rinse solvent used).[7] Subsequent rinses may be disposable down the drain if local regulations permit.

  • Step 3: Container Disposal: Once decontaminated, deface the original label on the container and dispose of it in the appropriate solid waste stream (e.g., glass recycling or regular trash), as per your institution's guidelines.

4. Disposal of Contaminated Labware and PPE

  • Step 1: Collection: All disposable items that have come into direct contact with this compound, such as gloves, weigh boats, and paper towels, are considered contaminated solid waste.[8]

  • Step 2: Packaging: Place these items in a designated, clearly labeled "Solid Hazardous Waste" container or a sealed bag for hazardous waste.

  • Step 3: Disposal: Store the container in the designated waste accumulation area for collection by authorized personnel.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_type Waste Type start Identify Waste Containing 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl solid Solid Waste start->solid solution Aqueous Solution start->solution contaminated Contaminated Materials (Gloves, Liners, etc.) start->contaminated collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid check_ph Check pH of Solution solution->check_ph collect_contaminated Collect in Labeled Solid Hazardous Waste Container contaminated->collect_contaminated end Arrange for Collection by EHS collect_solid->end neutralize Neutralize with Dilute Base to pH 6-8 check_ph->neutralize pH < 6 collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container check_ph->collect_aqueous pH 6-8 OR Contains Other Hazards collect_contaminated->end check_local_regs Local Regulations Permit Drain Disposal of Neutralized Salts? neutralize->check_local_regs collect_aqueous->end check_local_regs->collect_aqueous No drain_disposal Dispose Down Drain with Copious Water check_local_regs->drain_disposal Yes

Caption: Disposal workflow for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl.

References

Personal protective equipment for handling 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling this compound. The following procedures are designed to ensure the safety of laboratory personnel and the proper disposal of waste materials.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a full-face shield are required.[2][3]
Skin Protection A lab coat or chemical-resistant suit should be worn.[2][4] Nitrile or other chemically resistant gloves are mandatory.[2]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[2][3] Operations should be conducted in a well-ventilated area or a fume hood.[2]

Operational Plan: Step-by-Step Handling Procedures

To minimize exposure and ensure safe handling, the following step-by-step operational plan must be followed.

  • Preparation :

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in Table 1.

  • Weighing and Aliquoting :

    • Handle the solid compound in a fume hood to avoid inhalation of any dust particles.[2]

    • Use anti-static weighing paper or a weighing boat.

    • Carefully transfer the desired amount of the compound, avoiding spillage.

    • If creating solutions, add the solid to the solvent slowly.

  • Experimental Use :

    • Keep containers of the compound closed when not in use.

    • Conduct all manipulations of the compound within a fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • In case of accidental contact, follow the first aid procedures outlined below.

  • Post-Handling :

    • Clean the work area thoroughly with an appropriate solvent to decontaminate surfaces.

    • Properly label and store any remaining compound in a cool, dry, and well-ventilated area.[2]

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling is complete.

Emergency First Aid Procedures
  • If Inhaled : Move the person to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical attention.[2]

  • If on Skin : Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, get medical advice.[2]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

  • If Swallowed : Rinse the mouth with water. Do NOT induce vomiting. If the person feels unwell, call a poison center or doctor.[2][4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste, including contaminated gloves, weighing paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Management :

    • Ensure all waste containers are properly sealed to prevent leaks or spills.

    • Label containers with the full chemical name and appropriate hazard warnings.

  • Disposal :

    • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

    • Do not dispose of this chemical down the drain or in the regular trash.[2]

Visual Workflow and Logic Diagrams

Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh experiment Conduct Experiment weigh->experiment clean Clean Work Area experiment->clean store Store/Dispose Compound clean->store remove_ppe Remove & Dispose PPE store->remove_ppe segregate Segregate Waste store->segregate wash Wash Hands remove_ppe->wash label_waste Label Waste Container segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for handling and disposal of the compound.

PPE_Selection_Logic cluster_ppe start Start: Handling Compound hazard_inhale Inhalation Hazard? start->hazard_inhale hazard_skin Skin Contact Hazard? hazard_inhale->hazard_skin No wear_respirator Wear Respirator hazard_inhale->wear_respirator Yes hazard_eye Eye Contact Hazard? hazard_skin->hazard_eye No wear_gloves_coat Wear Gloves & Lab Coat hazard_skin->wear_gloves_coat Yes wear_goggles Wear Goggles/Face Shield hazard_eye->wear_goggles Yes end_ppe Proceed with Work hazard_eye->end_ppe No wear_respirator->hazard_skin wear_gloves_coat->hazard_eye wear_goggles->end_ppe

Caption: Logic for selecting appropriate personal protective equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.